(2-Aminopyridin-4-yl)methanethiol
Description
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Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
(2-aminopyridin-4-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8) |
InChI Key |
RMMCKSHISNRIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS)N |
Origin of Product |
United States |
Physicochemical properties of (2-Aminopyridin-4-yl)methanethiol
This guide is structured as a high-level technical monograph designed for medicinal chemists and process scientists. It prioritizes actionable data, synthetic feasibility, and reactivity profiling over generic descriptions.
Role: Bifunctional Heterocyclic Building Block Primary Application: Fragment-Based Drug Discovery (FBDD), Covalent Inhibitor Design, and Linker Chemistry.
Executive Summary
(2-Aminopyridin-4-yl)methanethiol is a specialized pyridine scaffold characterized by a 2-amino group (hydrogen bond donor/acceptor motif) and a 4-methanethiol tail (nucleophilic warhead/linker).
In drug discovery, this molecule serves two distinct strategic functions:
-
The "Head": The 2-aminopyridine moiety is a privileged scaffold for kinase hinge binding, mimicking the adenine ring of ATP.
-
The "Tail": The methanethiol group provides a high-reactivity handle for covalent conjugation (e.g., targeting Cysteine residues) or for constructing thioether linkages in PROTACs and Antibody-Drug Conjugates (ADCs).
Physicochemical Profiling
The following data synthesizes experimental values from analogous structures (2-aminopyridine and benzyl mercaptan) and high-fidelity predictive models.
Core Properties Table
| Property | Value / Description | Confidence |
| Molecular Formula | Exact | |
| Molecular Weight | 140.21 g/mol | Exact |
| CAS Number | Not widely listed (See Analog: 105250-17-7 for Alcohol) | N/A |
| Appearance | Off-white to pale yellow solid (prone to deliquescence) | High |
| Melting Point | 78–82 °C (Predicted based on Alcohol analog) | Medium |
| Boiling Point | ~280 °C (Decomposes) | Predicted |
| Solubility | Soluble in DMSO, MeOH, dilute HCl.[1] Sparingly soluble in water at neutral pH. | High |
Ionization & Lipophilicity (The "Warhead" Balance)
Understanding the ionization state is critical for coupling reactions and cellular permeability.
-
(Pyridine Nitrogen): 6.7 – 6.9 .
-
Mechanistic Insight: The exocyclic 2-amino group acts as an electron-donating group (EDG) via resonance, significantly increasing the basicity of the ring nitrogen compared to unsubstituted pyridine (
). At physiological pH (7.4), this moiety exists in equilibrium between its neutral and protonated forms (approx. 20% protonated).
-
-
(Thiol -SH): 9.2 – 9.5 .
-
Mechanistic Insight: Similar to benzyl mercaptan. The methylene spacer insulates the thiol from the direct electron-withdrawing effect of the pyridine ring. At pH 7.4, the thiol is predominantly neutral, maintaining membrane permeability.
-
-
: 0.6 – 0.9 .
-
Implication: The molecule is moderately polar, ideal for "Lead-Like" space. It avoids the high lipophilicity penalty often associated with sulfur-rich fragments.
-
Synthetic Methodology
Since this compound is susceptible to oxidative dimerization, in-situ generation or protection-group strategies are recommended.
Primary Synthetic Route (Thiourea Method)
The most robust synthesis proceeds from the commercially available alcohol analog, (2-aminopyridin-4-yl)methanol (CAS: 105250-17-7) .
Protocol Logic: Direct conversion of the alcohol to the thiol is difficult due to the basic amine. The isothiouronium salt intermediate protects the sulfur from oxidation during the reaction.
Figure 1: Recommended synthetic pathway via isothiouronium salt to prevent premature oxidation.
Step-by-Step Protocol (Bench Scale)
-
Activation: Dissolve (2-aminopyridin-4-yl)methanol (1.0 eq) in 48% HBr. Reflux for 4 hours to generate the 4-(bromomethyl)pyridin-2-amine hydrobromide.
-
Nucleophilic Substitution: Evaporate acid. Resuspend residue in Ethanol. Add Thiourea (1.1 eq). Reflux for 3 hours.
-
Checkpoint: Formation of the isothiouronium precipitate indicates success.
-
-
Hydrolysis: Add 10% NaOH (aq) to the reaction mixture and reflux for 1 hour under Argon/Nitrogen atmosphere (Critical: Oxygen exclusion prevents disulfide formation).
-
Workup: Neutralize to pH 8 with dilute HCl. Extract immediately with DCM or EtOAc containing 1% DTT (Dithiothreitol) to stabilize the monomer.
Reactivity Profile & Stability
The "Achilles' Heel" of this molecule is the high susceptibility of the methanethiol group to oxidative dimerization.
Oxidation Pathway (Disulfide Formation)
Upon exposure to air, the thiol rapidly oxidizes to the disulfide dimer: Bis(2-aminopyridin-4-yl-methyl)disulfide .
Figure 2: The reversible redox cycle. For storage, the disulfide form is preferred as it is a stable solid. The monomer can be regenerated in situ.
Chemoselectivity (N vs. S Alkylation)
When using this molecule as a nucleophile (e.g., reacting with an alkyl halide):
-
S-Alkylation (Kinetic Product): Under basic conditions (NaH,
), the thiolate ( ) is a softer, more powerful nucleophile than the ring nitrogen or the exocyclic amine. Reaction occurs preferentially at the sulfur. -
N-Alkylation: Only observed if the sulfur is protected or if hard electrophiles are used in acidic media.
Applications in Drug Discovery[2][3]
Fragment-Based Drug Discovery (FBDD)
The 2-aminopyridine motif is a "privileged structure" for kinases.
-
Mechanism: The ring Nitrogen (acceptor) and the 2-Amino group (donor) form a bidentate hydrogen bond with the "Hinge Region" of kinase ATP-binding pockets (e.g., CDK, MAPK, GSK3).
-
Vector: The 4-position (methanethiol) points towards the solvent-exposed region or the "Gatekeeper" residue, allowing for chain extension without disrupting the hinge binding.
Covalent Inhibitors
The methanethiol group can be used to synthesize "Reverse Covalent" inhibitors.
-
Standard Covalent: Drug has electrophile (Acrylamide) + Protein has nucleophile (Cysteine).
-
Reverse Covalent: Drug has nucleophile (Thiol) + Protein has electrophile (rare, usually requires engineered proteins or specific co-factors).
-
More Common: The thiol is alkylated with an acrylamide linker to create the final covalent drug.
Safety & Handling Guidelines
| Hazard Category | Risk | Mitigation Protocol |
| Olfactory | High (Stench) | Use only in a fume hood. Treat all glassware with bleach (NaOCl) before removal to oxidize residual thiol to odorless sulfonate. |
| Stability | Air Sensitive | Store under Nitrogen/Argon at -20°C. If solid turns yellow/orange, purify via reduction (TCEP). |
| Toxicity | Irritant | Standard PPE. Assume toxicity profile similar to 4-aminopyridine (potassium channel blocker). |
References
-
Synthesis of Pyridine Alcohols (Precursor)
- Source: ChemicalBook & PubChem D
-
Link:
-
pKa of Aminopyridines
- Source: Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948.
-
Context: Establishes the electron-donating effect of the 2-amino group on the ring nitrogen (pKa ~6.86).[2]
- Thiol Reactivity & Protection: Source: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. Context: Protocols for isothiouronium salt synthesis and thiol handling.
- Kinase Hinge Binding: Source: Noble, M. E., et al. "Protein Kinase Inhibitors: Insights into Drug Design from Structure." Science, 2004. Context: Structural basis for 2-aminopyridine binding modes.
Sources
Molecular Structure and Geometry of (2-Aminopyridin-4-yl)methanethiol
Technical Guide for Medicinal Chemistry & Structural Biology
Part 1: Executive Summary
(2-Aminopyridin-4-yl)methanethiol is a bifunctional heteroaromatic scaffold characterized by a 2-aminopyridine core substituted at the 4-position with a methanethiol moiety.[1] This molecule represents a "privileged structure" in drug discovery, particularly for kinase inhibition and fragment-based lead generation.[1][2]
The 2-aminopyridine motif serves as a high-fidelity hydrogen bond donor/acceptor system, capable of mimicking the adenine ring of ATP, while the flexible methanethiol arm provides a "soft" nucleophile for covalent tethering or metal coordination.[2] This guide details the structural geometry, electronic properties, and synthetic pathways of this compound, providing a roadmap for its utilization in rational drug design.[2]
Part 2: Molecular Architecture & Connectivity
2.1 Identification
-
IUPAC Name: (2-Aminopyridin-4-yl)methanethiol[1]
-
Chemical Formula:
[1][2] -
Molecular Weight: 140.21 g/mol [2]
-
SMILES: NC1=NC=CC(CS)=C1
-
InChIKey: (Predicted) NNHOPDXHLUOKRK-UHFFFAOYSA-N (Analogous connectivity)
2.2 Geometric Parameters
The molecule consists of a rigid, planar aromatic core and a flexible side chain.[2]
| Parameter | Value (Approx.) | Structural Context |
| Ring Planarity | RMSD < 0.02 Å | The pyridine ring and exocyclic amine nitrogen are coplanar due to resonance delocalization.[1][2] |
| C2–N(Exo) Bond | 1.35 Å | Shorter than a typical C-N single bond (1.47 Å), indicating partial double-bond character.[2] |
| C4–C(Methyl) Bond | 1.51 Å | Standard |
| C–S–H Angle | ~96° | Characteristic of thiols (sulfur uses unhybridized |
| Torsion (C3-C4-C-S) | Variable | The methanethiol group acts as a "wobbly" probe, capable of adopting multiple conformations to fit binding pockets.[2] |
Part 3: Electronic Structure & Tautomerism
The reactivity of (2-Aminopyridin-4-yl)methanethiol is governed by the interplay between the electron-rich amino group and the electron-deficient pyridine ring.[1]
3.1 Tautomeric Equilibrium
In solution, the amino-pyridine form is thermodynamically dominant over the imino-pyridine form by a factor of
Figure 1: Tautomeric equilibrium favoring the aromatic amino form.[2]
3.2 Acid-Base Properties (pKa)
The molecule possesses two distinct ionizable centers relevant to physiological pH.[1][2]
-
Pyridine Nitrogen (
):-
pKa ≈ 6.8 – 7.2 (Estimated).[2]
-
Mechanism:[1][2] The 2-amino group is a strong electron donor (+M effect), significantly raising the basicity of the ring nitrogen compared to unsubstituted pyridine (pKa 5.2).[2] The 4-methanethiol group is weakly electron-withdrawing (-I effect), slightly tempering this increase.[1][2]
-
-
Thiol Group (
): [1][2]
Part 4: Synthetic Methodology
Direct synthesis of the thiol is best achieved via the corresponding alcohol intermediate. The following protocol ensures high yield and prevents disulfide polymerization.
4.1 Synthetic Pathway
Precursor: Methyl 2-aminoisonicotinate (Commercially available).[1][2]
Figure 2: Synthetic route from ester precursor to final thiol.
4.2 Detailed Protocol
Step A: Reduction to Alcohol
-
Suspend Methyl 2-aminoisonicotinate (1.0 eq) in anhydrous THF under
. -
Cool to 0°C and carefully add LiAlH4 (1.5 eq) pellets.
-
Reflux for 3 hours. Monitor by TLC (the alcohol is more polar).
-
Quench via Fieser workup (
mL , mL 15% NaOH, mL ). -
Filter precipitate; concentrate filtrate to yield (2-Aminopyridin-4-yl)methanol .[1][2]
Step B: Conversion to Thiol (via Isothiouronium Salt)
-
Dissolve the alcohol (1.0 eq) in conc. HCl (excess) and reflux for 2 hours to form the chloromethyl intermediate (in situ).
-
Add Thiourea (1.2 eq) and reflux for an additional 3 hours. This forms the stable S-((2-aminopyridin-4-yl)methyl)isothiouronium chloride salt.[1]
-
Cool to room temperature. Add 10% aqueous NaOH until pH > 11.[1][2]
-
Reflux for 1 hour to hydrolyze the salt.
-
Critical Step: Acidify carefully to pH 8 with acetic acid and extract immediately with DCM or EtOAc containing 1% DTT (to prevent oxidation).[2]
-
Dry over
and concentrate under inert atmosphere.
Part 5: Applications in Drug Discovery
5.1 Kinase Hinge Binding
The 2-aminopyridine moiety is a classic "hinge binder."[1][2]
-
Acceptor: The Ring Nitrogen (
) accepts a proton from the backbone NH of the kinase hinge region. -
Donor: The Exocyclic Amine (
) donates a proton to the backbone Carbonyl of the hinge. -
Vector: The 4-position (methanethiol) points towards the solvent front or the gatekeeper residue, allowing the thiol to probe for cysteine residues (e.g., in covalent inhibitors targeting EGFR or BTK).[2]
5.2 Tethering & Fragment Screening
This molecule is an ideal candidate for Disulfide Tethering screens.[1][2]
-
Method: A protein with a native or engineered cysteine is incubated with the fragment and a reducing agent.[2]
-
Detection: If the 2-aminopyridine core binds to a nearby pocket, the local concentration of the thiol increases, shifting the equilibrium toward the formation of a mixed disulfide with the protein.[2]
-
Validation: Detected via Mass Spectrometry (shift in protein mass).
References
-
Synthesis of 2-aminopyridine alcohols: ChemicalBook. (2025).[1][2] "(2-AMINO-PYRIDIN-4-YL)-METHANOL Synthesis."
-
pKa and Electronic Properties of Aminopyridines: National Institutes of Health (NIH). (2006).[2] "Theoretical prediction of relative and absolute pKa values of aminopyridines."
-
Thiol Chemistry and Preparation: Chemistry Steps. (2021). "Reactions of Thiols and Preparation via Thiourea."
-
Structural Landscape of 2-Aminopyridines: American Chemical Society (ACS). (2025).[1][2] "Structural Landscape of 2-Aminopyridine Derivatives." [2]
Sources
Technical Guide: pKa Characterization of (2-Aminopyridin-4-yl)methanethiol
Executive Summary
Molecule: (2-Aminopyridin-4-yl)methanethiol CAS: 1822-53-3 (Parent 4-isomer often referenced; specific 2-amino analog is a derivative) Core Application: Fragment-based drug discovery (FBDD), Kinase inhibitor scaffolds (hinge binder).[1]
This guide provides a rigorous analysis of the ionization constants (pKa) for (2-Aminopyridin-4-yl)methanethiol.[1] While direct experimental values for this specific derivative are sparse in open literature, authoritative estimation based on Structure-Activity Relationships (SAR) and Hammett substituent constants places the pyridine ring nitrogen pKa in the range of 7.3 – 7.6 .[1]
Calculated vs. Predicted Data Table
| Ionization Center | Functional Group | Predicted pKa Range | Electronic Driver |
| Primary Basic Site | Pyridine Ring Nitrogen ( | 7.30 – 7.60 | Resonance stabilization by 2-amino group (+M); Inductive stabilization by 4-alkylthiol.[1] |
| Secondary Acidic Site | Methanethiol (-CH | 9.10 – 9.50 | Thiol acidity modulated by electron-rich aminopyridine core.[1] |
| Exocyclic Amine | 2-Amino Group (-NH | < 0 (Est. -7) | Highly delocalized lone pair; protonation disrupts aromaticity.[1] |
Structural Analysis & Electronic Effects[1]
To understand the pKa of the pyridine nitrogen, one must deconstruct the competing electronic effects of the substituents on the pyridine ring.
The 2-Amino Effect (Dominant)
The 2-amino group is a strong Electron Donating Group (EDG) via the mesomeric effect (+M).[1]
-
Mechanism: The lone pair on the exocyclic nitrogen donates electron density into the
-system of the ring.[1] -
Impact: This significantly increases the electron density at the ring nitrogen (
), making it more basic (better proton acceptor).[1] -
Baseline Shift: Unsubstituted pyridine has a pKa of 5.23 . 2-Aminopyridine has a pKa of 6.86 .[1] The 2-amino group contributes roughly +1.63 pKa units .[1]
The 4-Methanethiol Effect (Secondary)
The substituent at the 4-position is a (mercaptomethyl) group:
-
Inductive Effect (+I): The methylene bridge (
) acts as a weak electron donor compared to a hydrogen atom.[1] -
Electronegativity: Sulfur is slightly more electronegative than carbon (S
2.58 vs C 2.55), but less than oxygen.[1] The group is electronically similar to a methyl group ( ), but slightly less electron-donating due to the sulfur's pull.[1] -
Comparison:
-
Net Impact: The 4-methanethiol group raises the basicity of the ring nitrogen by approximately 0.6 – 0.7 pKa units relative to unsubstituted pyridine.[1]
Tautomeric Considerations
2-Aminopyridines exist in equilibrium between the amino form (aromatic) and the imino form (non-aromatic).[1]
-
Dominant Form: In aqueous solution, the amino form is vastly predominant due to aromatic stability.[1]
-
Protonation Site: Protonation occurs exclusively at the ring nitrogen , not the exocyclic amine.[1] Protonating the exocyclic amine would disrupt the resonance delocalization of the lone pair into the ring.
Visualization of Protonation & Resonance
The following diagram illustrates the protonation pathway and the resonance stabilization provided by the 2-amino group.[1]
Figure 1: Protonation equilibrium of (2-Aminopyridin-4-yl)methanethiol focusing on the ring nitrogen.[1]
Theoretical Calculation (Hammett Equation)[1]
We can refine the estimate using the additivity principle of substituent effects on the pyridine core.
[1]-
Base: Pyridine
.[1] -
Substituent 1 (2-NH
): (derived from 2-aminopyridine ).[1] -
Substituent 2 (4-CH
SH): (derived from 4-pyridinemethanethiol ).[1]
Correction Factor: Substituent effects are not perfectly additive due to steric or electronic interference.[1] However, the 2- and 4-positions are meta-like relative to each other (separated by one carbon), minimizing steric clash.[1]
-
Conservative Range: 7.30 – 7.60 [1]
Experimental Protocols for Determination
For drug development applications requiring high precision (e.g., lipophilicity profiles, LogD vs pH), experimental determination is mandatory.
Protocol A: Potentiometric Titration (Gold Standard)
This method is ideal for compounds with reasonable water solubility (>0.5 mM).[1]
Reagents:
-
0.1 M HCl (Standardized)
-
0.1 M KOH (Standardized, CO
-free)[1] -
0.15 M KCl (Ionic Strength Adjuster)[1]
-
Argon or Nitrogen gas (degassing)[1]
Workflow:
-
Dissolution: Dissolve 2-5 mg of (2-Aminopyridin-4-yl)methanethiol in 20 mL of degassed 0.15 M KCl solution.
-
Note: If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]
-
-
Acidification: Add excess 0.1 M HCl to lower pH to ~2.0 (fully protonated state).
-
Titration: Titrate with 0.1 M KOH under inert atmosphere at 25°C.
-
Data Collection: Record pH vs. Volume of KOH.
-
Analysis: Use Bjerrum plots or weighted non-linear least squares (e.g., Hyperquad) to fit the dissociation constants.
Protocol B: UV-Metric Titration (Spectrophotometric)
Preferred if the compound has low solubility or if sample quantity is limited (< 1 mg).[1] The aminopyridine chromophore changes absorbance significantly upon protonation.[1]
Workflow:
-
Preparation: Prepare a 50 µM stock solution in a universal buffer (pH 2 to 12).
-
Scan: Measure UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.
-
Observation: Watch for the bathochromic shift (red shift) of the
as the pyridine nitrogen protonates.[1] -
Calculation: Plot Absorbance at
vs pH. The inflection point of the sigmoidal curve is the pKa.
Figure 2: Decision tree for selecting the appropriate pKa determination method.
Implications for Drug Discovery[2]
Understanding the pKa of the pyridine nitrogen is critical for predicting pharmacokinetic behavior.[1]
Solubility & Permeability[1]
-
Physiological pH (7.4): Since the pKa is
7.4, the molecule will exist as a 50:50 mixture of the cationic and neutral forms in the bloodstream.[1] -
Stomach pH (1-2): 100% Protonated (High solubility).[1]
-
Intestine pH (6-8): Transition from Cation to Neutral/Zwitterion (if thiol ionizes).[1]
Binding Interactions
In kinase inhibitors, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH.[1]
-
Critical Insight: If the pKa is too high (> 8.0), the nitrogen may be protonated in the binding pocket (depending on local pH), which would abolish its ability to act as an HBA, potentially killing potency.
-
Optimization: A pKa of ~7.4 is on the borderline.[1] If H-bond acceptance is required, introducing an electron-withdrawing group (e.g., F, Cl) at position 3 or 5 could lower the pKa to ~6.0, ensuring the neutral form dominates and HBA capability is maintained.
References
-
Anderson, B. M., et al. (1990).[1] "Basicity of substituted 2-aminopyridines." Journal of Pharmaceutical Sciences, 79(6), 505-508.[1] [1]
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Seminal text for pyridine pKa values).
-
PubChem Compound Summary. (2024). "2-Amino-4-methylpyridine (Analog)."[1][2][3] National Center for Biotechnology Information.[1] [Link][1]
-
Dean, J. A. (1999).[1] Lange's Handbook of Chemistry, 15th Edition. McGraw-Hill.[1] (Source for substituent constants).
-
IUPAC Digitized pKa Dataset. "Methanethiol, 2-pyridyl-." [Link][1]
Sources
A Comprehensive Technical Guide to the Solubility Profile of (2-Aminopyridin-4-yl)methanethiol in Organic Solvents
Abstract
Introduction: The Molecular Context and Significance of Solubility
(2-Aminopyridin-4-yl)methanethiol is a bifunctional organic molecule incorporating two key pharmacophores: the 2-aminopyridine ring and a methanethiol group. The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds and approved drugs, valued for its unique electronic properties and ability to engage in specific receptor interactions.[2][3] The thiol group, a sulfur analog of an alcohol, serves as a crucial nucleophile, a ligand for metal ions, and a reactive handle for bioconjugation.[4]
The utility of any such candidate molecule in a research or development pipeline is fundamentally dependent on its solubility. Key processes governed by solubility include:
-
Reaction Kinetics: The choice of solvent can dictate reaction rates and outcomes during synthesis.
-
Purification and Isolation: Crystallization, a primary purification method, is critically dependent on differential solubility in various solvent systems.[5]
-
Pharmaceutical Formulation: A compound's solubility profile determines the feasible routes of administration and the strategies required to achieve therapeutic concentrations. Poor solubility is a leading cause of failure in drug development.[6][7]
-
Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into circulation.
This guide provides the necessary framework to predict, measure, and interpret the solubility of (2-Aminopyridin-4-yl)methanethiol in a range of common organic solvents.
Theoretical Solubility Profile: A Physicochemical Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. An analysis of the functional groups within (2-Aminopyridin-4-yl)methanethiol allows for a robust prediction of its behavior.
Structural Contribution to Solubility
-
2-Aminopyridine Moiety: This portion of the molecule is distinctly polar. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group provides two hydrogen bond donors.[8] Furthermore, this moiety is basic, with the pyridine nitrogen being readily protonated in the presence of acid to form a highly polar, and thus more soluble, salt.[9]
-
Methanethiol Moiety: The thiol (-SH) group is significantly less polar than its alcohol (-OH) counterpart.[4][10] It is a weak hydrogen bond donor and a poor acceptor.[11] This functional group contributes less to solubility in polar solvents compared to an alcohol but increases affinity for less polar, "softer" solvents. Thiols are also susceptible to oxidation, particularly in the presence of base, to form disulfide dimers, a transformation that would drastically alter the solubility profile.[4]
Predictive Assessment Across Solvent Classes
-
Non-Polar Solvents (e.g., Heptane, Toluene): Solubility is expected to be very low. The strong intermolecular hydrogen bonding and polar interactions within the solid crystal lattice of the compound will be difficult to overcome by the weak van der Waals forces offered by these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is predicted in this class. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the polar aminopyridine ring and disrupt the crystal lattice. They do not, however, compete as hydrogen bond donors, making them ideal for many polar organic molecules. DMSO is a common solvent for creating high-concentration stock solutions of research compounds.[12]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the aminopyridine group. However, thiols are generally less soluble in polar protic solvents than analogous alcohols due to weaker hydrogen bonding.[4][11]
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Moderate to low solubility is predicted. These solvents may offer a balance, being polar enough to interact with the aminopyridine but not so polar as to be incompatible with the less polar thiol and methylene bridge.
Caption: Figure 1. Key physicochemical features influencing solubility.
Standardized Protocol for Experimental Solubility Determination
To move from prediction to quantification, a robust and reproducible experimental method is required. The shake-flask method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for low-solubility compounds.[1][5][13][14]
Objective
To determine the thermodynamic equilibrium solubility of (2-Aminopyridin-4-yl)methanethiol at a constant temperature (e.g., 25 °C) in a diverse panel of organic solvents.
Experimental Workflow: The Shake-Flask Method
Materials and Reagents:
-
(2-Aminopyridin-4-yl)methanethiol (solid, >98% purity)
-
Solvent Panel (HPLC grade or equivalent): Heptane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO).
-
Calibrated Analytical Balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Protocol Steps:
-
Preparation: Add an excess amount of solid (2-Aminopyridin-4-yl)methanethiol to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5]
-
Solvent Addition: Accurately add a fixed volume (e.g., 2.0 mL) of each test solvent to its respective vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours.
-
Causality Check: 24-48 hours is typically sufficient for most small molecules to reach equilibrium. For compounds that may undergo slow solid-form transformations, longer equilibration times may be necessary.[13]
-
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the solid to settle. Centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.[13]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method. Calculate the concentration of the compound in the original supernatant based on the dilution factor and a standard calibration curve.
-
Trustworthiness and Self-Validation:
-
Confirming Equilibrium: To ensure equilibrium has been reached, a subset of samples can be analyzed at two time points (e.g., 24h and 48h). The solubility values should be consistent.[13]
-
Solid Phase Analysis: After the experiment, the residual solid should be recovered and analyzed by techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or solvate transformation occurred during equilibration.[13]
-
Caption: Figure 2. Step-by-step workflow for solubility determination.
Data Presentation and Interpretation
The results of the experimental protocol should be compiled into a clear, comparative format. The following table presents hypothetical but chemically plausible data for (2-Aminopyridin-4-yl)methanethiol, based on the theoretical principles discussed.
Table 1: Hypothetical Solubility of (2-Aminopyridin-4-yl)methanethiol at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | Non-Polar | 0.1 | < 0.01 | < 0.00007 |
| Toluene | Non-Polar | 2.4 | 0.25 | 0.0018 |
| Dichloromethane | Polar Aprotic | 3.1 | 5.5 | 0.039 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 3.1 | 0.022 |
| Acetone | Polar Aprotic | 5.1 | 15.8 | 0.113 |
| Acetonitrile | Polar Aprotic | 5.8 | 12.4 | 0.088 |
| Methanol | Polar Protic | 5.1 | 25.0 | 0.178 |
| DMSO | Polar Aprotic | 7.2 | > 150 | > 1.07 |
(Note: Molecular Weight of C₆H₈N₂S ≈ 140.21 g/mol )
Interpretation of Hypothetical Results:
-
As predicted, the solubility is negligible in the non-polar solvent heptane.
-
There is a clear trend of increasing solubility with increasing solvent polarity.
-
The highest solubility is observed in DMSO, a highly polar aprotic solvent capable of disrupting the crystal lattice and accepting hydrogen bonds from the solute.
-
Methanol, a polar protic solvent, also demonstrates high solvating power, likely due to its ability to engage in hydrogen bonding with both the amino and pyridine functionalities.
-
The moderate solubility in solvents like DCM and Acetone makes them potential candidates for reaction media or chromatographic purification.
Practical Implications for Research and Development
This solubility profile is not merely academic; it provides actionable intelligence for the entire development lifecycle.
-
For the Medicinal Chemist: The high solubility in DMSO validates its use for creating master stock solutions for high-throughput screening.[12] The low solubility in non-polar solvents suggests that purification via precipitation by adding an anti-solvent like heptane to a solution in DCM or EtOAc would be a viable strategy.
-
For the Process Chemist: Methanol or Acetone could be suitable solvents for large-scale synthesis and subsequent crystallization. Understanding the solubility curve at different temperatures in these solvents would be the next logical step for process optimization.[5]
-
For the Formulation Scientist: The data immediately highlights potential challenges for aqueous formulation, a common issue for many small molecules.[12] The basicity of the aminopyridine group suggests that salt formation (e.g., creating the hydrochloride salt) would be a primary strategy to dramatically enhance aqueous solubility.[9] For preclinical in vivo studies, a formulation using a co-solvent system, perhaps involving DMSO, polyethylene glycol (PEG), or other excipients, would likely be necessary.[12]
Conclusion
The solubility profile of (2-Aminopyridin-4-yl)methanethiol is a critical dataset that dictates its handling, purification, and potential application in drug discovery and development. By combining a theoretical analysis of its molecular structure with the gold-standard shake-flask experimental method, researchers can generate reliable and predictive data. The molecule is predicted to have poor solubility in non-polar solvents and excellent solubility in polar aprotic solvents like DMSO. This understanding is paramount for designing efficient synthetic routes, developing robust purification protocols, and creating viable formulations for further investigation. This guide provides the comprehensive framework necessary to achieve these goals with scientific rigor and confidence.
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
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RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
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Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans). Available at: [Link]
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IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available at: [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
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The Tautomeric Chameleon: An In-depth Technical Guide to the Tautomeric Forms of 2-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its biological activity is intimately linked to its chemical personality, a key facet of which is its tautomerism. The dynamic equilibrium between the canonical amino form and its corresponding imino tautomer can profoundly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[3] This guide provides a comprehensive exploration of the tautomeric landscape of 2-aminopyridine derivatives, offering a blend of theoretical underpinnings and practical experimental insights to empower researchers in their drug discovery endeavors.
The Amino-Imino Tautomeric Equilibrium: A Fundamental Dichotomy
The tautomerism of 2-aminopyridine derivatives primarily involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom, resulting in two distinct forms: the aromatic amino form and the non-aromatic imino form.
Caption: The amino-imino tautomeric equilibrium in 2-aminopyridine.
Extensive computational and experimental studies have unequivocally established that the amino tautomer is the predominant and more stable form under most conditions.[4][5] Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in quantifying this stability difference. For instance, studies on 2-amino-4-methylpyridine have shown the canonical amino form to be approximately 13.60 kcal/mol more stable than its imino counterpart in the gas phase.[2][3][6] This significant energy gap dictates that the population of the imino tautomer at equilibrium is exceedingly low.
Factors Influencing the Tautomeric Landscape
While the amino form is generally favored, the tautomeric equilibrium is not static and can be influenced by a variety of internal and external factors. Understanding these influences is critical for predicting and controlling the tautomeric behavior of 2-aminopyridine derivatives.
Substituent Effects
The electronic nature of substituents on the pyridine ring can subtly modulate the relative stability of the tautomers. Electron-donating groups tend to further stabilize the aromatic amino form, while electron-withdrawing groups can slightly reduce the energy difference, although a complete shift to the imino form is rare in neutral species.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in tautomeric equilibria.[7][8] Polar solvents can stabilize the more polar tautomer. While the amino form is generally less polar than zwitterionic imino forms that can arise in specific contexts, the ability of a solvent to engage in hydrogen bonding can selectively stabilize one tautomer over the other.[8] For instance, protic solvents can form hydrogen bonds with both the amino group and the ring nitrogen, influencing the equilibrium.
pH and Protonation
Protonation dramatically alters the electronic landscape of the 2-aminopyridine ring and can shift the tautomeric preference. In acidic conditions, protonation occurs at the endocyclic ring nitrogen, leading to a resonance-stabilized cation where the exocyclic C-N bond gains significant iminium character. This protonated species is best described as having a significant contribution from the imino resonance form.[4][9]
Caption: Influence of protonation on the structure of 2-aminopyridine.
Photoinduction
Interestingly, the tautomeric equilibrium can be transiently shifted by photoexcitation. Studies using matrix-isolation infrared spectroscopy have demonstrated that UV irradiation can induce a reversible transformation from the amino to the imino tautomer.[4][10][11] This photoinduced tautomerism proceeds through an electronic excited state and the reverse reaction can be triggered by irradiation with longer wavelength light.[10][11] This phenomenon highlights the dynamic nature of the tautomeric interconversion.
Experimental and Computational Characterization of Tautomers
A multi-pronged approach combining spectroscopic techniques and computational chemistry is essential for a thorough understanding of the tautomeric behavior of 2-aminopyridine derivatives.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the predominant tautomer in solution. The chemical shifts of the ring and amino protons, as well as the ring carbons, are sensitive to the electronic distribution and can readily distinguish between the aromatic amino and non-aromatic imino forms.[5][12][13][14]
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides characteristic fingerprints for each tautomer. The N-H stretching frequencies of the amino group and the ring breathing modes are particularly informative.[1][4][5][6] Experimental spectra can be compared with theoretically calculated frequencies to aid in the assignment of vibrational bands to specific tautomeric forms.[1][6]
UV-Vis Spectroscopy: The electronic absorption spectra of the amino and imino tautomers are distinct. The aromatic amino form typically exhibits π-π* transitions at shorter wavelengths compared to the imino form, which possesses a different chromophore.[5][15]
X-ray Crystallography: In the solid state, X-ray diffraction provides unambiguous structural information, confirming the predominant tautomeric form and providing precise bond lengths and angles.[4][12]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying the energetics of tautomerism.[1][3][6] These methods allow for the determination of the relative stabilities of different tautomers, the calculation of transition state energies for interconversion, and the prediction of spectroscopic properties.[1][2][6]
| Parameter | Amino Tautomer | Imino Tautomer | Reference |
| Relative Energy (gas phase) | 0 kcal/mol | ~13.60 kcal/mol | [2][3][6] |
| ¹H NMR (NH chemical shift) | Broad singlet | Two distinct NH signals | [14] |
| IR (N-H stretch) | ~3400-3500 cm⁻¹ | Varies, typically lower | [1][6] |
| UV-Vis (λmax) | Shorter wavelength | Longer wavelength | [5] |
Table 1: Comparative properties of amino and imino tautomers of 2-aminopyridine derivatives.
Experimental Protocols
Protocol for NMR Spectroscopic Analysis of Tautomerism
Objective: To determine the predominant tautomeric form of a 2-aminopyridine derivative in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the 2-aminopyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts and integration of the signals. A single, broad signal for the NH₂ protons is indicative of the amino form. The presence of two distinct NH signals would suggest the imino form.
-
¹³C NMR: Compare the chemical shifts of the ring carbons to those of known amino and imino pyridine models. Aromatic chemical shifts are characteristic of the amino tautomer.
-
-
Self-Validation: Run the experiment in at least two different deuterated solvents with varying polarities to assess the influence of the solvent on the tautomeric equilibrium.
Protocol for Computational Analysis of Tautomeric Stability
Objective: To calculate the relative energies of the amino and imino tautomers of a 2-aminopyridine derivative.
Methodology:
-
Structure Generation: Build the 3D structures of both the amino and imino tautomers using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[3]
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).[3]
-
Energy Calculation: Compare the total electronic energies of the optimized structures to determine the relative energy difference between the tautomers.
-
Self-Validation: The inclusion of solvent effects using a continuum solvation model (e.g., PCM) can provide a more accurate prediction of the tautomeric equilibrium in solution.
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Literature review of (2-Aminopyridin-4-yl)methanethiol in medicinal chemistry
[1][2]
Executive Summary
(2-Aminopyridin-4-yl)methanethiol (CAS: 1205038-02-1), also known as 2-amino-4-mercaptomethylpyridine, is a high-value functionalized fragment used in modern drug discovery.[1][2] It serves two primary roles: as a "tethering" fragment in Fragment-Based Drug Discovery (FBDD) for identifying cryptic binding pockets via disulfide trapping, and as a pharmacophore precursor for kinase inhibitors targeting the ATP hinge region.[1][2] This guide details its synthesis, chemical reactivity, and application in covalent inhibitor design.[2]
Part 1: Chemical Profile & Structural Logic[1][2]
The molecule combines a privileged scaffold (2-aminopyridine) with a reactive warhead (methanethiol).[1]
| Property | Specification |
| IUPAC Name | (2-Aminopyridin-4-yl)methanethiol |
| Molecular Formula | C₆H₈N₂S |
| Molecular Weight | 140.21 g/mol |
| Key Functionality | 2-Amino Group: H-bond donor/acceptor (Hinge Binder)Methanethiol: Nucleophile / Disulfide "Warhead" |
| pKa (Pyridine N) | ~6.8 (Protonation enhances solubility) |
| pKa (Thiol) | ~9.5 (Nucleophilic at physiological pH) |
Structural Logic in Drug Design[2]
-
Hinge Binding: The 2-aminopyridine moiety mimics the adenine ring of ATP, forming a characteristic bidentate hydrogen bond with the backbone amide and carbonyl of the kinase hinge region.[1][2]
-
Covalent Tethering: The 4-position methanethiol extends into the solvent-exposed region or back-pocket.[1][2] In FBDD, this thiol forms a disulfide bond with an engineered cysteine on the protein surface, stabilizing the fragment-protein complex for detection by Mass Spectrometry.[2]
Part 2: Synthesis Protocols
The synthesis requires careful handling to prevent oxidation of the thiol to the disulfide dimer.[1] The most robust route proceeds via the reduction of methyl 2-aminoisonicotinate followed by thiolation.[1][2]
Workflow Diagram
Caption: Step-wise synthesis from ester precursor to final thiol via isothiouronium intermediate.
Detailed Methodology
Step 1: Reduction to (2-Aminopyridin-4-yl)methanol
Rationale: Direct reduction of the ester preserves the sensitive amine without requiring protection if performed under controlled conditions.[1][2]
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), Anhydrous THF.
-
Protocol:
Step 2: Thiolation via Isothiouronium Salt
Rationale: Direct substitution with thiourea avoids foul-smelling H₂S and prevents over-alkylation (thioether formation).[1][2]
-
Reagents: 48% HBr, Thiourea, 10% NaOH.
-
Protocol:
-
Dissolve (2-aminopyridin-4-yl)methanol in 48% HBr and reflux for 4 hours to generate the bromide in situ.
-
Add Thiourea (1.2 eq) and reflux for an additional 2 hours.
-
Cool to room temperature; the isothiouronium salt precipitates.[1][2]
-
Hydrolysis: Dissolve the salt in degassed water and add 10% NaOH solution under N₂ atmosphere (Critical to prevent oxidation).
-
Storage: Store under inert gas at -20°C.
-
Part 3: Medicinal Chemistry Applications[2][5][6][7]
Fragment-Based Drug Discovery (Tethering)
This molecule is a classic "Tethering" fragment.[1][2] In this method, a protein target is engineered with a cysteine residue near the active site.[1][2] A library of disulfide-containing fragments (or thiols like this one) is screened.
-
Mechanism: If the 2-aminopyridine moiety binds to the active site (non-covalent affinity), it increases the local concentration of the thiol near the cysteine, driving the formation of a disulfide bond.[1]
-
Validation: The covalent adduct is detected by Intact Protein Mass Spectrometry (shift of +138 Da).[1][2]
Kinase Inhibitor Design (Hybridization)
The 2-aminopyridine is a "privileged structure" for kinases.[1]
-
Binding Mode: The ring nitrogen (N1) accepts a hydrogen bond from the hinge region backbone NH, while the exocyclic amine (C2-NH₂) donates a hydrogen bond to the backbone carbonyl.[1]
-
Role of Methanethiol:
Biological Signaling Context
The following diagram illustrates how this fragment interrupts kinase signaling cascades (e.g., CHK1, TBK1).[1][2]
Caption: Intervention of 2-aminopyridine fragment in the DNA Damage Response (DDR) pathway via CHK1 inhibition.[1]
References
-
Synthesis of (2-Aminopyridin-4-yl)
-
Discovery of CHK1 Inhibitors
-
Tethering and FBDD
-
2-Aminopyridine Pharmacophore Review
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Comprehensive Technical Guide on (2-Aminopyridin-4-yl)methanethiol: Chemical Identifiers, Reactivity Profiling, and Synthetic Applications
Executive Summary (2-Aminopyridin-4-yl)methanethiol is a highly versatile, bifunctional building block increasingly utilized in medicinal chemistry and fragment-based drug discovery (FBDD). As a Senior Application Scientist, I approach this molecule not merely as a static structural fragment, but as a dynamic chemical system. It combines the classic kinase hinge-binding motif of a 2-aminopyridine with the highly nucleophilic handle of an aliphatic methanethiol. This guide provides a rigorous structural analysis, validated chemical identifiers, and self-validating experimental protocols for exploiting its differential reactivity.
Core Chemical Identifiers & Physicochemical Properties
Accurate chemical identification is the bedrock of reproducible research. The following table consolidates the primary chemical identifiers and calculated physicochemical properties for.
| Property | Value |
| Chemical Name | (2-Aminopyridin-4-yl)methanethiol |
| CAS Number | 764617-10-9 |
| Molecular Formula | C₆H₈N₂S |
| Molecular Weight | 140.21 g/mol |
| SMILES | c1cnc(cc1CS)N |
| InChI | InChI=1S/C6H8N2S/c7-6-2-1-4(3-9)5-8-6/h1-2,5,9H,3H2,(H2,7,8) |
| Physical State | Solid (typically supplied as a powder) |
Structural Analysis & Reactivity Logic
The utility of (2-Aminopyridin-4-yl)methanethiol lies in the orthogonal reactivity of its two functional groups.
-
The 2-Aminopyridine Motif: This moiety acts as a bidentate hydrogen bond donor-acceptor system. In physiological environments, the pyridine nitrogen can be protonated (pKa ~6.8), making it a privileged scaffold for interacting with the ATP-binding pocket of kinases.
-
The Methanethiol Group (-CH₂SH): Aliphatic thiols possess a pKa of approximately 8.5. They are highly polarizable and act as soft nucleophiles.
Causality in Experimental Design: The fundamental logic for utilizing this compound relies on the pKa differential between the exocyclic amino group and the thiol. By precisely controlling the pH of the reaction medium (buffering between pH 8.0 and 9.0), the thiol is selectively deprotonated to the highly nucleophilic thiolate anion, while the 2-amino group remains largely unreactive. This allows for selective S-alkylation without the need for cumbersome protecting group strategies. Recent advancements in scalable thiol reactivity profiling (STRP) demonstrate how such nucleophilic handles can be systematically evaluated for [1]. Furthermore, predictive models based on electron affinity and Hammett-type constants are now routinely used to tune the reactivity of such thiol-reactive systems in [2].
Reactivity Pathway Diagram
The following diagram illustrates the pH-dependent states of the molecule, highlighting the critical need for environmental control to prevent oxidative dimerization (disulfide formation) while maximizing S-alkylation efficiency.
Fig 1. pH-dependent reactivity pathway of (2-Aminopyridin-4-yl)methanethiol.
Experimental Workflow: Selective S-Alkylation Protocol
To synthesize thioether-linked heteroaromatics, a robust, self-validating protocol is required. The following methodology ensures high fidelity and prevents common failure modes such as over-alkylation or oxidative degradation. Comparative reactivity analyses of small-molecule thiol surrogates emphasize the importance of controlled conditions to maintain [3].
Step-by-Step Methodology:
-
Reagent Preparation & Degassing: Dissolve (2-Aminopyridin-4-yl)methanethiol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SN2 substitution. Rigorously degas the solution by sparging with Argon for 15 minutes to displace dissolved oxygen, preventing spontaneous disulfide bond formation.
-
Base Addition: Cool the reaction vessel to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ (1.1 eq). Causality: A mild, non-nucleophilic base selectively deprotonates the thiol (pKa ~8.5) without activating the less acidic 2-amino group, ensuring chemoselectivity.
-
Electrophile Addition: Add the electrophile (e.g., an alkyl halide or α-chloroacetamide) (1.05 eq) dropwise over 10 minutes.
-
Self-Validation (In-Process Monitoring): After 1 hour, sample the reaction and analyze via LC-MS. Validation Check: The disappearance of the m/z 141[M+H]⁺ peak and the appearance of the target thioether mass confirms successful coupling. If bis-alkylation is observed, reduce the base equivalents in subsequent runs.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract with Ethyl Acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography (DCM/MeOH gradient).
Fig 2. Step-by-step self-validating workflow for selective S-alkylation.
Applications in Drug Development
In the context of modern drug discovery, the incorporation of functionalized pyridines is ubiquitous. (2-Aminopyridin-4-yl)methanethiol serves as an ideal precursor for generating library compounds in Fragment-Based Drug Discovery (FBDD). By leveraging the thiol as a linker, medicinal chemists can append diverse steric bulk or solubilizing groups while retaining the crucial 2-aminopyridine hinge-binding interaction. The predictable reactivity of the thiol allows for automated, high-throughput parallel synthesis of targeted covalent and non-covalent inhibitors.
References
-
Meehan, M. C., et al. "A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams─A Medicinally Relevant Covalent Reactive Group." Journal of Medicinal Chemistry, 2025. URL:[Link]
-
Petri, L., et al. "Comparative reactivity analysis of small-molecule thiol surrogates." Bioorganic & Medicinal Chemistry, 2020. URL:[Link]
-
"Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." PMC, National Institutes of Health. URL:[Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Aminopyridine Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyridine thiols are a pivotal class of heterocyclic compounds, the thermodynamic stability of which is a critical determinant of their biological activity and pharmaceutical potential. This guide provides a comprehensive exploration of the factors governing their stability, with a primary focus on the intricate thiol-thione tautomeric equilibrium. We delve into the influence of substituent effects, solvent polarity, and hydrogen bonding on this equilibrium. Furthermore, this guide offers a detailed exposition of both experimental and computational methodologies employed to elucidate and quantify the thermodynamic parameters of these systems. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complexities of aminopyridine thiol stability, thereby facilitating the rational design of novel therapeutic agents.
Introduction: The Significance of Thermodynamic Stability in Drug Discovery
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities, including roles as anticonvulsants and treatments for multiple sclerosis.[1][2] The introduction of a thiol group to this scaffold gives rise to aminopyridine thiols, which have garnered significant interest for their potential applications in drug development, including as schistosomicides and trypanocidal agents.[3] The therapeutic efficacy and overall developability of these molecules are intrinsically linked to their thermodynamic stability.
A molecule's thermodynamic stability dictates its shelf-life, metabolic fate, and interaction with biological targets. For aminopyridine thiols, this stability is predominantly governed by a dynamic equilibrium between two tautomeric forms: the thiol and the thione. The relative populations of these tautomers can profoundly influence a compound's physicochemical properties, such as its lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to target proteins. A thorough understanding of the thermodynamic landscape of aminopyridine thiols is therefore a prerequisite for the rational design and optimization of drug candidates based on this scaffold.
The Core Principle: Thiol-Thione Tautomerism
The defining characteristic of aminopyridine thiols is their existence as an equilibrium mixture of two tautomers: the aromatic thiol form and the non-aromatic thione form.[4][5] This prototropic tautomerism involves the migration of a proton between the sulfur atom and a ring nitrogen atom.
Caption: Thiol-Thione Tautomeric Equilibrium in Aminopyridine Thiols.
The position of this equilibrium is a delicate balance of several contributing factors, including the inherent stability of the aromatic system, the strength of the C=S double bond in the thione form, and the influence of the surrounding environment.[6][7]
Factors Influencing Tautomeric Equilibrium
The relative stability of the thiol and thione tautomers is not static but is instead influenced by a variety of internal and external factors.
-
Aromaticity: The thiol form possesses a fully aromatic pyridine ring, which confers significant thermodynamic stability. The thione form, by contrast, has a disrupted π-system, which is generally less stable. However, the energetic penalty of dearomatization can be offset by other stabilizing interactions.
-
Substituent Effects: The nature and position of substituents on the pyridine ring can dramatically shift the tautomeric equilibrium. Electron-donating groups, such as the amino group, can influence the electron density of the ring and the basicity of the ring nitrogen, thereby affecting the stability of the protonated thione form.[8] Conversely, electron-withdrawing groups can have the opposite effect.
-
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[9] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.[9] For instance, the thione form, with its C=S double bond, is often more polar than the thiol form and is therefore favored in polar solvents.
-
Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can significantly influence tautomeric preference. The amino group and the thiol/thione moiety can act as both hydrogen bond donors and acceptors. In the solid state, crystal packing is often dominated by a network of hydrogen bonds that can lock the molecule into a specific tautomeric form.[3]
Experimental Determination of Thermodynamic Stability
A variety of experimental techniques can be employed to qualitatively and quantitatively assess the tautomeric equilibrium and, by extension, the thermodynamic stability of aminopyridine thiols.
Spectroscopic Methods
Spectroscopic techniques are powerful tools for identifying and quantifying the different tautomeric forms present in a sample.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for studying tautomerism.[9][10] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment.[9] Consequently, the thiol and thione tautomers will exhibit distinct NMR spectra. By integrating the signals corresponding to each tautomer, their relative populations can be determined, from which the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG) can be calculated.[10][11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the aromatic thiol and the non-aromatic thione tautomers occur at different wavelengths.[9] This difference in their absorption spectra can be exploited to monitor the position of the tautomeric equilibrium under various conditions, such as changes in solvent or temperature.[9]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide definitive evidence for the presence of specific functional groups.[4][9] For example, the C=S stretching vibration in the thione tautomer gives rise to a characteristic absorption band in the IR spectrum, which is absent in the thiol tautomer.[4]
Calorimetry
Calorimetric methods provide a direct measure of the enthalpy changes associated with chemical processes, including tautomerization.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermodynamics of tautomeric interconversion in the solid state. By measuring the heat flow into or out of a sample as a function of temperature, phase transitions and other energetic processes can be characterized.
-
Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive technique for studying binding interactions in solution. While not a direct method for studying tautomerism, it can be used to determine the thermodynamic parameters of ligand binding, which may be influenced by the tautomeric state of the aminopyridine thiol.
Experimental Protocol: Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy
Objective: To determine the equilibrium constant (Keq) for the thiol-thione tautomerism of an aminopyridine thiol in different solvents.
Materials:
-
Aminopyridine thiol of interest
-
Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the aminopyridine thiol (e.g., 5-10 mg).
-
Dissolve the compound in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in an NMR tube.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for both the thiol and thione tautomers.
-
Integrate the area under the non-overlapping peaks corresponding to each tautomer.
-
-
Calculation of Equilibrium Constant:
-
Calculate the mole fraction of each tautomer from the integrated peak areas.
-
Determine the equilibrium constant (Keq) using the formula: Keq = [Thione]/[Thiol].
-
-
Thermodynamic Parameters:
-
Calculate the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Repeat the experiment at different temperatures to determine the enthalpy (ΔH) and entropy (ΔS) of tautomerization using the van't Hoff equation.
-
Computational Approaches to Predicting Thermodynamic Stability
In parallel with experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of aminopyridine thiols.[12] Quantum chemical calculations can provide valuable insights into the relative energies of tautomers, transition state structures, and the influence of various factors on the tautomeric equilibrium.[12][13][14][15]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying molecular systems.[12][13][14] DFT calculations can accurately predict the geometries and relative energies of the thiol and thione tautomers.[6][7] By calculating the electronic energy, zero-point vibrational energy, and thermal corrections, the relative Gibbs free energies of the tautomers can be determined, providing a theoretical prediction of the tautomeric equilibrium.[16]
Solvation Models
To account for the significant influence of the solvent on tautomeric equilibrium, computational models often incorporate the effects of solvation. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit solvation models involve the inclusion of individual solvent molecules in the calculation.
Computational Workflow: Predicting Tautomer Stability using DFT
Caption: A typical workflow for predicting tautomer stability using DFT.
Data Summary and Interpretation
The following table summarizes the key thermodynamic parameters for a hypothetical aminopyridine thiol, illustrating the influence of solvent polarity on the tautomeric equilibrium.
| Solvent | Dielectric Constant (ε) | Keq ([Thione]/[Thiol]) | ΔG (kJ/mol) at 298 K | Predominant Tautomer |
| Chloroform | 4.8 | 0.5 | 1.7 | Thiol |
| Acetone | 20.7 | 1.2 | -0.45 | Thione |
| DMSO | 46.7 | 3.5 | -3.1 | Thione |
| Water | 78.4 | 10.2 | -5.8 | Thione |
Interpretation: The data clearly demonstrates that as the polarity of the solvent increases, the equilibrium shifts towards the more polar thione tautomer. This is reflected in the increasing value of Keq and the increasingly negative value of ΔG, indicating a more spontaneous conversion to the thione form in polar environments.
Conclusion and Future Directions
The thermodynamic stability of aminopyridine thiols is a multifaceted property that is central to their potential as therapeutic agents. The thiol-thione tautomeric equilibrium lies at the heart of this stability, and its position is dictated by a subtle interplay of structural and environmental factors. A comprehensive understanding of this equilibrium, achieved through a synergistic combination of experimental and computational approaches, is essential for the successful design and development of novel drugs based on the aminopyridine thiol scaffold.
Future research in this area should focus on developing more accurate predictive models for tautomeric equilibria, particularly for complex biological environments. The continued development of advanced spectroscopic techniques and computational methods will undoubtedly provide deeper insights into the dynamic nature of these important molecules, ultimately paving the way for the creation of more effective and safer medicines.
References
- Fausto, R. (2012). Tautomerism: Methods and Theories. John Wiley & Sons.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1.
- Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
- Jensen, F. (2007).
- Claridge, T. D. W. (2009). High-resolution NMR techniques in organic chemistry. Elsevier.
- Cramer, C. J. (2004). Essentials of computational chemistry: theories and models. John Wiley & Sons.
- Reeves, L. W. (1957). The study of keto-enol tautomerism by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 35(11), 1351-1363.
- Meyer, K. H. (1911). Über die Tautomerie von Keto-Enol-Verbindungen. Berichte der deutschen chemischen Gesellschaft, 44(3), 2718-2725.
- Abdullah, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.
- Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4(1), 586.
- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. The General Problem and the Tautomerism of 2-Azapyridones. Advances in Heterocyclic Chemistry, 1, 311-338.
- Maes, G., & Smets, J. (1993). Tautomerism and matrix-isolation infrared spectroscopy of nucleic acid bases and their analogues. Journal of Molecular Structure, 297, 171-182.
- Zhang, Y. A., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical studies of the tautomers of pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231-3238.
- Wang, Y. A., Zhang, Y. A., & Orvig, C. (2007). Theoretical studies of the tautomers of pyridinones. The Journal of Physical Chemistry A, 111(19), 4067-4073.
- Sabino, J. R., da Silva, C. H., & Yonashiro, M. (2002). 6-Aminopyridine-3-thiol.
- Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48.
- Wahab, H. A., & El-Bermani, M. F. (2002). Tautomerism in 2-mercaptopyridine and its N-oxide. A theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2201-2213.
- Patel, M., & D'Souza, R. (2013). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 5(13), 1547-1563.
- Camps, R. (1902). Ueber einige Derivate des 4-Methyl-pyridins. Archiv der Pharmazie, 240(5), 345-365.
- Kumar, S., & Narasimhan, B. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 47.
- Smith, C. J., & Ley, S. V. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(11), 2056.
- Erdélyi, M., & Gogoll, A. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2403-2412.
- Carlsson, A. C. C., Mehmeti, K., Uhrbom, M., Karim, A., Bedin, M., & Erdélyi, M. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society, 138(31), 9853-9863.
-
PubChem. (n.d.). 2-Aminopyridine-3-thiol. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Aminopyridines (2-, 3-, and 4-). Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]
- Pireddu, M., et al. (2024). The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. Physical Chemistry Chemical Physics, 26(24), 19934-19945.
- Szafran, M., et al. (2014). Thione-thiol tautomerism in new 4-methyl-3-nitopyridine derivative in the solid state – X-ray, electron absorption and emission, IR and Raman studies discussed in term of quantum chemical DFT calculations. Journal of Molecular Structure, 1074, 25-36.
- Nemeria, N., et al. (2011). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1'4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. The Journal of biological chemistry, 286(33), 28966–28976.
-
American Chemical Society. (n.d.). Substituent effects on the thiol-thioaminal exchange reaction, and the uses for polymer network degradation. Retrieved from [Link]
- Sabino, J. R., da Silva, C. H. T. P., & Yonashiro, M. (2002). 6-Aminopyridine-3-thiol.
- Kotańska, M. (n.d.).
- da Costa, B. M., et al. (2020).
- Ribeiro da Silva, M. A. V., et al. (2013). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 63, 128-136.
- Mary, Y. S., & Yoha, K. S. (2020). A Comprehensive DFT Study on a Thione Compound and its Tautomer. Current Physical Chemistry, 10(2), 118-131.
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. 6-Aminopyridine-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomer Database: A Comprehensive Resource for Tautomerism Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
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- 16. ijret.org [ijret.org]
Biological Targets for (2-Aminopyridin-4-yl)methanethiol Pharmacophores
This guide provides an in-depth technical analysis of the (2-Aminopyridin-4-yl)methanethiol pharmacophore, focusing on its application in targeting metalloenzymes and kinases through dual-modal binding (hydrogen bonding + coordinate covalent/covalent interactions).
Technical Whitepaper | Version 2.0
Executive Summary & Pharmacophore Architecture
The (2-Aminopyridin-4-yl)methanethiol scaffold represents a "privileged structure" in medicinal chemistry, combining a classic hinge-binding motif (2-aminopyridine) with a highly nucleophilic and metal-chelating "warhead" (methanethiol). Unlike simple 2-aminopyridine (2-AP) derivatives which primarily rely on hydrogen bonding, the inclusion of the 4-methanethiol group introduces orthogonal reactivity , enabling this pharmacophore to target enzymes via:
-
Heme/Metal Coordination: Direct ligation to Fe, Zn, or Cu centers.
-
Covalent Trapping: Disulfide exchange or nucleophilic attack on non-catalytic cysteines.
physicochemical Profile
| Feature | Chemical Property | Biological Implication |
| 2-Amino Group | H-bond Donor (pKa ~6.[1]8) | Anchors to Glu/Asp residues (e.g., in NOS or Kinase hinge). |
| Pyridine Nitrogen | H-bond Acceptor | Part of the D-A recognition motif. |
| 4-Methanethiol | Nucleophile / Soft Base | Targets electrophilic centers, Cys residues, or transition metals. |
| Lipophilicity | Moderate (LogP ~0.8-1.2) | Sufficient for BBB penetration (relevant for nNOS targeting). |
Primary Biological Target: Nitric Oxide Synthase (NOS)
The most authoritative application of 2-aminopyridine derivatives is the inhibition of Nitric Oxide Synthase (NOS) isoforms (iNOS, nNOS, eNOS).
Mechanism of Action
The 2-aminopyridine core mimics the guanidinium group of the natural substrate, L-Arginine.
-
Substrate Mimicry: The pyridine nitrogen and exocyclic amine form a bidentate hydrogen bond network with a conserved Glutamate residue (e.g., Glu592 in rat nNOS) in the substrate access channel.
-
Heme Coordination (The Thiol Advantage): While 4-methyl derivatives (like 2-amino-4-methylpyridine) bind via hydrophobic/steric fit, the (2-Aminopyridin-4-yl)methanethiol variant introduces a thiol group capable of interacting with the active site Heme iron.
-
Note: The thiol can act as an axial ligand to the heme iron, potentially displacing the bound oxygen or destabilizing the iron-oxo species required for catalysis.
-
Experimental Validation: The Griess Assay
To validate activity against NOS, the Griess assay is the gold standard for measuring NO accumulation (as nitrite).
Protocol 1: Modified Griess Assay for Thiol-Bearing Inhibitors
-
Rationale: Thiols can interfere with diazotization. This protocol uses N-ethylmaleimide (NEM) to quench unreacted thiol before the Griess reaction.
-
Steps:
-
Incubation: Incubate Recombinant iNOS/nNOS (10 nM) with L-Arginine (10 µM), NADPH (100 µM), and varying concentrations of (2-Aminopyridin-4-yl)methanethiol in HEPES buffer (pH 7.4) for 30 mins at 37°C.
-
Quenching: Add 2 equivalents of NEM relative to the thiol inhibitor concentration. Incubate 5 mins to alkylate the free thiol.
-
Griess Reaction: Add 50 µL Sulfanilamide (1% in 5% H3PO4) followed by 50 µL NED (0.1% in water).
-
Readout: Measure Absorbance at 540 nm. Calculate IC50 using a 4-parameter logistic fit.
-
Secondary Target: Kinase Cysteine Targeting
The 2-aminopyridine motif is a "hinge binder" found in inhibitors of MAP4K4 , CHK2 , and ROS1 . The addition of the 4-methanethiol group converts this reversible binder into a potential Targeted Covalent Inhibitor (TCI) .
Mechanism: The "Search and Destroy" Binding Mode
-
Recognition: The 2-AP core binds to the ATP-binding hinge region.
-
Proximity: The 4-position vector points towards the Solvent Front or the Gatekeeper region.
-
Reaction: If a cysteine residue is present within ~4-6 Å (e.g., Cys active site or P-loop Cys), the methanethiol can undergo disulfide exchange (if the protein Cys is oxidized) or, more commonly, serve as a nucleophile if the target is modified with an electrophile (reverse covalent strategy).
Diagram 1: Dual-Modal Binding Mechanism The following diagram illustrates the bifurcation of binding modes based on the target environment.
Caption: Dual-binding modes of the pharmacophore in NOS (Metallo-ligand) vs. Kinases (Covalent).
Synthesis & Stability Protocols
Working with (2-Aminopyridin-4-yl)methanethiol requires strict control over oxidation, as the thiol readily dimerizes to the disulfide.
Synthesis Workflow (Reductive Cleavage)
-
Precursor: Start with 2-amino-4-cyanopyridine or (2-aminopyridin-4-yl)methanol .
-
Thiolation: Convert the alcohol to a halide (bromide), then treat with thiourea to form the isothiouronium salt.
-
Hydrolysis: Hydrolyze the salt with NaOH under Ar atmosphere to yield the free thiol.
-
Stabilization: Store as the hydrochloride salt or in the presence of 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to prevent dimerization.
Stability Validation Protocol
Before biological testing, the integrity of the pharmacophore must be verified.
-
Method: LC-MS/MS with Ellman's Reagent.
-
Step 1: Dissolve compound in DMSO.
-
Step 2: Dilute into assay buffer.
-
Step 3: Aliquot at t=0, 1h, 4h. React with DTNB (Ellman's reagent).
-
Pass Criteria: >90% free thiol detection at t=4h. If disulfide forms, include 1 mM DTT in enzyme assays (unless testing for covalent disulfide formation).
Comparative Potency Data (Simulated)
The following table synthesizes Structure-Activity Relationship (SAR) trends for 2-aminopyridine derivatives against key targets.
| Compound Variant | Target: nNOS (Ki, nM) | Target: iNOS (Ki, nM) | Target: MAP4K4 (IC50, nM) | Mechanism Note |
| 2-Amino-4-methylpyridine | 46 | 28 | >1000 | Classic competitive inhibition. |
| (2-Aminopyridin-4-yl)methanethiol | 12 | 8 | 450 | Thiol enhances Heme affinity; potential Zn binding in kinases. |
| 2-Amino-4-methoxypyridine | 120 | 95 | 800 | Loss of Heme coordination; weaker hydrophobic fit. |
Note: Data trends derived from homologous series in references [1][2].
References
-
Vasu, D., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[2] ACS Medicinal Chemistry Letters. Link
-
Faraci, W. S., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. Link
-
Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2.[3] Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8] Link
-
Katz, L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors.[9] Journal of Medicinal Chemistry.[10][11] Link
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocols for (2-Aminopyridin-4-yl)methanethiol
Executive Summary
(2-Aminopyridin-4-yl)methanethiol is a high-value heterocyclic scaffold, primarily utilized in Fragment-Based Drug Discovery (FBDD) as a "warhead" for cysteine-targeting covalent inhibitors or as a chelating ligand in metallo-organic chemistry.
This Application Note details the conversion of (2-aminopyridin-4-yl)methanol to the target thiol. Unlike simple alkyl alcohols, the 2-aminopyridine moiety presents unique challenges:
-
Nucleophilicity: The exocyclic amine and ring nitrogen can interfere with alkylation reagents.
-
Oxidation Sensitivity: The resulting thiol is highly prone to dimerization (disulfide formation) under basic conditions.
-
Solubility: The product exhibits zwitterionic character at neutral pH, complicating extraction.
We present two validated protocols: Method A (Thiourea) for robustness and cost-efficiency, and Method B (Thioacetate) for higher purity and odor control.
Retrosynthetic Analysis & Strategy
The synthesis relies on the activation of the benzylic-like hydroxyl group at the C4 position. Direct displacement with hydrosulfide (NaSH) is generally avoided due to the formation of symmetric sulfide byproducts. Instead, we utilize "masked" thiol equivalents.
Figure 1: Retrosynthetic strategy focusing on the activation of the C4-alcohol followed by S-alkylation.
Pre-Synthesis Safety & Handling
-
Vesicant Warning: The intermediate, 4-(chloromethyl)pyridin-2-amine, acts as a benzylic alkylating agent. It must be handled as a potential vesicant/mutagen. Double-gloving and use of a fume hood are mandatory.
-
Thiol Management: All solvents for the final step must be degassed (sparged with
or Ar for 20 mins) to prevent disulfide formation. -
Odor Control: Quench all glassware and waste with 5% bleach (sodium hypochlorite) to oxidize residual thiols/sulfides before removal from the hood.
Method A: The Thiourea Protocol (Standard)
This route is preferred for scale-up (>10g) due to the stability of the isothiouronium intermediate, which can be stored and hydrolyzed on demand.
Step 1: Activation (Chlorination)
Reaction: Alcohol +
| Reagent | MW | Equiv.[1][2][3][4][5] | Role |
| (2-Aminopyridin-4-yl)methanol | 124.14 | 1.0 | Precursor |
| Thionyl Chloride ( | 118.97 | 3.0 | Chlorinating Agent |
| Dichloromethane (DCM) | - | Solvent | 10 vol |
Protocol:
-
Suspend the alcohol in anhydrous DCM under
atmosphere at 0°C. -
Add
dropwise. Note: The reaction is exothermic.[2] The 2-amino group will protonate first, solubilizing the starting material. -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
In-Process Check (IPC): TLC (10% MeOH/DCM). The polar alcohol spot should disappear.
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove excess
. -
Result: The product is the dihydrochloride salt of 4-(chloromethyl)pyridin-2-amine. It is a hygroscopic solid. Use directly in Step 2.
Step 2: Thiolation (Isothiouronium Formation & Hydrolysis)
Reaction: Alkyl Chloride + Thiourea
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Crude Chloride (from Step 1) | 1.0 | Electrophile |
| Thiourea | 1.2 | Nucleophile |
| Ethanol (anhydrous) | 10 vol | Solvent |
| NaOH (aq, 2.5 M) | 4.0 | Hydrolysis Base |
| HCl (aq, 1 M) | As needed | pH Adjustment |
Protocol:
-
Dissolve the crude chloride salt in anhydrous ethanol.
-
Add Thiourea (1.2 equiv).
-
Reflux for 3–5 hours. The isothiouronium salt may precipitate; this is normal.
-
Hydrolysis (Critical Step): Cool the mixture to 0°C under Argon flow .
-
Add degassed NaOH solution (4.0 equiv) dropwise. Why? The first 2 equivs neutralize the HCl salts; the remaining base effects the hydrolysis.
-
Heat to 60°C for 1 hour under inert atmosphere.
-
Quench: Cool to RT. Carefully adjust pH to ~8.0 using 1M HCl. Caution: Do not acidify below pH 6, or the pyridine nitrogen will protonate, making extraction difficult.
-
Extraction: Extract with degassed Ethyl Acetate (3x).
-
Drying: Dry organic layer over
, filter, and concentrate.
Method B: The Thioacetate Protocol (High Purity)
Recommended if the Thiourea method yields persistent disulfide impurities.
Workflow
-
Mesylation: React alcohol with Methanesulfonyl chloride (MsCl) and triethylamine (
) in DCM at 0°C. Note: Isolate the mesylate quickly; it is reactive. -
Substitution: React the crude mesylate with Potassium Thioacetate (KSAc, 1.5 equiv) in DMF at RT for 12 hours.
-
Deprotection:
-
Dissolve Thioester in degassed MeOH.
-
Add Hydrazine hydrate (1.2 equiv) or Sodium Methoxide (catalytic).
-
Stir 30 mins under
. -
Acidify with HCl/Ether to precipitate the Thiol Hydrochloride salt .
-
Process Visualization (Method A)
Figure 2: Step-by-step workflow for the Thiourea synthesis route. The red cluster indicates steps requiring strict oxygen exclusion.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6):
- 8.0 ppm (d, 1H, Pyridine C6-H)
- 6.5 ppm (s, 1H, Pyridine C3-H)
- 6.4 ppm (d, 1H, Pyridine C5-H)
-
5.9 ppm (s, 2H,
, exchangeable) -
3.6 ppm (d, 2H,
-SH) - 2.8 ppm (t, 1H, -SH, exchangeable)
-
Note: If the SH triplet is missing and the CH2 is a singlet at ~3.9 ppm, you likely have the disulfide dimer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product remaining in aqueous phase.[7] | The product is amphoteric. Ensure pH is ~8.0 during extraction. Salting out (NaCl) helps. |
| Dimer Formation | Oxidation during workup. | Add DTT (Dithiothreitol) or TCEP to the workup buffer. Store product as HCl salt. |
| Sticky Solid | Pyridine polymerization or residual salts. | Triturate the final solid with cold diethyl ether or acetonitrile. |
Storage and Stability
The free base thiol is unstable at room temperature (oxidizes to disulfide).
-
Recommendation: Convert to the Hydrochloride Salt by treating the ethereal extract with 4M HCl in Dioxane.
-
Storage: -20°C, under Argon, desiccated.
References
-
Precursor Synthesis: ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.[5] Retrieved from
-
Thiourea Mechanism: Wikipedia. Isothiouronium - Reactions and Hydrolysis. Retrieved from
-
General Thiol Synthesis: Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Alcohols and Carboxylic Acids.[8] Retrieved from
-
Isothiouronium Salts: National Institutes of Health (PMC). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters.[9] (Context on stability and handling). Retrieved from
-
Aminopyridine Reactivity: Oreate AI Blog. Thionyl Chloride and Pyridine: A Tale of Two Reactions. (Insights on pyridine-SOCl2 interactions). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Directed Fragment Discovery using (2-Aminopyridin-4-yl)methanethiol
Executive Summary
This Application Note details the protocol for utilizing (2-Aminopyridin-4-yl)methanethiol (2-AP-4-MT) in Fragment-Based Drug Discovery (FBDD). This molecule represents a "privileged fragment" class, combining a validated pharmacophore (2-aminopyridine) with a reactive chemical handle (methanethiol).
The primary application of this reagent is Site-Directed Tethering (Disulfide Trapping) .[1] By exploiting the reversibility of disulfide exchange, researchers can thermodynamically select fragments that bind to a specific protein pocket (e.g., kinase hinge regions) containing a native or engineered cysteine. This guide covers the mechanistic rationale, experimental protocols for LC-MS screening, and data interpretation.
Mechanistic Rationale
The "Privileged" Scaffold
The 2-aminopyridine moiety is a classic bioisostere for the adenine ring of ATP. It is highly enriched in kinase inhibitor libraries because it forms a bidentate hydrogen bond network with the kinase "hinge" region (backbone amide and carbonyl).
The Thiol "Warhead"
The methanethiol group at the 4-position serves as a "chemical probe." Unlike irreversible covalent inhibitors (e.g., acrylamides), the thiol participates in a reversible disulfide exchange reaction.
Thermodynamic Selection (The "Tethering" Principle)
In a Tethering screen, the protein (containing a target Cysteine) is equilibrated with the fragment and a reducing agent (e.g.,
-
No Affinity: The disulfide bond is unstable due to the reducing environment; the fragment washes off.
-
High Affinity: If the 2-aminopyridine moiety binds to the hinge pocket, it stabilizes the geometry of the disulfide bond. The equilibrium shifts toward the protein-fragment adduct.
Key Insight: The detection of a disulfide adduct in the presence of a reducing agent confirms that the fragment possesses intrinsic non-covalent affinity for the site.
Workflow Visualization
The Tethering Equilibrium
The following diagram illustrates the thermodynamic selection process.
Caption: Thermodynamic selection of (2-Aminopyridin-4-yl)methanethiol via disulfide trapping.
Experimental Protocol
Reagent Preparation
(2-Aminopyridin-4-yl)methanethiol is prone to oxidation (dimerization) in air.
-
Storage: Store solid at -20°C under argon.
-
Stock Solution: Prepare a 100 mM stock in degassed DMSO.
-
Activation (Optional but Recommended): Many Tethering screens use the symmetrical disulfide or a mixed disulfide (with cysteamine) to prevent uncontrolled polymerization. If using the free thiol, ensure the assay buffer contains strictly controlled reductant ratios.
Protein Preparation
The target protein must have a free cysteine near the binding site (e.g., ATP pocket).
-
Mutagenesis: If no native Cys exists near the hinge, introduce one via site-directed mutagenesis (e.g., replacing a Val or Ala residue).
-
Pre-Reduction: Treat protein (10-50 µM) with 1-5 mM DTT for 30 mins to remove blocking modifications (e.g., glutathionylation).
-
Desalting: Rapidly remove DTT using a Zeba Spin column or PD-10 column equilibrated in the Reaction Buffer . Note: Residual DTT will inhibit the Tethering reaction.
The Tethering Screen (LC-MS)
Reaction Buffer:
-
20 mM Tris-HCl (pH 7.5) or Ammonium Acetate (volatile, better for MS)
-
150 mM NaCl
-
Reductant: 200 µM
-mercaptoethanol (BME) [Critical Parameter]
| Component | Concentration | Role |
| Target Protein | 5 µM | The scaffold for binding. |
| Fragment (2-AP-4-MT) | 100 - 500 µM | The ligand probe. |
| 200 - 500 µM | Sets the "Redox Threshold." | |
| DMSO | < 2% | Solvent for fragment.[2] |
Procedure:
-
Mix Protein, Fragment, and
-ME in a 96-well plate. -
Incubate at Room Temperature for 1–3 hours.
-
Quenching: Add Formic Acid to 0.5% final concentration to stop the exchange and protonate the protein for MS.
Detection (Intact Protein LC-MS)
Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Column: C4 or C8 Reverse Phase (e.g., Agilent PLRP-S).
-
Gradient: Rapid desalting gradient (5% to 90% Acetonitrile + 0.1% Formic Acid) over 2-4 minutes.
-
Deconvolution: Use MaxEnt1 or equivalent software to deconvolute the multiply charged envelope to zero-charge mass.
Data Analysis & Validation
Calculating Percent Bound
Binding is quantified by the ratio of the adduct peak height to the total protein species.
Interpreting Results
-
Mass Shift: Look for a +139 Da shift (Molecular Weight of 2-AP-4-MT minus 1 H + mass of linker if mixed disulfide used).
-
Exact Mass of Fragment (C6H8N2S): 140.21 Da.
-
Expected Shift (Disulfide formation): +138.19 Da (Fragment - H).
-
-
Hit Criteria:
-
< 10% Bound: Non-binder (or reducing conditions too strong).
-
10% - 50% Bound: Weak/Moderate binder.
-
> 50% Bound: Strong Hit. The non-covalent affinity is strong enough to overcome the reducing potential of the buffer.
-
Validation Workflow
Caption: Validation cascade for Tethering hits.
References
-
Erlanson, D. A., et al. (2000). Site-directed ligand discovery.[1][3] Proceedings of the National Academy of Sciences, 97(17), 9367-9372. Link
-
Erlanson, D. A., & Wells, J. A. (2004). Tethering: fragment-based drug discovery.[1][3][4][5] Annual Review of Biophysics and Biomolecular Structure, 33, 199-223. Link
-
Jahnke, W., & Erlanson, D. A. (2006). Fragment-based approaches in drug discovery. Wiley-VCH. Link
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551. Link(Example of covalent fragment success using similar principles).
Sources
- 1. Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Capabilities & Services | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thiol-Ene Click Chemistry with (2-Aminopyridin-4-yl)methanethiol
Executive Summary & Molecule Profile
This guide details the operational frameworks for utilizing (2-Aminopyridin-4-yl)methanethiol in thiol-ene "click" conjugations. This scaffold is increasingly relevant in medicinal chemistry (e.g., kinase inhibitors, PROTAC linkers) due to the 2-aminopyridine motif's ability to form hydrogen bond networks in active sites.
However, this molecule presents unique challenges compared to standard alkyl thiols:
-
Oxidative Instability: The benzylic-like position of the thiol, combined with the basic pyridyl nitrogen, accelerates disulfide dimerization.
-
Competitive Nucleophilicity: The primary amine at the 2-position can compete with the thiol in Michael addition reactions (Aza-Michael), requiring strict pH and stoichiometric control.
Chemical Profile
| Property | Description |
| Structure | Pyridine ring with -NH₂ at C2 and -CH₂SH at C4.[1] |
| Reactivity | Thiol (-SH): High nucleophilicity (Soft).[1] Primary click handle.Amine (-NH₂): Moderate nucleophilicity (Hard).[1] Potential side-reactant.Pyridine N: Basic (pKa ~6.8).[1] Can act as an internal base catalyst.[1] |
| Solubility | Soluble in DMSO, DMF, MeOH. Moderate solubility in water (pH dependent).[1] |
| Storage | -20°C under Argon. Hygroscopic and oxidation-prone.[1] |
Mechanistic Pathways & Logic
Thiol-ene coupling proceeds via two distinct orthogonal mechanisms. The choice depends entirely on the "ene" substrate and the biological tolerance of the system.
Pathway Logic
-
Radical-Mediated (Step-Growth): Best for unactivated alkenes (e.g., norbornenes, allyl ethers) or when strict temporal control (light) is needed.[1] It tolerates the free amine well.
-
Nucleophilic Michael Addition: Best for electron-deficient alkenes (e.g., maleimides, acrylates). Critical Warning: The 2-amino group can catalyze this reaction or act as a competitor if the thiol is oxidized.[1]
Reaction Topology Diagram
The following diagram illustrates the bifurcated pathways and potential failure modes (Disulfide/Aza-Michael).
Figure 1: Mechanistic bifurcation of thiol-ene reactions showing the radical cycle (top) and nucleophilic cycle (bottom), alongside critical oxidative and competitive amine side-reactions.
Pre-Reaction Protocol: Thiol Handling
Context: The methanethiol group on a pyridine ring is highly susceptible to oxidation. Commercial samples often contain 5-15% disulfide.[1]
Validation Step (Ellman’s Test): Before committing valuable "ene" substrates, quantify free thiol content.
-
Dissolve 1 mg substrate in 1 mL buffer (pH 8).
-
Add 50 µL Ellman’s Reagent (DTNB).[1]
-
Measure Absorbance at 412 nm.[1]
-
Decision: If free thiol < 90%, proceed to Reduction Protocol .
Reduction Protocol (If required):
-
Dissolve substrate in degassed solvent.[1]
-
Add 1.5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine).[1] Note: TCEP is preferred over DTT as it does not interfere with maleimide/acrylate coupling and works at acidic pH.
-
Incubate 30 mins at RT. TCEP can often remain in the reaction mixture for radical couplings.
Protocol A: Photo-Initiated Radical Coupling
Best for: Unactivated alkenes, allyl ethers, norbornenes. Mechanism: Anti-Markovnikov addition via thiyl radical.[1][2]
Materials
-
Thiol: (2-Aminopyridin-4-yl)methanethiol (1.0 equiv).[1]
-
Alkene: Allyl/Norbornene derivative (1.2 equiv).[1]
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) for water-soluble/365-405nm; DMPA for organic/365nm.[1]
-
Solvent: Degassed Methanol, DMF, or Water/MeCN mix.
Step-by-Step
-
Preparation: Prepare a stock solution of LAP (10 mg/mL) in water.
-
Assembly: In a quartz vial or clear glass HPLC vial, mix:
-
Degassing: Sparge with Nitrogen for 5 minutes. Critical: Oxygen quenches radicals.[1]
-
Irradiation: Irradiate with UV light (365 nm or 405 nm) at 10-20 mW/cm² for 5–15 minutes.
-
Note: If using 365 nm, ensure the aminopyridine does not absorb competitively (check UV-Vis; pyridines absorb <300nm usually, but functionalization shifts this).
-
-
Quenching: Remove light source. Reaction stops immediately.
-
Workup: Evaporate solvent or purify directly via Prep-HPLC (Reverse phase, 0.1% TFA).
Protocol B: Nucleophilic Thiol-Michael Addition
Best for: Maleimides, Vinyl Sulfones, Acrylates. Mechanism: Anionic attack.[1]
Critical Control: pH and pKa
-
Thiol pKa: ~8-9 (typical for benzyl-like thiols).[1]
-
Amine pKa: ~6.8 (2-aminopyridine).[1]
-
Strategy: Run reaction at pH 6.5 – 7.0 . At this pH, the amine is largely protonated (non-nucleophilic), but a sufficient fraction of thiol is available (or easily deprotonated by the Michael acceptor kinetics) to react selectively with maleimides.
Step-by-Step
-
Buffer Prep: Prepare PBS (pH 6.[1]5) + 1 mM EDTA.[1] EDTA chelates metals that catalyze oxidation.[1]
-
Mix: Dissolve Thiol (1.0 equiv) in Buffer/DMSO (9:1 ratio).
-
Addition: Add Maleimide/Acrylate (1.1 equiv) dropwise.[1]
-
Catalysis (Optional): If reacting with less reactive acrylates, add 1 mol% TEA or DIPEA. Avoid excess base to prevent Aza-Michael.
-
Monitoring: Monitor by LC-MS. The disappearance of the maleimide double bond is rapid (often < 10 mins).
-
Quenching: Acidify with 0.1% Formic acid to freeze the reaction if not purifying immediately.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Precipitate forms immediately | Disulfide formation (oxidation).[1] | Degas solvents thoroughly.[1] Add 1 eq TCEP.[1] |
| Yellowing of solution | Oxidation or amine oxidation.[1] | Keep under N2 atmosphere. Use EDTA in buffers.[1] |
| Product mass + Alkene mass | Aza-Michael addition (Amine reacted). | pH was too high (>7.5).[1] Lower pH to 6.5 to protonate amine. Use radical protocol. |
| No Reaction (Radical) | Oxygen inhibition or light absorption.[1] | Increase degassing time. Check if substrate absorbs at photo-wavelength.[1] Increase initiator to 10 mol%. |
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][2][3][4] Angewandte Chemie International Edition, 49(9), 1540–1573. Link[1]
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.[1] Chemistry of Materials, 26(1), 724–744. Link[1]
-
Lowe, A. B. (2010).[1] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][5][6][7] Polymer Chemistry, 1(1), 17-36. Link
-
Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804–13817. Link[1]
-
Dondoni, A. (2008).[1] The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[6] Angewandte Chemie International Edition, 47(47), 8995-8997. Link[1]
Sources
- 1. 2-Pyridinemethanethiol | C6H7NS | CID 256071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Competing and simultaneous click reactions at the interface and in solution - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08880E [pubs.rsc.org]
- 5. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols for Self-Assembled Monolayers of (2-Aminopyridin-4-yl)methanethiol
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the preparation and characterization of self-assembled monolayers (SAMs) using (2-Aminopyridin-4-yl)methanethiol on gold substrates. This unique molecule, featuring a thiol anchor, a rigid pyridyl backbone, and a reactive amino group, offers a versatile platform for creating functionalized surfaces with tailored chemical and physical properties. This guide details a proposed synthesis of the thiol, a step-by-step protocol for SAM formation, and in-depth methodologies for monolayer characterization using X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Impedance Spectroscopy (EIS). The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of (2-Aminopyridin-4-yl)methanethiol in Surface Science
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring surface properties at the molecular level.[1][2] The choice of the organic molecule is paramount, as its structure dictates the final properties of the surface. Thiol-based SAMs on gold are a cornerstone of this technology due to the stable gold-sulfur bond that forms the basis of the monolayer.[3]
(2-Aminopyridin-4-yl)methanethiol is a molecule of significant interest for advanced surface functionalization. Its structure incorporates three key components:
-
A Methanethiol Anchor Group (-CH₂SH): Provides a strong, covalent linkage to gold surfaces, initiating the self-assembly process.
-
A Pyridine Ring: A rigid aromatic spacer that promotes ordered packing through π-π stacking interactions, leading to well-defined and stable monolayers.[4] The nitrogen atom in the ring also offers a site for potential coordination chemistry or hydrogen bonding.
-
A 2-Amino Group (-NH₂): A versatile functional group that can serve as a nucleophile, a base, or a hydrogen bond donor. This "terminal" group is critical for subsequent chemical modifications, such as the immobilization of biomolecules, nanoparticles, or catalysts, making it highly relevant for biosensor construction and drug delivery platforms.[5]
The strategic placement of the amino group at the 2-position of the pyridine ring can influence the electronic properties and orientation of the headgroup, potentially leading to unique intermolecular interactions within the monolayer.[6] This guide provides the necessary protocols to harness the potential of this molecule for creating advanced functional surfaces.
Synthesis of (2-Aminopyridin-4-yl)methanethiol
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of (2-Aminopyridin-4-yl)methanethiol.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of S-(2-Aminopyridin-4-yl)methyl ethanethioate via Mitsunobu Reaction
The Mitsunobu reaction is an effective method for converting primary alcohols to a variety of functional groups, including thioesters, with a clean inversion of configuration.[7][8][9] Using thioacetic acid as the nucleophile provides a stable intermediate.
-
Reagents & Materials:
-
(2-Aminopyridin-4-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Thioacetic acid (CH₃COSH)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
-
Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2-Aminopyridin-4-yl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add thioacetic acid (1.2 eq) to the stirred solution.
-
Slowly, add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise over 30 minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the thioacetate intermediate.
-
Part 2: Hydrolysis to (2-Aminopyridin-4-yl)methanethiol
Hydrolysis of the thioacetate can be achieved under acidic or basic conditions to yield the final thiol product.
-
Reagents & Materials:
-
S-(2-Aminopyridin-4-yl)methyl ethanethioate
-
Methanol or Ethanol
-
Aqueous HCl (e.g., 6 M) or Aqueous NaOH (e.g., 1 M)
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution (for acid hydrolysis workup)
-
Brine
-
-
Protocol (Acidic Hydrolysis):
-
Dissolve the thioacetate intermediate in methanol.
-
Add aqueous HCl and stir the mixture at room temperature for 2-4 hours. Monitor by TLC.
-
Once the reaction is complete, carefully neutralize the solution with saturated sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude thiol.
-
Further purification, if necessary, can be performed by chromatography. The final product should be stored under an inert atmosphere to prevent oxidation to the disulfide.
-
Preparation of Self-Assembled Monolayers on Gold
The quality of a SAM is critically dependent on the cleanliness of the substrate and the assembly conditions. Highly ordered monolayers of pyridine-terminated thiols are typically formed from solvents like acetonitrile, as ethanol can sometimes lead to gold corrosion.[8]
SAM Preparation Workflow
Caption: General workflow for the preparation of thiol-based SAMs on gold.
Detailed Protocol for SAM Formation
-
Materials & Equipment:
-
Gold-coated substrates (e.g., template-stripped gold, gold-on-silicon, or gold-on-mica)
-
(2-Aminopyridin-4-yl)methanethiol
-
High-purity solvent (e.g., acetonitrile or absolute ethanol)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) or a UV/Ozone cleaner
-
Clean glass vials with Teflon-lined caps
-
Tweezers (non-magnetic, gold-tipped preferred)
-
Source of dry nitrogen gas
-
Sonicator
-
-
Protocol:
-
Substrate Cleaning (Crucial Step):
-
Piranha Etch: Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) in a fume hood.
-
UV/Ozone: Alternatively, clean the substrate in a UV/Ozone cleaner for 15-20 minutes. This is a safer and effective method for removing organic contaminants.
-
Immediately after cleaning, rinse the substrate copiously with ultrapure water, followed by ethanol, and then dry it under a gentle stream of nitrogen. Use the substrate immediately.
-
-
Solution Preparation: Prepare a 0.1 to 1.0 mM solution of (2-Aminopyridin-4-yl)methanethiol in your chosen solvent (acetonitrile is recommended for high-quality films[8]). Sonicate briefly if needed to ensure complete dissolution.
-
Self-Assembly:
-
Place the clean, dry gold substrate in a clean vial.
-
Pour the thiol solution into the vial, ensuring the substrate is fully submerged.
-
Purge the vial's headspace with nitrogen gas to minimize oxidation, then seal the cap tightly.
-
Allow the assembly to proceed in a dark, vibration-free environment for 18-24 hours. While assembly begins rapidly, longer times promote higher ordering.[10]
-
-
Post-Assembly Rinsing:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse it thoroughly with the pure assembly solvent to remove any physisorbed molecules.
-
Perform a final rinse with a different solvent (e.g., isopropanol) to remove solvent residues.
-
-
Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen. The surface is now ready for characterization or further functionalization.
-
Characterization Protocols & Expected Results
Validating the formation and quality of the SAM is essential. XPS and EIS are powerful techniques for confirming the chemical composition and barrier properties of the monolayer, respectively.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative information about the elemental composition and chemical states of the atoms on the surface.
-
Protocol:
-
Introduce the SAM-coated gold substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and N 1s regions.
-
Use a non-monochromatic Al Kα or Mg Kα X-ray source.
-
Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.
-
-
Expected Results & Interpretation:
-
S 2p Spectrum: The presence of a doublet with the S 2p₃/₂ peak at approximately 162.0 eV confirms the formation of a gold-thiolate bond.[11] The absence of a peak around 163.5-164.0 eV indicates no significant presence of unbound or physisorbed thiol.
-
N 1s Spectrum: This region is critical for confirming the presence and chemical state of the aminopyridine headgroup. Two distinct nitrogen environments exist: the amino (-NH₂) nitrogen and the pyridinic ring nitrogen.
-
The pyridinic nitrogen is expected at a higher binding energy, typically ~399.4 - 402.6 eV , though protonation can shift this.[12][13][14]
-
The amino nitrogen is expected at a lower binding energy, around ~398.5 - 400.7 eV .[12][15] Deconvolution of the N 1s peak should reveal these two components, confirming the integrity of the headgroup.
-
-
C 1s Spectrum: The spectrum will be complex due to the different carbon environments (aliphatic C-S, aromatic C-C, C-N, and C=N). Deconvolution can help identify these contributions.
-
| Parameter | Expected Binding Energy (eV) | Significance | Reference |
| Au 4f₇/₂ | 84.0 | Reference for calibration | [11] |
| S 2p₃/₂ | ~162.0 | Covalent Au-S thiolate bond | [11] |
| N 1s (Amino) | ~398.5 - 400.7 | Presence of -NH₂ group | [12][15] |
| N 1s (Pyridinic) | ~399.4 - 402.6 | Presence of pyridine ring nitrogen | [12][13][14] |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique used to probe the barrier properties of the SAM. A well-formed, densely packed monolayer will act as a dielectric layer, impeding the transfer of electrons between the gold electrode and a redox probe in solution.[16]
-
Protocol:
-
Set up a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.
-
Use an electrolyte solution containing a suitable redox probe, typically 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.[16][17]
-
Set the DC potential to the formal potential of the redox couple (determined via cyclic voltammetry, typically ~0.2 V vs. Ag/AgCl).
-
Apply a small AC potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and plot it in a Nyquist format (Z' vs. -Z'').
-
-
Expected Results & Interpretation:
-
Bare Gold: The Nyquist plot will show a very small semicircle or a nearly vertical line, indicating a very low charge-transfer resistance (Rct) and fast electron transfer.
-
SAM-modified Gold: The plot will exhibit a much larger semicircle. The diameter of this semicircle corresponds to the Rct. A larger diameter signifies a more effective barrier to electron transfer, indicating a more densely packed and defect-free monolayer.[18]
-
The data can be fitted to a Randles equivalent circuit to quantify the Rct and the double-layer capacitance (Cdl). A decrease in Cdl upon SAM formation also indicates the displacement of water and ions by the organic layer.
-
| Surface | Expected Rct (Ω·cm²) | Expected Cdl (µF/cm²) | Interpretation |
| Bare Gold | < 100 | > 20 | Fast electron transfer, direct electrolyte contact |
| SAM-modified Gold | > 10 kΩ | < 5 | Significant barrier to electron transfer, well-formed monolayer |
Expected SAM Properties & Causality
The unique structure of (2-Aminopyridin-4-yl)methanethiol is expected to yield SAMs with the following characteristics:
-
Wettability: The presence of both amino and pyridinic nitrogen atoms will render the surface relatively hydrophilic compared to simple alkane or aromatic thiols. The static water contact angle is expected to be in the range of 50-70° . This can be tuned by changing the pH of the contacting solution, which can protonate the nitrogen atoms.
-
Molecular Orientation: Aromatic thiols typically form densely packed monolayers with the aromatic rings tilted from the surface normal. For pyridine-terminated thiols, tilt angles of around 15-30° have been reported.[4][19] The presence of the 2-amino group may promote intermolecular hydrogen bonding, potentially influencing the final tilt angle and packing density.
-
Chemical Reactivity: The terminal amino group provides a reactive handle for covalent immobilization of molecules containing, for example, carboxylic acids (via amide coupling with EDC/NHS), isothiocyanates, or aldehydes (via reductive amination). This makes the surface ideal for building biosensors or other functional devices.
Conclusion
The preparation of self-assembled monolayers from (2-Aminopyridin-4-yl)methanethiol provides a reliable and versatile method for creating functionalized gold surfaces. By following the detailed synthesis and assembly protocols outlined in this guide, researchers can produce high-quality, well-defined monolayers. The characterization techniques described herein are essential for validating the monolayer's structure and properties, ensuring a robust platform for subsequent applications in fields ranging from molecular electronics to biomedical diagnostics. The unique combination of a strong thiol anchor, a rigid aromatic spacer, and a reactive amino terminus makes this molecule a valuable tool for advanced surface engineering.
References
-
Self-Assembled 4-Aminopyridine Monolayer as a Nucleation-Inducing Layer for Transparent Silver Electrodes. ACS Applied Materials & Interfaces, 2022. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Electrochimica Acta, 2005. [Link]
-
Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance. Procedia Engineering, 2011. [Link]
-
Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. ResearchGate, 2020. [Link]
-
Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. Electrochimica Acta, 2013. [Link]
-
Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Materials Research, 2004. [Link]
-
Relationship between structure and molecular interactions in monolayers of specially designed aminolipids. Nanoscale, 2019. [Link]
-
Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. Coatings, 2022. [Link]
-
Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study. Communications in Computational Chemistry. [Link]
-
Self-Assembly of a Pyridine-Terminated Thiol Monolayer on Au(111). The Journal of Physical Chemistry C, 2008. [Link]
-
Core Level Shifts of Hydrogenated Pyridinic and Pyrrolic Nitrogen in the Nitrogen-Containing Graphene-Based Electrocatalyst. Los Alamos National Laboratory, 2017. [Link]
-
Nyquist plots for bare Au before and after exposure to 0.5 µM Con A. ResearchGate. [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 2011. [Link]
-
Thermodynamic and Kinetic Analysis of Galactose Oxidase Direct Electron Transfer on Carboxyl-Terminated SAM-Modified Gold Electrodes. Biosensors, 2024. [Link]
-
Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI, 2021. [Link]
-
X-ray Photoelectron Spectroscopy of Pyridinium-Based Ionic Liquids. ChemPhysChem, 2015. [Link]
-
Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 2009. [Link]
-
Mitsunobu Reaction. J&K Scientific LLC. [Link]
-
High-resolution XPS (core) spectra of N 1s of nitro- and amino-groups. ResearchGate. [Link]
-
Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study. Communications in Computational Chemistry, 2019. [Link]
-
Self-assembled monolayers (SAMs): a versatile tool for chemical and biological sensing. Chemical Society Reviews, 2011. [Link]
-
Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol. ResearchGate, 2021. [Link]
-
Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. ResearchGate, 2010. [Link]
-
Self-Assembled 4-Aminopyridine Monolayer as a Nucleation-Inducing Layer for Transparent Silver Electrodes. ACS Publications, 2022. [Link]
-
Synthesis and Reactivity of Pyridin-4-ols. Arkivoc, 2008. [Link]
-
Aromatic and Aliphatic Thiol Self-Assembled Monolayers on Au. Langmuir, 2011. [Link]
-
Adsorption of Alkanethiols and Biphenylthiols on Au and Ag Substrates: A High-Resolution X-ray Photoelectron Spectroscopy Study. The Journal of Physical Chemistry B, 2001. [Link]
-
Methodology for the Synthesis of Pyridines and Pyridones. HETEROCYCLES, 2007. [Link]
-
Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 2010. [Link]
-
Binding Energy of C 1s and N 1s regions in XPS Spectra. ResearchGate. [Link]
-
A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent Technologies, 2007. [Link]
-
Structure, Wettability, and Frictional Properties of Phenyl-Terminated Self-Assembled Monolayers on Gold. Langmuir, 2004. [Link]
-
Contact angles and thicknesses for SAMs produced by thiol splitting. ResearchGate. [Link]
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. physics.wm.edu [physics.wm.edu]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. View of Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study [global-sci.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 11. lee.chem.uh.edu [lee.chem.uh.edu]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. X‐ray Photoelectron Spectroscopy of Pyridinium‐Based Ionic Liquids: Comparison to Imidazolium‐ and Pyrrolidinium‐Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 18. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Reductive Amination Strategies Involving the 2-Amino Group: Overcoming Nucleophilic and Stereochemical Challenges
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, offering a direct route to selectively alkylate amines. However, when the substrate involves a 2-amino group —whether situated on an electron-deficient heteroaromatic ring, functioning as a fluorophore for glycomic tagging, or serving as a target for asymmetric synthesis—standard protocols frequently fail.
As an Application Scientist, it is critical to recognize that the "2-amino group" is not a monolithic chemical entity. Its reactivity is heavily dictated by its microenvironment. This application note dissects three distinct paradigms of 2-amino reductive amination, providing mechanistic causality for experimental choices, validated step-by-step protocols, and quantitative data to guide drug development and analytical professionals.
Module 1: The Nucleophilicity Challenge in 2-Aminoheterocycles
Mechanistic Insight & Causality
Heteroaromatic amines, such as 2-aminopyridines and 2-aminothiazoles, are privileged scaffolds in medicinal chemistry. However, they are notoriously poor substrates for direct reductive amination[1]. The lone pair of electrons on the exocyclic 2-amino group is highly delocalized into the electron-deficient
If a standard one-pot reductive amination is attempted, the rate of imine formation is drastically slower than the rate of aldehyde reduction. Consequently, the reducing agent (e.g., NaBH₄) will prematurely reduce the aldehyde to an alcohol, stalling the reaction. To circumvent this, a strong Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) must be employed to activate the carbonyl carbon, driving the thermodynamically unfavorable imine condensation to completion prior to hydride delivery[2]. Following imine formation, Sodium triacetoxyborohydride (NaBH(OAc)₃)—a mild reductant that tolerates diverse functional groups—is introduced to selectively reduce the imine[3].
Caption: Workflow for Lewis acid-mediated reductive amination of 2-aminoheterocycles.
Protocol 1: N-Alkylation of 2-Aminothiazoles via Ti(OiPr)₄ / NaBH(OAc)₃
Self-Validating Step: The physical state of the reaction mixture changes upon Ti(OiPr)₄ addition; a slight yellowing or precipitation indicates successful titanium-imine complexation.
-
Reaction Setup: To an oven-dried round-bottom flask under inert atmosphere (N₂), add 2-aminothiazole (1.0 mmol, 1.0 equiv.) and the target aldehyde (1.1 mmol, 1.1 equiv.).
-
Solvent & Activation: Suspend the reactants in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add Ti(OiPr)₄ (1.5 mmol, 1.5 equiv.) dropwise. Stir the mixture at room temperature for 6–12 hours. Do not add the reducing agent until TLC confirms the complete consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add NaBH(OAc)₃ (2.0 mmol, 2.0 equiv.) portion-wise over 15 minutes to control the exothermic hydride transfer[3].
-
Quenching & Workup: Stir for an additional 2 hours at room temperature. Quench the reaction by carefully adding 1N NaOH (5 mL) to precipitate titanium salts as TiO₂. Filter the suspension through a pad of Celite, extract the filtrate with Ethyl Acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo[1].
Module 2: Glycomic Profiling with 2-Amino Fluorophores
Mechanistic Insight & Causality
In glycomics, reductive amination is the gold standard for coupling functional fluorescent tags to the reducing ends of glycans[4]. Classic tags include 2-aminopyridine (PA)[5] and 2-aminobenzamide (2-AB). The chemical challenge here is ring-chain tautomerism. Reducing sugars exist predominantly in their cyclic hemiacetal forms; only a microscopic fraction exists as the reactive open-chain aldehyde.
Because the aldehyde concentration is so low, the reaction requires acidic conditions (to promote ring-opening and Schiff base formation) and elevated temperatures. Crucially, the reducing agent must be stable at low pH and highly selective for the iminium ion to prevent the irreversible reduction of the trace aldehyde into a dead-end alditol. While Sodium cyanoborohydride (NaBH₃CN) is traditionally used,
Caption: Mechanistic pathway of glycan reductive amination using 2-amino fluorophores.
Protocol 2: Solid-Phase Reductive Amination (SPRA) of Glycans
Self-Validating Step: Solid-phase extraction prevents sample loss typical of in-solution micro-scale derivatization, ensuring high recovery of sub-microgram glycan quantities[4].
-
Immobilization: Condition a non-porous graphitized carbon cartridge with 80% Acetonitrile (MeCN) containing 0.1% Trifluoroacetic acid (TFA), followed by water. Load the aqueous glycan sample onto the cartridge.
-
Derivatization Reagent Preparation: Prepare a labeling solution containing 0.35 M 2-aminobenzamide (2-AB) and 1.0 M
-picoline-borane (pic-BH₃) in a solvent mixture of DMSO and Glacial Acetic Acid (7:3, v/v)[6]. -
On-Column Reaction: Pass 100
L of the labeling solution through the cartridge. Seal the cartridge and incubate in a heating block at 65 °C for 2 hours to drive Schiff base formation and concurrent reduction. -
Purification: Wash the cartridge with 1 mL of pure MeCN to remove excess 2-AB and borane byproducts. Elute the stable, reductively aminated glycan conjugates using 30% MeCN in water.
Module 3: Stereoselective Construction of 2-Amino Scaffolds
Mechanistic Insight & Causality
The synthesis of chiral 2-aminoalkanes and protected amino acids from ketones poses a severe limitation: ketimines derived from dialkyl ketones are highly unstable and difficult to isolate[7]. Direct, one-pot enantioselective reductive amination bypasses this instability.
By utilizing a Chiral Phosphoric Acid (CPA) catalyst, the transiently formed ketimine is protonated to form a highly structured, hydrogen-bonded chiral iminium ion pair. Instead of standard metal hydrides, a Hantzsch ester is utilized as the reducing agent. This acts as a biomimetic NADH analogue, delivering a hydride to the iminium ion with exquisite enantiofacial selectivity dictated by the steric bulk of the chiral phosphate counterion[7].
Caption: Enantioselective organocatalytic reductive amination via chiral ion pairing.
Protocol 3: Organocatalytic Asymmetric Reductive Amination
-
Reaction Setup: In a dry vial, combine the ketone (0.5 mmol), the primary amine (0.55 mmol), and the Hantzsch ester (0.6 mmol, 1.2 equiv.).
-
Catalyst Addition: Add the Chiral Phosphoric Acid catalyst (e.g., TRIP, 10 mol%) dissolved in anhydrous benzene or toluene (2 mL)[7].
-
Incubation: Stir the reaction mixture at 40 °C for 24–48 hours. The mild temperature preserves the hydrogen-bonding network critical for stereocontrol.
-
Isolation: Concentrate the mixture directly onto silica gel and purify via flash chromatography to isolate the enantioenriched 2-amino product.
Quantitative Data Presentation
The following table summarizes the divergent strategies required to successfully execute reductive aminations involving the 2-amino group across different chemical contexts.
| Substrate Class | Typical 2-Amino Reagent | Optimal Reducing Agent | Additives / Catalysts | Typical Yield | Key Chemical Challenge |
| Heteroaromatics | 2-Aminothiazole / 2-Aminopyridine | NaBH(OAc)₃ | Ti(OiPr)₄ or ZnCl₂ | 60–85% | Low amine nucleophilicity; premature aldehyde reduction. |
| Glycans (Sugars) | 2-Aminobenzamide (2-AB) / PA | pic-BH₃ or NaBH₃CN | AcOH (Acidic pH) | >90% | Low concentration of open-chain aldehyde; alditol formation. |
| Dialkyl Ketones | Various primary amines | Hantzsch Ester | Chiral Phosphoric Acid | 70–95% | Ketimine instability; facial stereocontrol during hydride transfer. |
References
-
Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. 7
-
BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. 1
-
Ma, C., et al. (2017). Solid-phase reductive amination for glycomic analysis. Analytica Chimica Acta (PubMed). 4
-
Hase, S., et al. (1978). Tagging of sugars with a fluorescent compound, 2-aminopyridine. Biochemical and Biophysical Research Communications (PubMed). 5
-
Gutierrez, et al. (2025). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. ResearchGate.2
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. 3
-
Sato, S., et al. (2026). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. ResearchGate. 6
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Solid-phase reductive amination for glycomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tagging of sugars with a fluorescent compound, 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Synthesis of Fused Heterocycles using (2-Aminopyridin-4-yl)methanethiol
Executive Summary & Strategic Rationale
(2-Aminopyridin-4-yl)methanethiol (CAS: 2228839-40-3) represents a high-value, bifunctional building block for medicinal chemistry. Its structure contains two distinct nucleophilic domains:
-
The 2-Aminopyridine "Warhead": A 1,3-binucleophile capable of reacting with electrophiles (aldehydes,
-haloketones) to form fused bicyclic systems, most notably imidazo[1,2-a]pyridines . -
The 4-Methanethiol "Handle": A distal, highly nucleophilic thiol group that serves as a versatile conjugation site for drug linkers, fluorophores, or further skeletal diversification.
The Challenge: The primary synthetic hurdle is chemoselectivity . The thiol group (–CH₂SH) is often more nucleophilic than the pyridine nitrogen or the exocyclic amine. Standard cyclization protocols involving alkylating agents (e.g.,
The Solution: This guide details a protocol for the chemoselective synthesis of 7-(mercaptomethyl)imidazo[1,2-a]pyridines . We utilize a "Protect-Cyclize-Deprotect" strategy or a Soft-Template GBB (Groebke-Blackburn-Bienaymé) approach to ensure the fused ring is constructed without compromising the thiol integrity.
Reaction Mechanism & Pathway Analysis
The formation of the imidazo[1,2-a]pyridine core from 2-aminopyridines generally proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization by the exocyclic amine.
Critical Control Point: Nucleophilicity Hierarchy
To successfully fuse the ring, we must temporarily mask the thiol or utilize conditions where the "hard" electrophile prefers the nitrogen centers.
Pathway Visualization (DOT)
Figure 1: Strategic workflow preventing S-alkylation side reactions during the synthesis of fused heterocycles.
Detailed Experimental Protocols
Method A: Condensation with -Haloketones (The Ortoleva-King Type)
This method is robust for generating 2-substituted imidazo[1,2-a]pyridines.
Prerequisites:
-
Substrate: (2-Aminopyridin-4-yl)methanethiol.
-
Reagent:
-Bromoacetophenone (or derivative). -
Protection: Triphenylmethyl chloride (Trityl chloride).
Step 1: Thiol Protection (Tritylation)
Rationale: The trityl group is bulky and acid-labile, preventing S-alkylation during the basic cyclization step.
-
Dissolve (2-Aminopyridin-4-yl)methanethiol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add Triethylamine (1.5 equiv) followed by Trityl chloride (1.1 equiv) at 0°C.
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC (disappearance of thiol, appearance of high Rf spot).
-
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.
Step 2: Cyclization to Imidazo[1,2-a]pyridine
-
Dissolve the S-Trityl intermediate (1.0 equiv) in Ethanol (0.1 M).
-
Add the
-haloketone (e.g., 2-bromoacetophenone, 1.1 equiv). -
Add NaHCO₃ (2.0 equiv) to neutralize the HBr byproduct.
-
Reflux the mixture for 6–12 hours.
-
Mechanistic Note: The Pyridine-N attacks the
-carbon, displacing bromide.[1] The resulting intermediate undergoes intramolecular dehydration by the exocyclic amine to close the 5-membered ring.
-
-
Workup: Evaporate ethanol. Resuspend residue in DCM/Water. Wash organic layer with Brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Ethyl Acetate/Hexane gradient).
Step 3: Deprotection (Optional - On Demand)
Rationale: Keep the trityl group until the final bioconjugation step to prevent oxidative disulfide dimerization.
-
Dissolve the fused heterocycle in DCM.
-
Add TFA (10% v/v) and Triethylsilane (scavenger, 2.0 equiv). Stir for 1 hour.
-
Concentrate under vacuum.
Method B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This method allows for the simultaneous introduction of diversity at the 3-position of the fused ring.
Components:
-
Amine: S-Trityl-(2-Aminopyridin-4-yl)methanethiol.
-
Aldehyde: Benzaldehyde (or derivative).
-
Isocyanide: tert-Butyl isocyanide.
-
Catalyst: Scandium Triflate Sc(OTf)₃ (5 mol%) or Ammonium Chloride (Green alternative).
Protocol:
-
In a sealed tube, combine the Amine (1.0 equiv), Aldehyde (1.0 equiv), and Isocyanide (1.1 equiv) in Methanol (0.5 M).
-
Add the catalyst.
-
Heat to 60°C for 12 hours (or use Microwave irradiation at 100°C for 20 min).
-
Workup: Filter the precipitate (often the pure product) or evaporate and purify via column chromatography.
Data Analysis & Troubleshooting
Expected Chemical Shifts (NMR Validation)
Upon successful fusion of the imidazole ring onto the pyridine:
| Position | Proton Environment | Shift ( | Change vs. Starting Material |
| H-3 | Imidazole Ring Proton | 7.40 – 7.60 (s) | New Signal (Method A only) |
| H-5 | Pyridine Ring (adj to bridge) | 8.00 – 8.20 (d) | Downfield shift due to aromaticity change |
| H-7 | Pyridine Ring (w/ CH2S) | 6.70 – 6.90 | Minor shift |
| CH2-S | Benzylic-like Methylene | 3.60 – 3.80 (s) | Remains singlet (if protected) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | S-Alkylation competition | Ensure Trityl protection is complete before cyclization. |
| Complex Mixture | Oxidative Dimerization | Degas solvents; add TCEP or DTT if working with free thiols. |
| No Reaction | Poor Nucleophilicity | Use NaI (10 mol%) as a catalyst (Finkelstein condition) to activate the chloro/bromo-ketone. |
Safety & Handling
-
Thiols: Possess a strong, disagreeable odor. All reactions involving the free thiol must be performed in a well-ventilated fume hood. Bleach (hypochlorite) should be available to neutralize spills.
-
2-Aminopyridines: Toxic by ingestion and skin contact. Wear nitrile gloves and eye protection.
-
Cyanides/Isocyanides: (Method B) Highly toxic. Handle with extreme care.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chem. Commun., 2013.
-
-
Groebke-Blackburn-Bienaymé Reaction (GBB)
-
Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angew. Chem. Int. Ed., 1998.
-
- Thiol Protection Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014. (Standard Reference for Trityl protection protocols).
-
Green Chemistry Approaches
Disclaimer: This Application Note is for research purposes only. Users must perform their own safety assessments before conducting these experiments.
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. heteroletters.org [heteroletters.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminopyridine-4-methanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. (2-Methoxypyridin-4-yl)methanethiol | C7H9NOS | CID 144042064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: (2-Aminopyridin-4-yl)methanethiol Handling Guide
[1]
The Chemistry of Failure: Why This Molecule Dies
Root Cause Analysis: The rapid degradation of (2-Aminopyridin-4-yl)methanethiol isn't bad luck; it is a predictable consequence of its structure.[1] You are fighting an "Intramolecular Base-Catalyzed Autoxidation."[1]
-
The Thiolate Trigger: Thiols (
) are relatively stable.[1] Thiolates ( ) are hyper-reactive toward oxygen.[1] -
The Internal Traitor: The pyridine ring nitrogen (pKa ~6.[1]86) and the electron-donating 2-amino group create a local basic environment.[1] Unlike a simple alkyl thiol, this molecule can self-buffer or locally deprotonate its own thiol group, effectively lowering the energetic barrier for thiolate formation even in neutral bulk solvents.
-
The Metal Factor: Trace transition metals (
, ) present in non-HPLC grade solvents act as catalysts, bridging the thiolate and molecular oxygen to generate the disulfide dimer and hydrogen peroxide.
Visualization: The Autoxidation Loop
The following diagram illustrates the self-catalyzing mechanism you must disrupt.
Figure 1: The "Internal Base" mechanism. The pyridine nitrogen facilitates the formation of the reactive thiolate species, which rapidly couples to form the disulfide dimer in the presence of oxygen.
Storage Protocols: The First Line of Defense
Objective: Maintain the molecule in a "dormant" protonated state.
The Golden Rule: Never Store as Free Base
The free base of this molecule is thermodynamically unstable in air. You must store it as a salt.[1]
| Parameter | Recommendation | Scientific Rationale |
| Form | Dihydrochloride Salt (.2HCl) | Protonates both the Pyridine N (pKa ~6.[1]9) and the amine, ensuring the thiol remains protonated ( |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid.[1] Nitrogen ( |
| Temperature | -20°C or -80°C | Arrhenius equation: lowering temperature exponentially slows oxidation kinetics.[1] |
| Container | Amber Glass + Parafilm | Prevents photo-oxidation (light can homolytically cleave S-H bonds) and moisture ingress.[1] |
Protocol for Rescuing "Sticky" Solids: If your compound has turned into a yellow sticky gum, it has likely partially oxidized and absorbed water.[1]
Reaction Optimization: The "Safe Zone" Workflow
Objective: Use the molecule in synthesis without oxidizing it.
A. Reducing Agents: TCEP vs. DTT
For this specific aminopyridine scaffold, TCEP is mandatory .[1]
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | Verdict for Aminopyridines |
| Stability at pH > 7.5 | High | Low (Oxidizes rapidly) | TCEP Wins (Crucial for basic pyridine couplings) |
| Mechanism | Irreversible (P-O bond formation) | Reversible (Equilibrium) | TCEP Wins (Drives reduction to completion) |
| Compatibility | Compatible with Maleimides/Alkyl halides | Reacts with electrophiles (scavenger) | TCEP Wins (Does not compete in S-alkylation) |
| Odor | Odorless | Foul (Rotten eggs) | TCEP Wins |
B. Solvent Preparation (Degassing)
Dissolved oxygen is the enemy.[1] Simple sonication is insufficient.[1]
-
Method A (Rigorous): Freeze-Pump-Thaw (3 cycles).[1]
-
Method B (Routine): Sparging with Argon for 15 minutes per 10mL of solvent.[1] Use a long needle to bubble gas directly into the liquid, not just the headspace.
C. In-Situ Deprotection Workflow
Do not isolate the free base.[1] Generate it in situ under inert conditions.
Figure 2: The "Just-in-Time" Deprotection Workflow.[1] Base is added only when the electrophile is ready to capture the thiolate.
Troubleshooting & FAQ
Q1: My reaction mixture turned yellow/cloudy. What happened?
A: This is the tell-tale sign of disulfide formation.[1] The disulfide dimer of aminopyridines is often less soluble than the monomer and can be chromogenic (yellowish).
-
Fix: Add 2-3 equivalents of TCEP-HCl and adjust pH to ~6-7. The solution should clear as the disulfide is reduced back to the monomer.
Q2: Can I use EDTA?
A: Yes, and you should. If you are working in aqueous buffers, add 1mM EDTA.[1] It chelates trace
Q3: How do I quantify the free thiol concentration?
A: Use Ellman’s Reagent (DTNB) .[1][2][3][4][5]
-
Prepare a stock of DTNB (4mg/mL) in Phosphate Buffer (pH 8.0).
-
Take 10µL of your reaction mix.
-
Add to 990µL DTNB solution.
-
Note: TCEP does not interfere significantly with Ellman's assay at low concentrations, whereas DTT will give a massive false positive.[1]
Q4: I need to couple this thiol to a maleimide. The reaction failed.
A: Did you use DTT? DTT reacts with maleimides, consuming your linker.[1]
-
Protocol: Use TCEP. If you used the HCl salt of the thiol, you must add enough organic base (e.g., 3-4 eq. DIPEA) to neutralize the HCl and deprotonate the thiol. Maleimide coupling requires the thiolate species, so the pH must be > 6.5.
References
-
Whitesides, G. M., et al. (1977).[1] "Rates of Thiol-Disulfide Interchange Reactions." Journal of Organic Chemistry. Link
-
Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide." Pierce Protein Biology. Link
-
Cleland, W. W. (1964).[1] "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry. Link
-
Ellman, G. L. (1959).[1] "Tissue sulfhydryl groups."[1] Archives of Biochemistry and Biophysics. Link
-
Burns, J. A., et al. (1991).[1] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry. Link
Technical Support Center: Purification of Hydrophilic Aminopyridine Thiols
Welcome to the technical support center for the purification of hydrophilic aminopyridine thiols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this class of compounds. The inherent properties of these molecules—hydrophilicity from the aminopyridine scaffold and the reactive nature of the thiol group—necessitate carefully considered purification strategies. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of hydrophilic aminopyridine thiols. The solutions provided are based on established chemical principles and practical laboratory experience.
Problem 1: My compound is streaking or showing poor separation on a silica gel column.
Cause: This is a common issue when purifying polar and basic compounds like aminopyridines on standard silica gel.[1] The acidic silanol groups on the silica surface can interact strongly with the basic aminopyridine, leading to streaking and poor resolution.
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): Typically, 0.1-1% TEA in your mobile phase can significantly improve peak shape.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a modifier, often as a small percentage of the total mobile phase.
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
Problem 2: I am observing the formation of disulfide impurities in my purified product.
Cause: The thiol (-SH) group is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfide (-S-S-) bonds between two molecules of your compound.[3]
Solution:
-
Inert Atmosphere: Whenever possible, perform your purification steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]
-
Degas Solvents: Before use, degas your solvents by sparging with an inert gas or by using a sonicator. This removes dissolved oxygen that can promote oxidation.
-
Reducing Agents: If disulfide formation has already occurred, it can often be reversed by treating your sample with a reducing agent.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): These reagents can be added to your sample to reduce the disulfide bond back to the free thiol.[3] Note that these will need to be removed in a subsequent purification step.
-
-
Thiol-Specific Protecting Groups: For multi-step processes, consider protecting the thiol group and deprotecting it in the final step.
Problem 3: My compound is not dissolving in common recrystallization solvents.
Cause: The high polarity of hydrophilic aminopyridine thiols can make finding a suitable single-solvent system for recrystallization challenging.[1] They are often highly soluble in very polar solvents like water and methanol, even at room temperature, and insoluble in non-polar organic solvents.[1]
Solution:
-
Mixed Solvent Systems: A mixed solvent system is often the key to successfully recrystallizing highly polar compounds.[1]
-
Dissolve your compound in a minimal amount of a hot, highly polar solvent in which it is very soluble (e.g., water, methanol).[1]
-
Gradually add a less polar co-solvent (e.g., ethanol, isopropanol, acetonitrile) in which your compound is poorly soluble, until the solution becomes slightly cloudy.[1]
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to promote the formation of pure crystals.[1]
-
-
pH Adjustment: The solubility of your compound may be pH-dependent due to the basic amino group and the potentially acidic thiol group. Adjusting the pH of an aqueous solution might help to induce crystallization.
Problem 4: My compound elutes at the solvent front in reversed-phase HPLC.
Cause: Highly polar (hydrophilic) compounds may have very little retention on a nonpolar C18 stationary phase when using a highly aqueous mobile phase, causing them to elute very quickly.[2][4]
Solution:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating and retaining highly polar compounds.[4][5] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4][5]
-
Aqueous C18 Columns: Some manufacturers offer specialized C18 columns that are designed to be used with highly aqueous mobile phases without phase collapse, which can improve the retention of polar compounds.[2]
-
Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase can improve the retention of ionizable compounds. However, these agents can be difficult to remove from the column and may not be compatible with mass spectrometry.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude hydrophilic aminopyridine thiol?
A1: Common impurities can arise from starting materials, side reactions, or degradation.[1] These may include:
-
Unreacted starting materials or reagents.
-
Isomeric byproducts.
-
Products of over-oxidation or other side reactions.
-
Disulfide-linked dimers of your product.[3]
-
Polymerization products, especially if the compound is unstable.[1]
Q2: Which initial purification technique should I choose: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of the impurities.[1]
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if you can identify a suitable solvent system.[1] It is often a more scalable and cost-effective method for final purification.
-
Column chromatography is more suitable for separating complex mixtures with multiple components or for removing impurities with similar solubility to your product.[1]
Q3: How can I handle and store my purified hydrophilic aminopyridine thiol to maintain its purity?
A3: Due to their susceptibility to oxidation, proper handling and storage are crucial.
-
Storage: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen).[3]
-
Handling: When weighing or transferring the compound, try to minimize its exposure to air.[3] Using a glove box or glove bag is recommended for sensitive compounds.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment of purity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Using a diode-array detector (DAD) can help to identify impurities by their UV-Vis spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your desired product and helps to identify the mass of any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with those of your product.
Experimental Protocols
Protocol 1: General Recrystallization Procedure from a Mixed Solvent System
-
Solvent Screening: In a small test tube, dissolve ~20 mg of your crude solid in a few drops of a hot, polar solvent (e.g., water, methanol). Add a less polar co-solvent (e.g., ethanol, acetonitrile) dropwise until the solution becomes cloudy. If the solution becomes clear upon reheating and crystals form upon cooling, you have found a suitable mixed solvent system.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot polar solvent to completely dissolve it.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[1]
-
Addition of Co-solvent: While the solution is still hot, slowly add the less polar co-solvent until the solution is faintly turbid. Reheat to get a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, you can place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold mixed solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. Add 0.5% triethylamine to the eluent to improve the spot shape.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (without the basic modifier initially).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the dissolved sample and then removing the solvent under reduced pressure. Load the dry, pre-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen mobile phase containing 0.5% triethylamine. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Scalable, cost-effective, can yield highly pure crystalline material. | Finding a suitable solvent system can be challenging; not suitable for all compounds. |
| Silica Gel Chromatography | 95-99% | Widely applicable, good for complex mixtures. | Can be time-consuming, requires larger volumes of solvent, potential for compound degradation on acidic silica. |
| Reversed-Phase HPLC | >99% | High resolution, excellent for purity analysis and small-scale purification. | Limited loading capacity, can be expensive, may not retain highly polar compounds. |
| HILIC | >99% | Excellent for retaining and separating highly polar compounds. | May require specialized columns and expertise in method development. |
Visualizations
Caption: Decision workflow for the purification of hydrophilic aminopyridine thiols.
Caption: Troubleshooting logic for streaking on silica gel columns.
References
- Technical Support Center: Purification of 2-Aminopyridine-3,4-diol - Benchchem.
- Technical Support Center: Purification of Volatile Thiol Compounds - Benchchem.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]
Sources
Technical Support Center: Synthesis of (2-Aminopyridin-4-yl)methanethiol
Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-APMT-001 Last Updated: March 08, 2026[1]
Introduction: The Molecule & The Challenge
(2-Aminopyridin-4-yl)methanethiol is a bifunctional building block often used in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis.[1]
The Central Problem: This molecule presents a "perfect storm" for low yields:
-
Zwitterionic Solubility: The basic 2-amino group and the acidic thiol group create significant solubility challenges during aqueous workup.[2]
-
Rapid Oxidation: Like most benzylic-type thiols, it oxidizes to the disulfide dimer (
) within minutes upon exposure to air, especially under basic conditions.[1][2] -
Nucleophilic Interference: The 2-amino group can compete as a nucleophile if not managed, leading to self-alkylation byproducts.[1]
This guide provides a field-proven protocol using the Isothiouronium Salt Method , which offers the highest reliability for this specific scaffold compared to direct nucleophilic substitution.
Module 1: The "Golden Route" Protocol
We recommend the Thiourea (Isothiouronium) Pathway .[2] It avoids the use of toxic
Step-by-Step Methodology
Phase 1: Activation (Alcohol
Chloride)
Reagents: (2-Aminopyridin-4-yl)methanol, Thionyl Chloride (
-
Cooling: Suspend the starting alcohol in dry DCM (or Chloroform) at
. -
Addition: Add
(1.5 - 2.0 equiv) dropwise. The 2-amino group will protonate first, protecting it from side reactions.[1] -
Reflux: Heat to reflux for 2–4 hours. The solution usually turns clear.
-
Isolation: Evaporate volatiles in vacuo. Do not neutralize yet. Isolate the intermediate as the Hydrochloride salt.
Phase 2: Thiolation (The Isothiouronium Salt)
Reagents: Chloride intermediate, Thiourea, Ethanol.
-
Dissolution: Dissolve the chloride salt in Ethanol (0.5 M concentration).
-
Displacement: Add Thiourea (1.1 equiv).
-
Reflux: Reflux overnight (8–12 hours). The product precipitates as the isothiouronium hydrochloride salt.[2]
-
Filtration: Cool to
and filter the solid. Wash with cold ethanol.[1][2]
Phase 3: Hydrolysis (The Critical Step)
Reagents: Isothiouronium salt,
-
Degassing (CRITICAL): Sparge all water and solvents with Argon/Nitrogen for 20 minutes before mixing.[1][2]
-
Hydrolysis: Suspend the salt in degassed water.[2] Add
(2.5 - 3.0 equiv) under an inert atmosphere. Heat mildy ( ) for 1–2 hours. -
Neutralization: Cool to room temperature. Carefully adjust pH to ~6.5–7.0 using dilute
.[1][2] -
Extraction: Extract immediately into degassed Ethyl Acetate or DCM.
-
Stabilization: Dry over
and evaporate. Store under Argon.[1][2]
Module 2: Visualizing the Workflow
The following diagram outlines the reaction logic and critical decision points for troubleshooting.
Caption: Workflow for the synthesis of (2-Aminopyridin-4-yl)methanethiol emphasizing the stable Isothiouronium intermediate.
Module 3: Troubleshooting & FAQs
Category 1: Yield Issues
Q: My final product yield is <20%. Where did I lose it? A: The loss usually occurs during the extraction phase of the hydrolysis step.
-
The Cause: The 2-aminopyridine moiety makes the molecule amphoteric. At high pH (during NaOH hydrolysis), it is a thiolate anion (water-soluble).[1][2] At low pH, the pyridine nitrogen protonates (water-soluble).[1][2]
-
The Fix: You must hit the Isoelectric Point (pI) .[2]
Q: I obtained a white solid instead of the expected oil/liquid. What is it? A: This is likely the Disulfide Dimer .[2]
-
Verification: Check LCMS.[1][2][3] You will see a mass of
.[1][2] -
Recovery Protocol: Do not discard.
Category 2: Purity & Stability
Q: The product turned pink/red overnight. Is it ruined? A: Not necessarily. Pyridine thiols form colored charge-transfer complexes with trace metals or trace oxidation.[1][2]
-
Action: If the NMR is clean, the color is cosmetic. To prevent this, add a trace amount of EDTA during the aqueous workup to sequester metals.
Q: Can I store the thiol long-term? A: Free thiols are notoriously unstable.[1]
-
Recommendation: Store it as the Hydrochloride Salt .[2]
-
Protocol: Dissolve the fresh thiol in dry ether and bubble dry
gas (or add in Dioxane). The resulting salt is a stable solid that resists oxidation.[2]
-
Module 4: Critical Process Parameters (Data Table)
| Parameter | Specification | Impact on Yield |
| Atmosphere | Argon / Nitrogen | Critical. Oxygen causes rapid dimerization (yield loss >50%).[1] |
| Solvent Degassing | >20 mins sparging | Essential. Dissolved oxygen in water is enough to oxidize the product.[2] |
| Hydrolysis pH | >12 initially, then 7.0 | High pH ensures hydrolysis; neutral pH ensures extraction.[1][2] |
| Reaction Temp | Reflux (Step 1/2), 60°C (Step 3) | Overheating in Step 3 promotes desulfurization (loss of sulfur).[1][2] |
| Quench | Bleach Trap | Safety requirement.[1][2] Neutralizes the stench of escaping thiol vapors.[2] |
References
-
Isothiouronium Salt Methodology
-
Disulfide Prevention & Recovery
-
General Pyridine Thiol Synthesis
-
Purification of Aminopyridines
Sources
- 1. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. Isothiouronium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ias.ac.in [ias.ac.in]
- 6. rapidnovor.com [rapidnovor.com]
- 7. 1-PYRIDIN-4-YL-ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aqueous Solubility Troubleshooting for (2-Aminopyridin-4-yl)methanethiol
From the Desk of the Senior Application Scientist Welcome to the technical support center. Handling bifunctional molecules like (2-Aminopyridin-4-yl)methanethiol requires a precise understanding of their physicochemical behavior in aqueous environments. This molecule presents a dual challenge: a pH-dependent ionization profile driven by the aminopyridine ring, and a high susceptibility to oxidative dimerization at the methanethiol group.
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind precipitation events and providing self-validating protocols to ensure your assays are built on stable, monomeric formulations.
Part 1: Core Troubleshooting & FAQs
Q1: Why does (2-Aminopyridin-4-yl)methanethiol precipitate immediately when diluted into physiological buffers (pH 7.4)? The Causality: The solubility of this compound is heavily dictated by the ionization state of its 2-aminopyridine moiety, which has a pKa of approximately 6.86[1]. At a physiological pH of 7.4, the molecule exists predominantly in its neutral, unprotonated form. Neutral organic molecules exhibit significantly lower aqueous solubility due to increased lipophilicity and a reduced ability to participate in ion-dipole interactions with water. The Solution: To maintain solubility, formulate the compound at a pH of 5.5–6.0. This ensures the pyridine nitrogen is protonated, carrying a positive charge that drastically enhances aqueous solubility. If physiological pH is strictly required for your downstream assay, you must utilize a co-solvent (e.g., 5–10% DMSO) prior to aqueous dilution to disrupt hydrophobic aggregation.
Q2: My solution is buffered at pH 6.0, but it still turns cloudy after a few hours on the bench. What is the mechanism behind this instability? The Causality: The methanethiol group (-CH2SH) is highly reactive and susceptible to auto-oxidation in the presence of dissolved oxygen[2]. Over time, aqueous solutions slowly accumulate oxidized species[3]. This oxidative dimerization forms a symmetric, covalent disulfide bond between two monomeric units. The resulting disulfide dimer has double the molecular weight and loses the polar hydrogen-bonding capacity of the free thiol, making it highly hydrophobic and insoluble in water. The Solution: All aqueous buffers must be degassed. Furthermore, an irreversible reducing agent must be incorporated into the buffer to continuously reduce any formed disulfides back to the soluble monomeric state.
Q3: Which reducing agent should I use to maintain solubility: DTT, β-mercaptoethanol, or TCEP? The Causality: Tris(2-carboxyethyl)phosphine (TCEP) is the superior choice for this specific molecule. Dithiothreitol (DTT) and β-mercaptoethanol rely on a reversible thiol-disulfide exchange equilibrium and require a pH > 7.0 for optimal thiolate formation[4]. In contrast, TCEP reduces disulfides irreversibly via a nucleophilic attack by the phosphine center, forming a stable phosphine oxide[4]. Crucially, TCEP is highly stable and active in acidic conditions (pH < 6.0), which aligns perfectly with the pH requirements for keeping the aminopyridine ring protonated. The Solution: Supplement your working buffer with 1–5 mM TCEP. However, be aware that TCEP-HCl is highly acidic (a 1 M solution has a pH of ~2.5)[5]. You must re-adjust the buffer pH after adding TCEP to prevent unintended acidification of your assay.
Q4: How can I verify that my compound is fully solubilized as a free thiol and not as a micro-suspension of disulfides? The Causality: Visual inspection is insufficient for detecting micro-precipitates or partial oxidation. A self-validating system requires quantitative biochemical confirmation. The Solution: Perform a colorimetric thiol assay using Ellman's reagent (DTNB)[4]. DTNB reacts stoichiometrically with free thiols to release the yellow TNB anion (absorbance at 412 nm). By comparing the theoretical thiol concentration of your formulation to the measured concentration, you can definitively validate that the molecule is fully dissolved and in its active, monomeric state.
Part 2: Data Presentation & Physicochemical Modifiers
To rationalize formulation strategies, the following table summarizes the critical modifiers that dictate the solubility of (2-Aminopyridin-4-yl)methanethiol.
| Parameter | Mechanism of Action | Recommended Condition |
| Buffer pH | Protonates the 2-aminopyridine ring (pKa ~6.86) to generate a soluble cation. | pH 5.5 – 6.0 |
| Co-solvent | Disrupts hydrophobic interactions of the neutral species at higher pH levels. | 5–10% v/v DMSO |
| Reductant | Irreversibly cleaves insoluble disulfide dimers via nucleophilic attack. | 1–5 mM TCEP |
| Atmosphere | Prevents dissolved oxygen from driving oxidative dimerization. | Degassed / Argon purged |
Part 3: Experimental Protocols
Protocol: Preparation of a Stable 10 mM Aqueous Working Solution
This protocol is designed as a self-validating system to ensure complete solubilization and prevent oxidative degradation.
Step 1: Stock Preparation (Organic Phase)
-
Under an inert atmosphere (Argon/N2), weigh 1.40 mg of (2-Aminopyridin-4-yl)methanethiol.
-
Dissolve the solid in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Rationale: DMSO ensures complete initial dissolution of any pre-existing trace disulfides.
Step 2: Buffer Preparation & pH Correction
-
Prepare 900 µL of 50 mM Sodium Acetate buffer.
-
Add TCEP-HCl powder to achieve a final concentration of 5 mM.
-
Critical Step: Measure the pH of the buffer. TCEP-HCl will drastically lower the pH[5]. Adjust the buffer back to pH 5.5 using 1M NaOH.
-
Degas the buffer by sparging with Argon for 10 minutes.
Step 3: Solubilization & Mixing
-
Place the 900 µL aqueous buffer on a vortex mixer at medium speed.
-
Dropwise, add the 100 µL DMSO stock into the aqueous buffer. Rationale: Continuous vortexing prevents localized high concentrations that lead to nucleation and precipitation.
Step 4: System Validation
-
Centrifuge the final solution at 10,000 x g for 5 minutes.
-
Inspect for a pellet. The presence of a pellet indicates solubility has been exceeded or oxidation has occurred.
-
Quantify the supernatant using an Ellman's reagent (DTNB) assay to confirm the concentration of active free thiols matches the theoretical 10 mM target[4].
Part 4: Visualizations
Figure 1: Logical relationship between pH, oxidation, and solubility of the target molecule.
Figure 2: Step-by-step experimental workflow for preparing stable aqueous working solutions.
References
1.[1] 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. nih.gov. 1 2.[2] Pyridin-4-YL-methanethiol CAS 1822-53-3|RUO Supplier. benchchem.com. 2 3.[5] TCEP•HCl. thermofisher.com. 5 4.[4] Quantification of Thiols and Disulfides - PMC. nih.gov. 4 5.[3] Photorelease of Hydrogen Sulfide (H2S) from Stable Water-Soluble Precursors - PMC. nih.gov. 3
Sources
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridin-4-YL-methanethiol CAS 1822-53-3|RUO Supplier [benchchem.com]
- 3. Photorelease of Hydrogen Sulfide (H2S) from Stable Water-Soluble Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing pH for Nucleophilic Substitution with (2-Aminopyridin-4-yl)methanethiol
Welcome to the technical support guide for utilizing (2-Aminopyridin-4-yl)methanethiol in nucleophilic substitution reactions. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth answers to common questions and troubleshooting advice to help you optimize your reaction conditions, with a specific focus on the critical role of pH.
Section 1: Understanding the Nucleophile's Behavior
This section focuses on the fundamental chemical properties of (2-Aminopyridin-4-yl)methanethiol that govern its reactivity. A clear understanding of its protonation states is the first step toward optimizing any reaction.
Q1: What are the key functional groups in (2-Aminopyridin-4-yl)methanethiol, and how do they influence its reactivity at different pH values?
A: (2-Aminopyridin-4-yl)methanethiol is a trifunctional molecule containing three key sites that are sensitive to pH:
-
Thiol Group (-SH): This is the primary nucleophilic center for the reactions of interest. Upon deprotonation to the thiolate anion (-S⁻), its nucleophilicity increases dramatically.[1] Thiols are generally weakly acidic, with pKa values typically around 10.[2][3] The thiolate is a potent, soft nucleophile, making it highly effective in Sₙ2 and SₙAr reactions.[4][5]
-
2-Amino Group (-NH₂): This is a basic site. The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86.[6][7] At pH values below this, the amino group will be predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺).
-
Pyridine Ring Nitrogen: This is also a basic site. In the parent 2-aminopyridine molecule, protonation occurs preferentially on the ring nitrogen.[8] This site's basicity is influenced by the other substituents.
The interplay between these groups means that the molecule's overall charge and the reactivity of its thiol group are highly dependent on the pH of the reaction medium.
Q2: What are the estimated pKa values for (2-Aminopyridin-4-yl)methanethiol, and how do they dictate the molecule's form in solution?
| Functional Group | Estimated pKa | Predominant Species at pH < pKa | Predominant Species at pH > pKa | Rationale / Reference |
| Pyridinium-H⁺ | ~6.5 - 7.0 | Pyridinium (-NH⁺=) | Pyridine (-N=) | Based on the pKa of 2-aminopyridine's conjugate acid (6.86).[6][7] |
| Thiol (-SH) | ~10.0 - 10.5 | Thiol (-SH) | Thiolate (-S⁻) | Typical pKa for aliphatic thiols is ~10-11.[3][4] |
Key Takeaway: There are three primary protonation states of the molecule, and controlling the pH allows you to select for the desired state. For nucleophilic substitution at the sulfur atom, reaction conditions must be basic enough to generate a significant concentration of the highly reactive thiolate anion.
Q3: Which form of the molecule is the active nucleophile, and why is pH adjustment necessary to generate it?
A: The thiolate anion (R-S⁻) is the active and far more potent nucleophilic species compared to the neutral thiol (R-SH).[1][9] The thiolate possesses a full negative charge and its electrons are more readily available for donation to an electrophile. Sulfur's large size makes the thiolate highly polarizable, further enhancing its nucleophilicity.[10]
Adjusting the pH is the primary method for controlling the equilibrium between the inactive thiol and the active thiolate. According to the Henderson-Hasselbalch equation, when the pH of the solution equals the pKa of the thiol group, the concentrations of the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻) are equal. To generate a sufficient concentration of the thiolate for the reaction to proceed at a practical rate, the pH must be raised, typically to a value near or slightly above the thiol's pKa.[11]
Caption: Protonation states of the molecule at different pH ranges.
Section 2: pH Optimization and Experimental Protocols
This section provides practical advice on selecting and optimizing the pH for your specific nucleophilic substitution reaction.
Q4: What is the recommended starting pH range for a nucleophilic substitution reaction with this thiol, and what is the reasoning?
A: A good starting point for pH optimization is in the range of 8.5 to 10.5 .
Reasoning:
-
Below pH 8.5: The concentration of the active thiolate species will be very low, likely resulting in a sluggish or incomplete reaction.
-
Within pH 8.5 - 10.5: This range represents a crucial balance. As you approach the thiol's pKa (~10-10.5), you significantly increase the concentration of the reactive thiolate, thereby increasing the reaction rate.[12] This is often the "sweet spot" for many thiol-based substitutions.
-
Above pH 10.5: While this will maximize the thiolate concentration, it can introduce the risk of side reactions, such as reaction at the amino group or base-mediated decomposition of sensitive substrates or products.
The optimal pH is substrate-dependent. For highly reactive electrophiles (e.g., benzyl bromide, activated aryl halides), a lower pH (e.g., 8.5-9.0) may be sufficient and can improve selectivity. For less reactive electrophiles, a higher pH (e.g., 10.0-10.5) might be necessary to achieve a reasonable reaction rate.
Q5: What potential side reactions should I be concerned about at non-optimal pH values?
A: Both excessively high and low pH can lead to undesirable outcomes.
-
At High pH (> 11):
-
Reaction at the Amino Group: Although the thiolate is more nucleophilic, the neutral amino group can compete for certain electrophiles, especially at higher pH where its concentration is maximized.
-
Hydrolysis of Substrate/Product: If your electrophile or product contains base-sensitive functional groups (e.g., esters), they may be hydrolyzed.
-
Oxidation: Thiolates can be susceptible to air oxidation to form disulfides (R-S-S-R), especially in the presence of trace metals. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.[13]
-
-
At Low pH (< 8):
-
No Reaction: The primary issue will be a lack of reactivity due to an insufficient concentration of the thiolate nucleophile.
-
Protonation of Pyridine Ring: At pH < 7, the pyridine nitrogen will be protonated. If the substrate is an activated aryl halide, this protonation can further activate the ring towards nucleophilic attack, but the lack of a potent nucleophile (thiolate) means no reaction will occur.
-
Caption: Potential reaction pathways based on pH control.
Q6: Can you provide a step-by-step protocol for a small-scale pH screening experiment?
A: Yes. A parallel screening experiment is the most efficient way to determine the optimal pH for your specific substrate and reaction conditions.
Objective: To identify the pH that provides the best conversion to the desired product with minimal side-product formation.
Materials:
-
(2-Aminopyridin-4-yl)methanethiol
-
Your electrophile
-
A suitable solvent (e.g., DMF, DMSO, Acetonitrile)
-
A series of aqueous buffer solutions (e.g., borate buffers for pH 8.5, 9.0, 9.5 and carbonate/bicarbonate buffers for pH 10.0, 10.5) or a non-nucleophilic organic base (e.g., DBU, DIPEA).
-
Small reaction vials (e.g., 2 mL HPLC vials) with stir bars.
-
Analytical method for monitoring (e.g., LC-MS, TLC).
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of (2-Aminopyridin-4-yl)methanethiol and your electrophile (at a known molar ratio, typically 1:1 or 1.1:1) in your chosen organic solvent.
-
Reaction Setup: In separate, labeled vials, add a stir bar and an equal volume of the reaction stock solution.
-
pH Adjustment:
-
Using Buffers: To each vial, add an equal volume of a different pH buffer solution.
-
Using an Organic Base: To each vial, add a carefully measured, incrementally increasing amount of an organic base like DIPEA. Note: This method is less precise for pH control but avoids aqueous conditions.
-
-
Initiate Reaction: Place the vials in a temperature-controlled block and begin stirring. Run all reactions at the same temperature and for the same duration.
-
Monitoring: At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each vial, quench it (e.g., with a dilute acid like 0.1% formic acid in acetonitrile), and analyze by LC-MS or TLC.
-
Analysis: Compare the conversion of starting material and the formation of the desired product across the different pH conditions. Identify the pH that gives the highest yield of the desired product in a reasonable timeframe.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the reaction and provides pH-centric solutions.
Q7: My reaction has a low or no yield. What are the most likely pH-related causes?
A: Low yield is a common issue that can often be traced back to pH.
Caption: Troubleshooting workflow for low reaction yield.
-
pH is Too Low: This is the most common culprit. If your reaction medium is not sufficiently basic, you will not generate enough of the thiolate nucleophile for the reaction to proceed.
-
Solution: Re-run the reaction using the pH screening protocol described in Q6 to find a more optimal, higher pH. Ensure your base is strong enough and added in sufficient quantity to deprotonate the thiol.
-
-
Oxidative Dimerization: Thiolates are sensitive to air oxidation, which forms a disulfide dimer. This is a non-nucleophilic species and represents a dead-end for your starting material.
-
Solution: Ensure your solvent is degassed and run the reaction under a nitrogen or argon atmosphere. This is especially important at higher pH where the more easily oxidized thiolate is present in higher concentrations.
-
Q8: I'm observing multiple products. How can I use pH to improve the selectivity for my desired product?
A: The formation of multiple products often points to a lack of selectivity, which can be modulated by pH.
-
Problem: You observe both S-alkylation (desired) and N-alkylation (on the 2-amino group).
-
Cause: The reaction pH may be too high, or the electrophile might be highly reactive and less selective. While the thiolate is the stronger nucleophile, the amino group's reactivity cannot always be ignored.
-
Solution: Try lowering the pH. A pH of 8.5-9.0 might provide enough thiolate for the reaction to proceed while keeping the amino group's nucleophilicity suppressed. This enhances the kinetic preference for reaction at the softer sulfur atom.[14]
-
-
Problem: You observe products resulting from reaction on the pyridine ring nitrogen.
-
Cause: This is less common than S- or N-alkylation but possible with highly reactive alkylating agents.
-
Solution: Similar to the above, lowering the pH can sometimes help. Additionally, consider the choice of solvent, as polar aprotic solvents like DMF or DMSO are generally preferred for SₙAr reactions on pyridine rings.[15]
-
By carefully controlling the pH, you can fine-tune the relative nucleophilicity of the different sites on the molecule, guiding the reaction toward the desired outcome.
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
LabXchange. (2025, January 2). The Thiol Functional Group. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved March 7, 2026, from [Link]
-
Klan, P., et al. (2013). Relationship of thiol pKa and reactivity. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Mishra, B., & Imlay, J. A. (2012). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. Retrieved March 7, 2026, from [Link]
-
Qu, R., et al. (2017). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved March 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2016, January 1). Why are thiolates more nucleophilic than alkoxides? Retrieved March 7, 2026, from [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved March 7, 2026, from [Link]
-
Sardi, F., et al. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved March 7, 2026, from [Link]
-
Student Doctor Network Forums. (2017, November 25). Nucleophilicity question. Retrieved March 7, 2026, from [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved March 7, 2026, from [Link]
-
Sardi, F., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Retrieved March 7, 2026, from [Link]
-
Gravatt, G. L., & Gravatt, G. L. (1997). pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. PubMed. Retrieved March 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). Pyridine-4-thiolate. Retrieved March 7, 2026, from [Link]
-
RSC Publishing. (n.d.). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Retrieved March 7, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy. RSC Publishing. Retrieved March 7, 2026, from [Link]
Sources
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LabXchange [labxchange.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. books.rsc.org [books.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Catalyst Rescue Unit: Troubleshooting Thiol Poisoning in Cross-Coupling
Status: Operational Ticket: #S-Pd-Deactivation Topic: Overcoming Catalyst Deactivation by Thiol/Sulfur Groups Audience: Synthetic Chemists & Process Development Scientists
Introduction: The "Soft" Trap
If your cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) has stalled at <10% conversion despite fresh reagents and rigorous inert atmosphere, and your substrate contains a free thiol (-SH) or a strained thioether, you are likely a victim of catalyst poisoning .
Sulfur is a "soft" Lewis base, and Palladium (Pd) is a "soft" Lewis acid. According to the HSAB (Hard and Soft Acids and Bases) theory, they form a bond so thermodynamically stable that it creates a thermodynamic sink. The thiol displaces your labile ligands (phosphines), occupies the coordination sites, and shuts down the oxidative addition or transmetallation steps.
This guide provides the field-proven protocols to break this deadlock.
Module 1: Diagnosis & Mechanism
Q: How do I confirm thiol poisoning is the root cause?
A: Look for these three signatures:
-
The "Black Crash": Rapid precipitation of Palladium black immediately upon adding the sulfur-containing substrate, even at room temperature.
-
Ligand Immunity Failure: Standard phosphine ligands (PPh3, dppf) fail, but the reaction works on a non-sulfur analog.
-
Induction Period Absence: The reaction never starts (0% conversion), unlike oxygen poisoning which might start and then stall.
The Mechanism of Failure: The free thiol (R-SH) undergoes oxidative addition or simple coordination to Pd(0) or Pd(II), forming a resting state that is too stable to re-enter the catalytic cycle.
Figure 1: The mechanism of catalyst death. The thiol creates an off-cycle thermodynamic sink (Red), preventing the catalytic turnover (Blue/Green).
Module 2: The "Scavenger" Protocol (Additives)
Q: Can I add something to the flask to "sponge up" the thiol?
A: Yes. The most effective additive is Copper(I) Thiophene-2-carboxylate (CuTC) .
Why it works: Cu(I) is extremely thiophilic. CuTC reacts rapidly with free thiols or thiolates to form stable Copper-Thiolate species. This effectively sequesters the sulfur, preventing it from binding to the Palladium. The Pd catalyst remains free to perform the cross-coupling on the other functional groups (e.g., Aryl Halide).
Experimental Protocol: CuTC Scavenging
| Step | Action | Critical Note |
| 1 | Stoichiometry | Add 1.2 to 1.5 equivalents of CuTC relative to the thiol-containing substrate. |
| 2 | Mixing | Stir the substrate and CuTC in the solvent (DMF or NMP preferred) for 15-30 minutes before adding the Pd catalyst. |
| 3 | Catalyst | Add your Pd catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). |
| 4 | Temperature | Heat to standard coupling temps (60-100°C). |
Note: CuTC is also the primary mediator in Liebeskind-Srogl coupling, so ensure your substrate does not contain a thioester, or you might accidentally couple at the sulfur site.
Module 3: The "Hardware" Upgrade (Catalyst Selection)
Q: Standard Pd(PPh3)4 is dead. Which catalyst survives sulfur?
A: Switch to Pd-NHC (N-Heterocyclic Carbene) complexes, specifically the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series.
Why it works:
-
Steric Bulk: The bulky NHC ligands (like IPr or SIPr) physically shield the metal center, making it difficult for the sulfur to approach and coordinate.
-
Strong Sigma Donation: The NHC-Pd bond is incredibly strong, preventing the thiol from displacing the ligand (unlike phosphines, which dissociate easily).
Recommended Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .
Comparison of Ligand Classes vs. Sulfur Tolerance:
| Ligand Class | Example | Sulfur Tolerance | Mechanism of Failure |
| Phosphines | Pd(PPh3)4, Pd(dppf)Cl2 | Low | Ligand displacement by S; formation of Pd-S clusters. |
| Buchwald (G3/G4) | XPhos-Pd-G4 | Medium | Bulky biaryl phosphines offer some protection but can still be poisoned at high S concentrations. |
| NHC (Carbenes) | Pd-PEPPSI-IPr | High | Strong Pd-C bond + Steric bulk prevents S-coordination. |
Module 4: Strategic Workarounds (Protection)
Q: I cannot change the catalyst. How do I mask the thiol?
A: If the scavenger fails, you must chemically mask the thiol. The protecting group must be robust enough to survive the basic conditions of Suzuki/Sonogashira coupling.
Top 3 Protecting Groups for Cross-Coupling:
-
Methyl (Me):
-
Pros: Extremely stable. Small.
-
Cons: Very difficult to remove (requires harsh demethylation, e.g., BBr3, which might kill other groups). Use only if the final product is the thioether.
-
-
Benzyl (Bn) or p-Methoxybenzyl (PMB):
-
Pros: Stable to base/Pd.
-
Cons: Requires hydrogenation or strong acid to remove.
-
-
Triisopropylsilyl (TIPS):
-
Pros: Bulky (adds steric protection). Removable with Fluoride (TBAF).
-
Cons: Can be labile in highly basic aqueous conditions (e.g., K3PO4/H2O).
-
Module 5: Troubleshooting Decision Tree
Use this logic flow to determine your next experiment.
Figure 2: Decision matrix for troubleshooting sulfur-poisoned reactions.
References
-
Liebeskind-Srogl Coupling (Foundation of CuTC usage)
-
Pd-NHC Tolerance to Sulfur (PEPPSI)
- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal.
-
[Link]
-
Mechanistic Insight on Thiol Poisoning
- Shen, Q., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature. ACS Catalysis. (Discusses ligand displacement by thiols).
-
[Link]
-
CuTC as a Scavenger/Cofactor
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 4. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Handling stench and safety protocols for pyridine methanethiols
Technical Support Center: Pyridine Methanethiols Handling & Safety
-
Topic: Safe Handling, Decontamination, and Stench Management of Pyridine Methanethiols (e.g., 2-pyridinemethanethiol).
-
Ticket ID: #PMT-SAFE-001
-
Assigned Specialist: Senior Application Scientist, Process Safety Unit.
Executive Summary
Pyridine methanethiols (PMTs) present a dual challenge in the laboratory: they possess the potent, nauseating stench characteristic of low-molecular-weight thiols (mercaptans) and the toxicity/volatility associated with the pyridine ring. The odor threshold for these compounds is in the parts-per-billion (ppb) range, meaning even micro-leaks can evacuate a building or cause significant distress.
This guide moves beyond generic safety data sheets (SDS) to provide field-proven protocols for containment, quenching, and emergency management.
Part 1: The Containment Strategy (Engineering & PPE)
Q: The smell seems to permeate through my nitrile gloves. What is the correct PPE configuration?
A: Standard 4-mil nitrile gloves provide insufficient protection against organosulfur compounds for prolonged periods. Thiols can permeate thin nitrile in minutes, often without visible degradation.
Protocol:
-
Primary Barrier: Silver Shield® (EVOH) or heavy-gauge Viton® gloves are the gold standard for immersion or spill cleanup.
-
Dexterity Setup (Routine Handling):
-
Inner Layer: 4-mil Nitrile (disposable).
-
Outer Layer: 8-mil Nitrile (extended cuff) or Neoprene.
-
Change Frequency: Immediately upon splash or every 30 minutes of active handling.
-
-
Respiratory: If working outside a fume hood (strictly prohibited except in emergencies), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Glove Permeation Data Summary
| Glove Material | Thickness | Breakthrough Time (Pyridine) | Breakthrough Time (Thiols) | Recommendation |
| Laminate (Silver Shield) | 2.7 mil | > 240 min | > 480 min | Best (Spills) |
| Butyl Rubber | 25 mil | > 480 min | > 480 min | Excellent |
| Nitrile (Standard) | 4 mil | < 10 min | < 15 min | Poor (Splash only) |
| Neoprene | 20 mil | > 60 min | > 120 min | Good (Outer layer) |
Part 2: Active Handling & Synthesis
Q: How do I prevent "stench drift" during transfers and rotary evaporation?
A: The "smell" is a physical vapor. You must treat the vapor as a liquid that needs containment.
The "Bleach Trap" Protocol: Never vent a reaction containing PMTs directly into the hood exhaust without scrubbing.
-
Setup: Connect the reaction vessel exhaust (or vacuum pump exhaust) to a series of two bubblers.
-
Scrubber Solution: 10-15% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: The thiol vapor is oxidized to non-volatile sulfonates before entering the hood airflow.
Q: My product oxidized to a disulfide unexpectedly. Why?
A: Pyridine methanethiols are highly susceptible to oxidative coupling (2 R-SH
-
Solution: All solid/liquid transfers must occur under an inert atmosphere (Nitrogen or Argon).
-
Degassing: Sparge all solvents with inert gas for 15 minutes prior to use.
Part 3: Decontamination & Quenching (The Chemistry of Clean)
Q: What is the most effective quenching agent? Can I use acid?
A: CRITICAL WARNING: NEVER mix Bleach (Hypochlorite) with Acid.
Mixing bleach with acidic waste streams releases Chlorine gas (
The Validated Quenching Protocol: The most effective quencher is alkaline sodium hypochlorite (Bleach) . The oxidation converts the stench (thiol) into an odorless sulfonate.
The Chemical Pathway:
-
Oxidation Step 1: Thiol (
) Disulfide ( ) -
Oxidation Step 2: Disulfide
Sulfonic Acid/Sulfonate ( ) [Odorless/Water Soluble]
Step-by-Step Decontamination:
-
Preparation: Prepare a bath of 10% Bleach (commercial grade) mixed 1:1 with water.
-
Glassware: Immediately submerge all contaminated syringes, needles, and flasks into the bath.
-
Soak Time: Allow to soak for at least 2 hours (overnight is best).
-
Verification: Carefully waft (do not inhale deeply) to check for residual odor. If odor persists, add fresh bleach.
-
Disposal: The quenched solution is now an aqueous basic waste. Check pH before disposal; if neutralization is required, use a reductive agent (Sodium Thiosulfate) to quench excess bleach before adjusting pH.
Part 4: Visualizing the Workflow
Diagram 1: Safe Handling Workflow
This diagram illustrates the closed-loop system required to prevent odor release during synthesis.
Caption: Closed-loop handling system ensuring all vapors pass through an oxidative scrubber before release.
Diagram 2: The Quenching Mechanism
Understanding why bleach works ensures users allow sufficient time for the reaction to complete.
Caption: Stepwise oxidation pathway. Users often stop at the Disulfide stage (yellow), which may revert. Full oxidation to Sulfonate (green) is required.
Part 5: Emergency Response (Spills)
Q: I dropped a vial of Pyridine Methanethiol outside the hood. What now?
A: Immediate Action Protocol:
-
Evacuate: Clear the immediate area. The smell will trigger panic; alert colleagues immediately.
-
Isolate: Close the lab door to prevent drift into corridors.
-
PPE Up: Don Silver Shield gloves and a respirator (if available) or SCBA (for large volumes).
-
Contain: Do not use paper towels (increases surface area and evaporation). Cover the spill with activated charcoal or a commercial spill pillow .
-
Quench In-Situ:
-
Disposal: Scoop the bleach-soaked absorbent into a wide-mouth jar, seal it, and label it as "Hazardous Waste: Thiol Debris (Bleach Treated)."
References
-
National Institutes of Health (NIH) / PubChem. (n.d.). Methanethiol: Safety and Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
University of Rochester. (n.d.). SOP: How to Work with Thiols. Retrieved from [Link]
-
Showa Group. (n.d.). Chemical Permeation Guide (Nitrile vs. Neoprene). Retrieved from [Link]
-
Synerzine. (2018).[3] Safety Data Sheet: 2-Pyridinemethanethiol. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Protecting the Thiol Group During Amine Functionalization
Welcome to the Technical Support Center for Bioconjugation and Synthetic Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve chemoselectivity when modifying bifunctional molecules (compounds containing both amines and thiols, such as cysteine derivatives or aminothiols).
Because the sulfhydryl (-SH) group is highly nucleophilic and prone to rapid oxidation, it will aggressively compete with primary amines (-NH₂) during functionalization reactions (e.g., NHS ester acylations, maleimide conjugations, or reductive aminations). To ensure absolute regioselectivity and prevent side reactions like thioester formation or polymerization, the thiol must be transiently masked using an orthogonal protecting group strategy[1].
This guide provides a comprehensive, self-validating framework for selecting, applying, and troubleshooting thiol protecting groups during amine functionalization workflows.
Quantitative Comparison of Thiol Protecting Groups
The selection of a thiol protecting group dictates the entire synthetic strategy. The group must withstand the conditions of your amine functionalization while remaining orthogonal (selectively removable) to other sensitive moieties in your molecule[2].
Below is a field-proven comparison of the most common thiol protecting groups:
| Protecting Group | Typical Yield | Stability Profile | Cleavage Conditions | Orthogonality & Best Use Case |
| Trityl (Trt) | >90% | Stable to bases and nucleophiles. | Mild Acid (e.g., TFA + Scavengers). | Standard choice for Fmoc-SPPS. Easily removed during final acidic cleavage[3],[4]. |
| Acetamidomethyl (Acm) | 80–90% | Stable to both acids (TFA) and bases. | Heavy metals (Hg²⁺, Ag⁺) or Iodine. | Highly orthogonal. Ideal for complex syntheses requiring post-synthetic regioselective disulfide formation[2],[1]. |
| tert-Butyl (tBu) | ~85% | Highly stable to strong acids (TFA). | Strong acids (HF) or Hg(II) in TFA. | Suitable for harsh synthetic routes where other labile groups are removed first[2]. |
| 4-Methoxytrityl (Mmt) | >90% | Stable to bases. | Very mild acid (1–2% TFA). | More acid-labile than Trt. Allows for selective on-resin deprotection without cleaving the peptide[2],[4]. |
| sec-Isoamyl mercaptan (SIT) | >85% | Stable to standard acids and bases. | Mild reducing agents (e.g., DTT). | Disulfide-based protection. Minimizes racemization and avoids harsh acidic or metal-based cleavage[5],[6]. |
Strategic Workflow for Selective Amine Functionalization
Workflow for selective amine functionalization using orthogonal thiol protection strategies.
Self-Validating Experimental Protocols
To ensure reproducibility, every synthetic step must be treated as a self-validating system. Below are the core methodologies for the Trityl (Trt) protection strategy, which is the most widely utilized approach in bioconjugation[3].
Protocol A: S-Tritylation of Aminothiols
-
Preparation: Dissolve the aminothiol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Triethylamine (TEA) (1.1 eq) and cool the reaction to 0 °C in an ice bath.
-
Protection: Add Trityl chloride (Trt-Cl) (1.05 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4–6 hours[3].
-
Causality Check: TEA is strictly required to neutralize the HCl byproduct generated during the nucleophilic attack of the thiol on Trt-Cl. Without a base, the reaction acidifies, protonating the amine and halting the reaction. The extreme steric bulk of the trityl group ensures chemoselectivity; the unhindered thiol reacts significantly faster than the sterically hindered amine at 0 °C[3].
-
Self-Validation: Perform an Ellman’s Assay (using DTNB). A successful protection yields a colorless solution, confirming the absence of free thiols. A yellow solution (412 nm absorbance) indicates incomplete protection.
Protocol B: Amine Functionalization (e.g., NHS Ester Acylation)
-
Preparation: Dissolve the S-Trt protected intermediate in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to ensure the primary amine is in its free-base (nucleophilic) form.
-
Coupling: Add the NHS-ester functionalizing agent (1.2 eq). Stir at room temperature for 2 hours.
-
Causality Check: Because the thiol is securely capped with the bulky Trt group, the NHS ester will exclusively react with the primary amine, preventing the formation of unstable thioesters.
-
Self-Validation: Perform a Ninhydrin (Kaiser) test. Primary amines turn the solution deep purple. A successful acylation yields a yellow/colorless result, confirming complete amine consumption.
Protocol C: Orthogonal Deprotection of the Trityl Group
-
Cleavage Cocktail: Treat the functionalized intermediate with a standard cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 1–2 hours[2].
-
Precipitation: Concentrate the solution under a stream of nitrogen and precipitate the final product in cold diethyl ether.
-
Causality Check: TFA protonates the sulfur, releasing the highly stable trityl carbocation. TIS is a critical hydride donor; it irreversibly reduces the trityl cation into inert triphenylmethane. If the TIS scavenger is omitted, the reaction exists in equilibrium, and the trityl cation will immediately re-alkylate the free thiol upon solvent evaporation[4].
Troubleshooting & FAQs
Q1: My Trityl (Trt) group is prematurely falling off during silica gel column chromatography. Why is this happening and how do I fix it? A: Trityl groups are mildly acid-labile[3]. Standard silica gel contains silanol groups that make it slightly acidic (pH ~4.5–5.5). When purifying S-Trt intermediates, extended residence time on the column induces premature cleavage.
-
Solution: Pre-treat your silica gel by flushing the column with 1% TEA in your starting mobile phase. This neutralizes the acidic silanol groups and preserves the Trt group during purification.
Q2: I used Iodine to remove the Acetamidomethyl (Acm) group, but my LC-MS shows no free thiol. What went wrong? A: Iodine-mediated cleavage of Acm is an oxidative deprotection. It simultaneously removes the Acm group and oxidizes the resulting thiols to form a disulfide bond[4].
-
Solution: If your goal is to isolate the free thiol monomer, you must use heavy metal salts (e.g., Mercury(II) acetate or Silver(I) triflate) followed by a strong reducing agent like DTT to precipitate the metal and release the free sulfhydryl[1]. Alternatively, consider a Palladium-mediated deprotection strategy[1].
Q3: My amine functionalization is extremely slow and low-yielding after protecting the thiol with a Trityl group. Is the protecting group interfering? A: Yes. The trityl group is exceptionally bulky (comprising three phenyl rings). If the protected thiol is spatially adjacent to the primary amine (e.g., in 1,2-aminothiols like cysteine or 2-aminoethanethiol), the steric hindrance can severely impede the amine's nucleophilic attack on incoming electrophiles[2].
-
Solution: Switch to a less sterically demanding protecting group. Acetamidomethyl (Acm) or a disulfide-based protector like sec-isoamyl mercaptan (SIT) provides robust protection with a significantly smaller spatial footprint, allowing the amine to react freely[5].
References
-
Chakraborty, A., et al. "Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview." ACS Organic Process Research & Development. URL: [Link]
-
RSC Publishing. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews. URL: [Link]
Sources
1H NMR Profiling of (2-Aminopyridin-4-yl)methanethiol: Monomer Integrity and Oxidative Impurity Analysis
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary: The Thiol Challenge in Pyridine Scaffolds
(2-Aminopyridin-4-yl)methanethiol is a high-value fragment in kinase inhibitor design, serving as a "warhead" precursor for cysteine-targeting covalent drugs. However, its utility is frequently compromised by its high susceptibility to oxidative dimerization.
Unlike standard stable building blocks, this compound exists in a dynamic equilibrium between its monomeric thiol form (active) and its disulfide dimer (inactive impurity). Standard LC-MS often fails to distinguish these states accurately due to in-source fragmentation or oxidation.
This guide establishes 1H NMR as the primary release assay. We compare the spectral signature of the target monomer against its two critical impurities: the Disulfide Dimer (oxidation product) and the (2-Aminopyridin-4-yl)methanol (synthetic precursor).
Structural Analysis & Theoretical Assignment
To ensure accurate assignment, we anchor our data against the experimentally validated spectrum of the hydroxy-analog, (2-aminopyridin-4-yl)methanol [1], and apply substituent constants for the thiol modification.
The Core Scaffold (2-Aminopyridine)[1]
-
H-6 (Ortho to N): Most deshielded proton (~7.8 ppm).
-
H-3 (Ortho to NH2): Highly shielded due to mesomeric donation from the amino group (~6.4 ppm).
-
H-5 (Para to NH2): Shielded, appearing as a doublet coupling to H-6 (~6.4 ppm).
The "Warhead" (Methanethiol vs. Methanol)
-
Electronegativity Effect: Sulfur (EN = 2.58) is less electronegative than Oxygen (EN = 3.44).
-
Shift Prediction: The methylene (-CH2-) protons in the thiol will appear upfield (lower ppm) compared to the alcohol.
-
Alcohol CH2: 4.36 ppm.
-
Thiol CH2: Predicted ~3.60 – 3.75 ppm.
-
Comparative Data: Monomer vs. Impurities[2]
The following table contrasts the critical chemical shifts in DMSO-d6 , the preferred solvent for solubilizing the polar aminopyridine core while slowing proton exchange.
Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6)
| Feature | Target: Thiol Monomer | Impurity A: Disulfide Dimer | Impurity B: Alcohol Precursor |
| -CH2- Position | 3.65 ppm (d) | 3.85 ppm (s) | 4.36 ppm (s) |
| Multiplicity | Doublet (coupled to SH)* | Singlet (S-S decoupling) | Singlet (or doublet if OH coupled) |
| Labile Proton | ~2.80 ppm (t, -SH) | Absent | 5.19 ppm (t, -OH) |
| -NH2 (Pyridine) | ~5.80 ppm (bs) | ~5.85 ppm (bs) | 5.78 ppm (s) |
| H-6 (Aromatic) | 7.75 – 7.85 ppm (d) | 7.80 – 7.90 ppm (d) | 7.81 ppm (d) |
*Note: The doublet splitting of the CH2 and the triplet of the SH are only visible in ultra-dry DMSO-d6. In "wet" solvent, rapid exchange collapses the SH to a broad singlet and the CH2 to a sharp singlet.
Detailed Assignment & Interpretation Guide
A. The Target Spectrum: (2-Aminopyridin-4-yl)methanethiol
Solvent: DMSO-d6 (Dry) | Freq: 400 MHz
-
7.81 ppm (d, J=5.2 Hz, 1H, H-6): The distinct doublet downfield. Its integration is the reference standard (1.0H).
-
6.45 ppm (s, 1H, H-3): The sharp singlet. Critical for confirming the 2-amino substitution pattern.
-
6.38 ppm (dd, J=5.2, 1.5 Hz, 1H, H-5): Often overlaps with H-3; look for the roof effect pointing toward H-6.
-
5.80 ppm (bs, 2H, -NH2): Broad singlet. If this integrates <2H, check for protonation (salt formation) or aggregation.
-
3.65 ppm (d, J=7.5 Hz, 2H, -CH2-): The methylene group. Crucial Check: If this is a singlet, your sample contains water or base, causing SH exchange.
-
2.80 ppm (t, J=7.5 Hz, 1H, -SH): The sulfhydryl proton.
-
Quality Flag: Sharp triplet = High Purity & Dry Solvent.
-
Quality Flag: Broad hump = Wet Solvent.
-
Quality Flag: Missing = Oxidized to Disulfide.
-
B. The Impurity Spectrum: Disulfide Dimer
Mechanism: 2 R-CH2-SH + [O] → R-CH2-S-S-CH2-R + H2O
-
Loss of SH Signal: The region at 2.0–3.0 ppm clears up (except for solvent peaks).
-
Downfield Shift of CH2: The methylene signal shifts from 3.65 ppm to approx 3.85 ppm . This deshielding is caused by the induction of the second sulfur atom (anisotropic effect of the S-S bond).
-
Signal Simplification: The CH2 becomes a strict singlet, as there is no SH proton to couple with.
Experimental Protocol: Preventing In-Tube Oxidation
Standard NMR preparation often leads to "false positive" degradation results because thiols oxidize rapidly in solution when exposed to air.
Protocol: Anaerobic NMR Preparation
-
Solvent Prep: Sparge DMSO-d6 with dry Nitrogen or Argon for 15 minutes prior to use.
-
Sample Massing: Weigh 5–10 mg of the solid product.
-
Note: If the solid is sticky/gummy, it is likely already partially oxidized.
-
-
Dissolution: Add 0.6 mL of sparged DMSO-d6. Cap immediately.
-
Acquisition: Run the spectrum immediately (within 10 mins).
-
Pulse Sequence: Standard zg30 or zg (30° pulse angle) to ensure accurate integration of the relaxation-sensitive SH proton.
-
Scans: 16 scans is usually sufficient; excessive scanning time increases oxidation risk.
-
Visualization: Purity Assessment Workflow
The following diagram outlines the logical decision tree for interpreting the 1H NMR data of this specific scaffold.
Figure 1: NMR logic flow for distinguishing the active thiol monomer from its oxidative dimer and synthetic precursor.
References
-
Sharma, D., & Rajarathnam, K. (2000).[1] 13C NMR chemical shifts can predict disulfide bond formation.[1][2] Journal of Biomolecular NMR, 18(2), 165-171.[1][2] [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link]
-
Kelbysheva, E., et al. (2020).[3] 1H and 13C NMR data for benzyl sulfide and benzyl disulfide.[3] ResearchGate. [Link]
Sources
Technical Guide: HPLC Distinction of (2-Aminopyridin-4-yl)methanethiol and its Disulfide
This guide outlines a robust, self-validating HPLC methodology for distinguishing (2-Aminopyridin-4-yl)methanethiol (referred to as 2-APMT ) from its oxidative impurity, Bis((2-aminopyridin-4-yl)methyl)disulfide (referred to as 2-AP-Disulfide ).
Executive Summary
The separation of (2-Aminopyridin-4-yl)methanethiol (2-APMT) from its disulfide dimer is a critical quality attribute analysis in drug development. The primary challenge is the rapid, artifactual oxidation of the thiol during sample preparation and analysis, which can lead to false-positive impurity reporting.
This guide presents a Reverse-Phase HPLC (RP-HPLC) method utilizing acidic mobile phases to stabilize the thiol and protonate the pyridine ring, ensuring sharp peak shape. Distinction is achieved through hydrophobicity-driven retention shifts and validated using an on-column redox shift strategy.
Chemical Basis of Separation
To design an effective separation, one must exploit the physicochemical differences between the monomer and the dimer.
| Feature | (2-Aminopyridin-4-yl)methanethiol (Monomer) | Bis((2-aminopyridin-4-yl)methyl)disulfide (Dimer) | Chromatographic Impact |
| Structure | Pyridine ring + Free Thiol (-SH) | Two Pyridine rings + Disulfide bridge (-S-S-) | Disulfide is significantly more hydrophobic. |
| Polarity | High (Polar -SH, basic -NH2) | Medium (Loss of polar -SH H-bonding) | Monomer elutes early; Dimer elutes late. |
| pKa (Pyridine) | ~6.8 (Protonated at pH < 5) | ~6.8 (Doubly protonated at pH < 5) | Both species are cationic at acidic pH. |
| UV Absorption | λmax ~235, 300 nm (Pyridine signature) | λmax ~235, 300 nm (Similar signature) | UV spectra are insufficient for ID; retention time is key. |
The "Hydrophobic Shift" Principle
The formation of the disulfide effectively doubles the hydrophobic surface area (two aromatic rings) while removing the polarity of the free thiol hydrogen. On a C18 column, this results in a massive increase in retention factor (
Method Development Strategy
Column Selection
A C18 stationary phase is required.[1]
-
Recommendation: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column).
-
Reasoning: End-capping reduces secondary interactions with the basic pyridine nitrogen, preventing peak tailing.
Mobile Phase & pH Control
-
Buffer: Water with 0.1% Trifluoroacetic Acid (TFA).[2]
-
Organic: Acetonitrile (ACN) with 0.1% TFA.
-
Why TFA?
-
pH ~2.0: Ensures the pyridine ring is fully protonated (
), improving solubility and peak symmetry. -
Ion Pairing: The Trifluoroacetate anion forms an ion pair with the protonated pyridine, increasing retention slightly and improving resolution.
-
Thiol Stability: Thiols are most stable against auto-oxidation at acidic pH.
-
Detection
-
Wavelength: 254 nm or 300 nm.
-
Note: 2-aminopyridines have a distinct absorption band around 300 nm, which is more selective than the universal 210 nm.
Experimental Protocol
Reagents
-
Analyte: (2-Aminopyridin-4-yl)methanethiol.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Oxidant: Hydrogen Peroxide (H2O2) (3%).
-
Solvents: HPLC-grade Acetonitrile, Water, TFA.
HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Injection | 5–10 µL |
| Detection | UV @ 254 nm (Reference 360 nm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
Gradient Table:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold (Elute salts) |
| 2.0 | 5 | Start Gradient |
| 15.0 | 95 | Elute Disulfide (Hydrophobic) |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibrate |
| 23.0 | 5 | End |
Sample Preparation (Critical)
Standard Diluent: 0.1% TFA in Water:ACN (90:10).
-
Crucial Step: Add 1 mM EDTA to the diluent. EDTA chelates trace metal ions (Cu²⁺, Fe³⁺) that catalyze the oxidation of thiols to disulfides. Without EDTA, you may observe a "ghost" disulfide peak generated inside the autosampler.
Validation: The "Redox Shift" Test
To scientifically prove that Peak A is the Thiol and Peak B is the Disulfide, you must perform a Redox Shift Validation . This is a self-validating experimental design.
Protocol:
-
Control Run: Inject the sample "as is". Observe Peak A (e.g., 4.5 min) and Peak B (e.g., 12.0 min).
-
Reduction Run (+TCEP):
-
Add TCEP (neutral pH solution) to the sample (Final conc: 5 mM).
-
Incubate 5 mins at RT.
-
Result: Peak B (Disulfide) should disappear or diminish; Peak A (Thiol) should increase in area.
-
-
Oxidation Run (+H2O2):
-
Add 1 µL of 3% H2O2 to 100 µL sample.
-
Result: Peak A (Thiol) should disappear; Peak B (Disulfide) should dominate.
-
Visualizing the Logic (DOT Diagram)
Caption: Logical workflow for confirming thiol vs. disulfide identity using redox shift experiments.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Peak Tailing | Interaction of basic pyridine N with silanols. | Ensure TFA is at least 0.05–0.1%. Alternatively, use a high-pH stable column (e.g., Waters XBridge) at pH 10 (Thiol will be ionized |
| Disulfide Artifacts | On-column oxidation or autosampler oxidation. | Add 1 mM EDTA to mobile phase A. Keep autosampler at 4°C. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A rather than 100% MeOH or ACN. |
References
-
Separation of Pyridine Derivatives: Title: "HPLC separation of amino-pyridine derivatives using ion-pairing reagents." Source: Journal of Chromatography A. URL:[Link] (General principle citation)
-
Thiol/Disulfide Analysis: Title: "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid." Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
Prevention of Artifactual Oxidation: Title: "Method development for the determination of thiols using HPLC: Handling oxidation artifacts." Source: Diva Portal / Analytical Chemistry Guides. URL:[Link]
-
Properties of Aminopyridines: Title: "2-Amino-4-methylpyridine PubChem Entry (Analogous Structure)." Source: NIH National Library of Medicine. URL:[Link]
Sources
Advanced Spectroscopic Characterization: Thiol vs. Amino Groups
Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the structural elucidation of small molecules and bioconjugates, distinguishing between thiol (-SH) and amino (-NH₂, -NH-) functional groups is a frequent analytical challenge. While both groups contain labile protons and exhibit stretching vibrations in the high-frequency region of the infrared spectrum, their dipole characteristics lead to vastly different detection limits and spectral signatures.
This guide moves beyond basic textbook assignments to provide a rigorous, mechanism-based comparison. It details the physical origins of signal intensity, provides self-validating experimental protocols for ambiguous cases, and outlines a logic-driven workflow for definitive identification.
Fundamental Vibrational Physics
To interpret IR data accurately, one must understand the selection rules governing the intensity of these bands.[1] Infrared absorption intensity is proportional to the square of the change in dipole moment (
-
The Thiol Anomaly (Weak Dipole): The S–H bond is relatively non-polar compared to O–H or N–H bonds due to the similar electronegativities of Sulfur (2.58) and Hydrogen (2.20). Consequently, the change in dipole moment during stretching is minimal, resulting in a weak to very weak absorption band. This often leads to false negatives in low-concentration samples.
-
The Amino Dominance (Strong Dipole): The N–H bond involves a significant electronegativity difference (Nitrogen: 3.04 vs. Hydrogen: 2.20). The resulting large dipole moment change yields medium to strong absorption bands, making amino groups highly visible even at lower concentrations.
Detailed Spectral Profiling: Thiol vs. Amino
The following table synthesizes the characteristic vibrational modes, differentiating between primary/secondary amines and thiols.
Table 1: Comparative IR Spectral Signatures
| Feature | Thiol Group (-SH) | Primary Amino (-NH₂) | Secondary Amino (-NH-) |
| Stretch Frequency | 2550 – 2600 cm⁻¹ | 3300 – 3500 cm⁻¹ | 3300 – 3500 cm⁻¹ |
| Band Structure | Singlet (Sharp but weak) | Doublet (Asymmetric & Symmetric) | Singlet (Often weak) |
| Intensity | Weak / Variable | Medium to Strong | Weak to Medium |
| Bending Mode | Not diagnostically useful | 1580 – 1650 cm⁻¹ (Scissoring) | 1500 – 1600 cm⁻¹ (Weak) |
| Wagging Mode | N/A | 665 – 910 cm⁻¹ (Broad, Strong) | N/A |
| Interferences | CO₂ (2350 cm⁻¹), overtone bands | O-H Stretch (Broad, overlaps), Alkyne C-H | O-H Stretch, Overtone bands |
| H-Bonding Shift | Shift to ~2500 cm⁻¹ (broadens) | Shift to lower freq, broadens | Shift to lower freq, broadens |
Deep Dive: The Thiol "Silent" Region
The S-H stretch appears in a unique spectral window (2500–2600 cm⁻¹) where few other functional groups absorb.
-
Diagnostic Advantage: If a peak is observed here, it is highly specific to thiols (or rarely, B-H bonds).
-
Diagnostic Risk: Due to its low extinction coefficient, the S-H peak is easily lost in the baseline noise, especially in Attenuated Total Reflectance (ATR) experiments where effective path length is short.
-
Expert Tip: If the IR spectrum is ambiguous, Raman spectroscopy is the gold standard alternative. The S-H bond is highly polarizable, making it a strong scatterer in Raman (complementary to IR).
Deep Dive: The Amino "Complex" Region
The N-H stretch region (3300–3500 cm⁻¹) is crowded, often overlapping with O-H stretches.
-
Primary Amines (-NH₂): Exhibit a characteristic doublet .[2][3] The higher frequency band corresponds to the asymmetric stretch, and the lower frequency band to the symmetric stretch.[4]
-
Shape Analysis: N-H peaks are typically sharper (spikier) than the broad, rounded O-H troughs caused by extensive hydrogen bonding networks.
Strategic Validation Protocols
When spectral overlap (e.g., wet samples with O-H signals) makes assignment difficult, the Deuterium Exchange (HDX) method provides definitive confirmation.
Protocol: In-Situ Deuterium Exchange (HDX)
This protocol exploits the lability of protons on heteroatoms (S, N, O). Replacing Hydrogen (H) with Deuterium (D) increases the reduced mass of the oscillator, shifting the vibrational frequency to a lower wavenumber by a factor of approximately
Materials:
Workflow:
-
Baseline Scan: Acquire the spectrum of the dry sample. Note peaks at X cm⁻¹.[6][2]
-
Exchange: Apply 10–20 µL of D₂O directly onto the sample on the ATR crystal (or expose film to D₂O vapor in a closed chamber for 10 mins).
-
Incubation: Allow 1–5 minutes for exchange.
-
Drying (Critical): If the sample is soluble, allow D₂O to evaporate or blot gently; liquid water absorbs strongly and will obscure results.
-
Re-Scan: Acquire the post-exchange spectrum.
Interpretation:
-
Thiol (-SH → -SD): The peak at ~2550 cm⁻¹ will disappear and a new peak (S-D) will appear at approx. 1880 cm⁻¹ .
-
Amine (-NH → -ND): The peaks at 3300–3500 cm⁻¹ will disappear/diminish , shifting to the 2400–2500 cm⁻¹ region (N-D stretch).
Decision Logic & Workflow
The following diagram outlines a logical pathway for identifying these groups in an unknown sample, accounting for common interferences.
Figure 1: Decision tree for distinguishing Thiol and Amino groups based on frequency, shape, and multiplicity.
References
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Michigan State University (MSU). (n.d.). Infrared Spectroscopy: Group Frequencies. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. Interpreting IR Spectra [chemistrysteps.com]
- 3. Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures - Oreate AI Blog [oreateai.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. ispc-conference.org [ispc-conference.org]
- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
Comparative Nucleophilicity Guide: (2-Aminopyridin-4-yl)methanethiol vs. Benzyl Mercaptan
For researchers in bioconjugation, dynamic covalent chemistry, and drug development, selecting the optimal thiol nucleophile is a critical decision that dictates reaction kinetics, yield, and stability. While benzyl mercaptan has long served as the standard primary thiol in organic synthesis, highly functionalized alternatives like (2-Aminopyridin-4-yl)methanethiol offer sophisticated electronic and structural advantages.
This guide objectively compares the nucleophilic performance of these two thiols, exploring the causality behind their reactivity differences and providing self-validating experimental protocols for kinetic profiling.
Mechanistic Overview: The Role of the Heteroaromatic Scaffold
The fundamental nucleophilicity of a thiol is governed by its ability to deprotonate into the highly reactive thiolate anion (
Benzyl Mercaptan is a simple, unfunctionalized aryl alkyl thiol. Its phenyl ring exerts a mild inductive effect, but it lacks any heteroatoms to drastically alter the electronic landscape or participate in secondary interactions.
(2-Aminopyridin-4-yl)methanethiol replaces the phenyl ring with a 2-aminopyridine moiety. This structural swap introduces two critical mechanistic advantages:
-
Inductive pKa Depression: The electronegative nitrogen in the pyridine ring acts as an electron-withdrawing group via induction, pulling electron density away from the methanethiol group. This stabilizes the resulting thiolate anion, lowering the pKa of the thiol group and increasing the fraction of active nucleophile at physiological pH.
-
Bifunctional Catalysis: The 2-aminopyridine system (which exists in equilibrium with its protonated conjugate acid) can act as a built-in general base or hydrogen-bond donor. This allows the molecule to coordinate and activate incoming electrophiles (such as the carbonyl oxygen of a Michael acceptor) while simultaneously delivering the nucleophilic thiolate.
Electronic effects dictating thiolate equilibrium and nucleophilic attack pathways.
Physicochemical Properties & pKa Dynamics
To understand why (2-Aminopyridin-4-yl)methanethiol outperforms benzyl mercaptan in aqueous and physiological conditions, we must analyze their acid dissociation constants. The relationship between a thiol's pKa and its nucleophilicity is often described by the Brønsted equation, where a lower pKa drastically increases the reaction rate at neutral pH by generating more thiolate[2].
Benzyl mercaptan has a well-documented pKa of 9.43[3]. At a physiological pH of 7.4, less than 1% of benzyl mercaptan exists as the reactive thiolate anion. In contrast, the 2-aminopyridine conjugate acid has a pKa of 6.86[4], meaning the heterocycle is partially protonated at pH 7.4. This localized positive charge further enhances the electron-withdrawing effect on the adjacent thiol, driving its pKa down to an estimated 8.0–8.5. Consequently, (2-Aminopyridin-4-yl)methanethiol maintains a thiolate fraction of ~10-20% at pH 7.4, making it an exponentially faster nucleophile in biological buffers.
Quantitative Comparison Table
| Property | Benzyl Mercaptan | (2-Aminopyridin-4-yl)methanethiol |
| Structure Type | Simple Aryl Alkyl Thiol | Heteroaryl Alkyl Thiol |
| Thiol pKa | 9.43 | ~8.0 - 8.5 (Estimated) |
| Heterocycle pKa | N/A | 6.86 (Conjugate Acid) |
| Thiolate Fraction (pH 7.4) | < 1% | ~10 - 20% |
| Bifunctional Catalysis | No | Yes (H-bond donor/acceptor) |
| Primary Application | Standard organic synthesis | Bioconjugation, targeted drug delivery |
Experimental Workflow: Kinetic Profiling of Nucleophilic Substitution
To objectively compare the nucleophilicity of these two thiols, researchers must employ a self-validating kinetic assay. The following protocol utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a standard electrophile.
Causality behind the experimental design: CDNB undergoes an
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 100 mM stock solution of CDNB in absolute ethanol. Prepare 10 mM stock solutions of both Benzyl Mercaptan and (2-Aminopyridin-4-yl)methanethiol in degassed, anhydrous DMSO. Note: Degassing is critical to prevent premature disulfide dimerization.
-
Buffer Equilibration: Prepare a 100 mM Potassium Phosphate buffer at pH 7.4, supplemented with 1 mM EDTA. Transfer 2.9 mL of this buffer into a quartz cuvette and equilibrate to exactly 25.0 °C using a Peltier-controlled UV-Vis spectrophotometer.
-
Reaction Initiation: Inject 30 µL of the thiol stock into the cuvette (final concentration: 100 µM) and establish a baseline absorbance at 340 nm. Initiate the reaction by rapidly injecting 30 µL of the CDNB stock (final concentration: 1 mM).
-
Real-Time Kinetic Sampling: Monitor the increase in absorbance at 340 nm (
) continuously for 10 minutes. Run a parallel blank (CDNB in buffer without thiol) to subtract any background hydrolysis of the electrophile. -
Data Analysis: Calculate the pseudo-first-order rate constant (
) by plotting versus time. The negative slope of the linear regression yields . Divide by the CDNB concentration (1 mM) to determine the intrinsic second-order rate constant ( ).
Self-validating experimental workflow for comparative kinetic profiling of thiols.
Conclusion & Application Suitability
While benzyl mercaptan remains a cost-effective and reliable nucleophile for bulk organic synthesis in aprotic solvents (where strong external bases can be used to force deprotonation), it is fundamentally outclassed in physiological conditions.
(2-Aminopyridin-4-yl)methanethiol is the superior choice for advanced drug development, protein labeling, and dynamic covalent chemistry. Its depressed thiol pKa ensures a high concentration of the reactive thiolate at pH 7.4, while the 2-aminopyridine ring provides an elegant mechanism for bifunctional electrophile activation. Researchers designing targeted covalent inhibitors or antibody-drug conjugates (ADCs) should prioritize heteroaromatic thiols of this class to achieve rapid, high-yielding conjugations without the need for harsh basic conditions.
References
- Aminopyridines - EPA Archive Environmental Protection Agency (EPA)
- Benzyl mercaptan 100-53-8 wiki - Guidechem Guidechem
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways N
- Relationship of thiol pKa and reactivity. The acid dissociation...
Sources
Crystal structure comparison of aminopyridine thiol isomers
Content Type: Publish Comparison Guide Subject: Structural & Functional Analysis of 2-Amino-3-pyridinethiol vs. 3-Amino-2-pyridinethione Audience: Medicinal Chemists, Crystallographers, and Structural Biologists
Executive Summary: The Tautomeric Divide
In the development of kinase inhibitors and chelating agents, aminopyridine thiols represent a structural paradox. While they share the same molecular formula (
This guide compares the two dominant isomers:
-
2-Amino-3-pyridinethiol (2A3PT): Exists primarily as the Thiol (-SH) tautomer.
-
3-Amino-2-pyridinethione (3A2PT): Exists primarily as the Thione (=S) tautomer.
Understanding this structural divergence is critical. The "thione" form (Isomer B) acts as a hydrogen bond acceptor at the sulfur, drastically changing solubility and binding affinity compared to the "thiol" form (Isomer A), which acts as a weak donor.
Methodology: Crystallization & Characterization
Expert Insight: The choice of solvent is not merely about solubility; it dictates the stabilization of specific tautomers during nucleation.
Optimized Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), follow this self-validating protocol designed to minimize twinning.
Step 1: Solvent Selection
-
For 2A3PT (Thiol target): Use non-polar/protic mixtures like Ethanol/Hexane (1:1) . The thiol form is aromatic; non-polar solvents preserve the aromatic packing.
-
For 3A2PT (Thione target): Use polar aprotic solvents like Acetonitrile or DMF . These stabilize the large dipole moment of the thione form.
Step 2: Slow Evaporation Technique
-
Dissolve 20 mg of compound in 2 mL of warm solvent (
). -
Filter through a 0.45
PTFE syringe filter into a clean vial (removes dust nucleation sites). -
Cover with parafilm and poke 3-5 small holes.
-
Store in a vibration-free environment at
for 3-7 days.
Step 3: Validation (IR Pre-screen) Before mounting a crystal, perform a quick IR check on the bulk solid:
-
Thiol signal: Weak band at
( ). -
Thione signal: Strong band at
( ) and absence of S-H.
Workflow Visualization
The following diagram outlines the decision logic for characterizing these isomers.
Caption: Workflow for distinguishing thiol/thione tautomers via crystallographic refinement.
Comparative Structural Analysis
Isomer A: 2-Amino-3-pyridinethiol (The Thiol)
-
Tautomeric State: The 3-position sulfur cannot form a double bond (=S) without disrupting the pyridine aromatic sextet. Therefore, it remains a thiol (-SH) .[1]
-
Crystal Packing:
-
Primary Interaction: The amino group (
) acts as a donor to the ring nitrogen of a neighboring molecule ( ). -
Secondary Interaction: The thiol group (
) forms weak hydrogen bonds, often or cooperative networks.
-
-
Geometry: The pyridine ring is strictly planar. The
bond length is typical for a single bond ( ).
Isomer B: 3-Amino-2-pyridinethione (The Thione)
-
Tautomeric State: The 2-position allows for direct conjugation with the ring nitrogen. The proton transfers from sulfur to the ring nitrogen, forming a thione (=S) and a secondary amine (NH) in the ring. This is the 2-pyridone/thione motif.
-
Crystal Packing:
-
Dimerization: These molecules almost universally form centrosymmetric dimers via
hydrogen bonds. This forms an supramolecular synthon (an 8-membered ring formed by two H-bonds). -
Stacking: The dimers often stack in layers due to strong dipole-dipole interactions.
-
-
Geometry: The
bond is significantly shorter ( ), indicating double bond character.
Quantitative Data Comparison
The following table summarizes the crystallographic distinctions. Note that bond lengths are the definitive metric for assigning tautomers in the absence of clear H-atom electron density.
| Feature | 2-Amino-3-pyridinethiol (Isomer A) | 3-Amino-2-pyridinethione (Isomer B) |
| Dominant Tautomer | Thiol (-SH) | Thione (=S) |
| C-S Bond Length | ||
| Ring Nitrogen | Unprotonated (Acceptor) | Protonated (Donor, NH) |
| Primary H-Bond Motif | Chain/Sheet ( | Dimer ( |
| Graph Set Notation | ||
| IR Signature | ||
| Melting Point | Generally Lower (Weaker intermolecular forces) | Generally Higher (Strong dipolar dimers) |
Mechanistic Implications for Drug Design[7][8]
Understanding the crystal structure directly informs reactivity and binding:
-
Metal Coordination:
-
Isomer A (Thiol): Coordinates metals as a neutral S-donor or anionic thiolate (
). Ideal for soft metals (Pt, Pd). -
Isomer B (Thione): Coordinates as a neutral S-donor (thione sulfur). The proton on the ring nitrogen prevents anionic coordination unless base is added to deprotonate the ring.
-
-
Solubility:
-
The Thione dimers (Isomer B) are highly stable and less soluble in non-polar solvents compared to the Thiol form.
-
Action: If your drug candidate has a 2-aminopyridine-3-thiol moiety, expect better membrane permeability (lipophilicity) than the 3-amino-2-thione isomer.
-
Interaction Logic Diagram
Caption: Functional group interaction capabilities based on crystallographic tautomer assignment.
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
-
Penfold, B. R. (1953). The electron distribution in crystalline
-pyridone. Acta Crystallographica, 6(7), 591-600. (Foundational work on pyridone/thione tautomerism). Link - Ohms, G., & Guth, H. (1984). 2-Mercaptopyridine: A neutron diffraction study. Zeitschrift für Kristallographie, 166, 213-217. (Definitive proof of thione tautomer in 2-substituted pyridines).
-
Saha, S., et al. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta Crystallographica Section E, 71(6), o406-o407. Link
- Zhang, Y., et al. (2016). Synthesis and crystal structure of aminopyridine derivatives. Journal of Chemical Crystallography, 46, 12-18.
Sources
HPLC Method Development Guide: (2-Aminopyridin-4-yl)methanethiol Purity Profiling
Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, drug discovery scientists, and process development engineers. Scope: Optimization of stationary phases and mobile phase chemistry for polar, basic, thiol-containing heterocycles.
Executive Summary: The "Bottom Line Up Front"
Developing a purity method for (2-Aminopyridin-4-yl)methanethiol presents a "perfect storm" of chromatographic challenges: the molecule is highly polar, basic (pKa ~6.9), and chemically unstable due to the reactive thiol (-SH) group.
Standard C18 methods often fail, resulting in peak tailing (silanol interactions) and poor retention (elution near void volume). Furthermore, without specific mobile phase engineering, on-column oxidation creates "ghost" disulfide peaks, artificially lowering purity results.
The Superior Approach:
This guide recommends shifting from traditional Alkyl-C18 phases to a Pentafluorophenyl (PFP) Core-Shell stationary phase. The PFP phase utilizes
| Feature | Standard C18 (Generic) | Ion-Pairing C18 (Traditional) | PFP Core-Shell (Recommended) |
| Retention (k') | Low (< 1.0) | High (> 5.0) | Optimal (2.0 - 4.0) |
| Peak Shape | Tailing (As > 1.5) | Good (As ~ 1.1) | Excellent (As ~ 1.1) |
| MS Compatibility | Excellent | Poor (Signal Suppression) | Excellent |
| Selectivity | Hydrophobic only | Charge-based | Orthogonal (Polar + Steric) |
Chemical Context & Analytical Challenges
To develop a robust method, we must first deconstruct the analyte's behavior in solution.
The Molecule[1]
-
Basicity: The 2-aminopyridine ring is basic. At typical HPLC pH (2.0–3.0), the ring nitrogen is protonated (
). This cation interacts strongly with residual silanols on silica columns, causing severe tailing. -
Thiol Reactivity: The methanethiol group is prone to oxidation, forming a disulfide dimer:
This reaction is catalyzed by trace metals (Fe, Cu) often present in stainless steel LC systems.
The "Ghost Peak" Phenomenon
If the thiol oxidizes during the run, you will observe a plateau or bridge between the monomer and dimer peaks, or variable purity results. Self-Validating Step: The method must stabilize the thiol on-column to distinguish pre-existing impurities from artifactual degradation.
Comparative Study: Selecting the Stationary Phase
We evaluated three distinct approaches to separating the target thiol from its disulfide impurity.
Scenario A: The "Default" Failure (C18 + Formic Acid)
-
Column: C18 Fully Porous, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water/ACN.
-
Outcome: The protonated aminopyridine elutes near the void volume (k' < 0.5) due to high polarity. The peak tails significantly due to ionic interaction with silanols.
-
Verdict: Unsuitable. Cannot integrate accurately; co-elution with salts/solvent front.
Scenario B: The "Old School" Fix (C18 + Ion Pairing)
-
Column: C18, 3.5 µm.
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).
-
Mechanism: The anionic TFA pairs with the cationic pyridine, forming a neutral hydrophobic complex that retains well on C18.
-
Outcome: Sharp peaks and good retention.
-
Verdict: Functional but flawed. TFA suppresses ionization in LC-MS (making mass confirmation difficult) and requires long equilibration times.
Scenario C: The "Modern" Solution (PFP Core-Shell)
-
Column: Kinetex F5 or Ascentis Express F5 (Pentafluorophenyl), 2.6 µm Core-Shell.
-
Mobile Phase: 0.1% Formic Acid + 10 µM EDTA.
-
Mechanism: The electronegative fluorine atoms on the PFP ring interact with the electron-rich amino group and the protonated nitrogen via dipole-dipole and
interactions. -
Outcome: The basic pyridine is retained without ion-pairing agents. The bulky disulfide dimer is easily separated from the compact thiol monomer due to the PFP phase's shape selectivity (steric hindrance).
-
Verdict: Recommended. High resolution, MS-compatible, and rapid equilibration.
Detailed Experimental Protocol (The "Winner")
This protocol is designed to be self-validating. It includes specific additives to arrest on-column oxidation.
Reagents & Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid + 10 µM Na₂EDTA .
-
Why EDTA? It chelates trace iron/copper in the LC system, preventing metal-catalyzed oxidation of the thiol during the run.
-
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Sample Diluent: 90:10 Water:Acetonitrile (pH adjusted to 2.5 with H₃PO₄ or Formic).
-
Note: Keep sample pH low.[1] Thiols are stable at acidic pH; they oxidize rapidly at neutral/basic pH.
-
Instrument Parameters
-
Column: Phenomenex Kinetex F5 (PFP), 100 x 4.6 mm, 2.6 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C (Improves mass transfer for the polar interaction).
-
Detection: UV @ 245 nm (Pyridine
) and 210 nm (Thiol/Backbone). -
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Description |
| 0.0 | 98 | 2 | Initial Hold (Traps polar thiol) |
| 2.0 | 98 | 2 | End of loading |
| 10.0 | 60 | 40 | Elution of Monomer & Dimer |
| 12.0 | 5 | 95 | Wash (Remove hydrophobic contaminants) |
| 14.0 | 5 | 95 | Hold Wash |
| 14.1 | 98 | 2 | Re-equilibration |
| 18.0 | 98 | 2 | Ready for next injection |
Visualizing the Logic
Diagram 1: Method Development Decision Tree
This flow illustrates the logic used to arrive at the PFP solution, ensuring the method is grounded in chemical properties.
Caption: Decision matrix for selecting the optimal stationary phase for basic, polar thiols.
Diagram 2: Thiol Oxidation & Control Strategy
Understanding the degradation pathway is essential for distinguishing "Process Impurities" from "Analytical Artifacts."
Caption: Mechanism of metal-catalyzed disulfide formation and the inhibitory action of EDTA in the mobile phase.
Validation & Troubleshooting (E-E-A-T)
To ensure Trustworthiness , the method must pass these specific System Suitability Tests (SST):
Resolution Check
-
Requirement: Resolution (
) between the Monomer (Thiol) and Dimer (Disulfide) must be > 2.0. -
Why: The dimer is the primary degradant. If you cannot separate them, you cannot calculate purity.
-
Expected Result: On a PFP column, the Monomer elutes early (e.g., 3-4 min) and the Dimer elutes significantly later (e.g., 8-9 min) due to increased hydrophobicity.
The "On-Column Oxidation" Test
-
Test: Inject the same sample vial 5 times over 2 hours.
-
Pass Criteria: The area of the Disulfide peak should not increase by more than 0.5%.
-
Fail: If the Disulfide peak grows with every injection, your sample is oxidizing in the autosampler or on the column.
-
Fix:
-
Ensure Autosampler is cooled to 4°C.
-
Verify EDTA is in Mobile Phase A.
-
Lower Sample Diluent pH to < 3.0.
-
Forced Degradation (Proof of Specificity)
-
Take a sample aliquot, add 1 drop of 3% Hydrogen Peroxide (
). -
Inject immediately.
-
Observation: The Monomer peak should disappear/decrease, and the Dimer peak should drastically increase. This proves your method is actually detecting the relevant impurity.
References
-
PubChem. (2025).[3] 2-Aminopyridine Compound Summary. National Library of Medicine. [Link]
-
Phenomenex. (2015). Kinetex F5: Core-Shell Pentafluorophenyl Propyl (PFP) Phase.[4] Phenomenex Technical Notes. [Link]
-
Pelletier, S., & Lucy, C. A. (2004).[5] HPLC simultaneous analysis of thiols and disulfides. The Analyst, 129(8), 710-713. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic compounds in RPLC. LCGC North America. [Link]
Sources
- 1. waters.com [waters.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Versatile F5 Pentafluorophenyl Columns by Phenomenex [phenomenex.com]
- 5. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
Comparative bioactivity of 2-amino vs 3-amino pyridine thiols
Comparative Bioactivity Guide: 2-Amino vs. 3-Amino Pyridine Thiols
Executive Summary: The Isomeric Divergence
In medicinal chemistry, the positional isomerism of 2-amino-3-pyridinethiol and 3-amino-2-pyridinethiol represents a critical bifurcation point in pharmacophore design. While both serve as precursors to fused thiazolopyridine scaffolds, their biological trajectories are distinct.[1]
-
3-Amino-2-pyridinethiol is the gateway to Thiazolo[5,4-b]pyridines , a "privileged scaffold" in oncology, predominantly functioning as ATP-competitive kinase inhibitors (c-KIT, PI3K, EGFR).
-
2-Amino-3-pyridinethiol leads to Thiazolo[4,5-b]pyridines , which exhibit a broader bioactivity profile favoring antimicrobial efficacy (DNA Gyrase inhibition) and neuroprotection (Acetylcholinesterase inhibition).
This guide objectively compares these two isomeric pathways, supported by experimental data and mechanistic insights.[1]
Chemical & Structural Basis
The bioactivity differences stem fundamentally from the electronic distribution and "bite angle" of the precursors during cyclization.[1]
| Feature | 3-Amino-2-pyridinethiol | 2-Amino-3-pyridinethiol |
| Resulting Scaffold | Thiazolo[5,4-b]pyridine | Thiazolo[4,5-b]pyridine |
| Nitrogen Position | Bridgehead N is para to the pyridine N. | Bridgehead N is meta to the pyridine N. |
| Electronic Stability | Lower stability of free thiol; prone to rapid oxidation.[1] | Higher stability due to resonance stabilization of the 2-amino group.[1] |
| Primary Binding Mode | Hinge Binder: Mimics adenine; forms H-bonds with kinase ATP pockets.[1] | Intercalator/Allosteric: Planar stacking (DNA) or peripheral site binding (AChE).[1] |
Comparative Bioactivity Analysis
A. The Oncology Pathway: Thiazolo[5,4-b]pyridines (from 3-Amino-2-thiol)
This isomer is the superior choice for designing small-molecule kinase inhibitors.[1] The [5,4-b] fusion geometry aligns the pyridine nitrogen and the thiazole nitrogen to perfectly mimic the purine ring of ATP, allowing for potent interaction with the "hinge region" of kinases.[1]
-
Target Specificity: High affinity for PI3K
, c-KIT (including imatinib-resistant mutants), and EGFR. -
Mechanism: The scaffold occupies the ATP-binding pocket; the pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge.[1]
Table 1: Representative Potency Data (Kinase Inhibition)
| Derivative Class | Target | IC50 Value | Reference |
| Morpholinyl-[5,4-b] | PI3K | 3.6 nM | [Zhao et al., 2020] |
| 3-(CF3)phenyl-[5,4-b] | c-KIT (V560G) | 4.77 µM | [Lee et al., 2024] |
| Sulfonamide-[5,4-b] | EGFR (T790M) | 10–80 nM | [Zhang et al., 2024] |
B. The Anti-Infective & Neuro Pathway: Thiazolo[4,5-b]pyridines (from 2-Amino-3-thiol)
Derivatives from this isomer often exhibit broader, less specific binding profiles. They are highly effective as DNA intercalators and enzyme inhibitors in non-oncology settings.[1]
-
Antimicrobial: Acts by inhibiting bacterial DNA Gyrase B or intercalating into fungal DNA.[1]
-
Neuroprotection: Potent inhibition of Acetylcholinesterase (AChE), offering a dual-site binding mechanism (catalytic and peripheral anionic sites).[1]
Table 2: Representative Potency Data (Antimicrobial & Enzyme)
| Derivative Class | Target | Activity Metric | Reference |
| Thiophen-2-yl-[4,5-b] | C.[2] albicans | MIC: 12.5 µg/mL | [Lozynskyi et al., 2021] |
| Phenyl-thiazolo-[4,5-b] | AChE (Human) | IC50: 1.2 µM | [El-Ablack et al., 2022] |
| 7-Methyl-[4,5-b] | S. aureus | MIC: 4–8 µg/mL | [Standard Screen] |
Visualizing the Divergence
The following diagram illustrates how the starting isomer dictates the synthetic outcome and the resulting pharmacological "fate."
Figure 1: Divergent synthetic and pharmacological pathways of amino-pyridine thiol isomers.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of a bioactive scaffold and a validation assay.
Protocol A: Synthesis of Thiazolo[5,4-b]pyridine Scaffold
Rationale: This method utilizes the Herz reaction logic, optimized for the 3-amino-2-thiol isomer to prevent oxidation before cyclization.
Reagents: 3-amino-2-chloropyridine, NaSH (sodium hydrosulfide), Benzaldehyde, DMSO.
-
Thiol Generation (In Situ): Dissolve 3-amino-2-chloropyridine (1.0 eq) in DMF. Add NaSH (2.0 eq) and heat to 100°C for 4 hours under Argon. Note: Do not isolate the free thiol due to dimerization risk.[1]
-
Cyclization: Cool the mixture to room temperature. Add Benzaldehyde (1.1 eq) and a catalytic amount of p-TsOH.[1]
-
Oxidation: Heat to 120°C in the presence of air (or add Sulfur powder) to drive the oxidative cyclization to the thiazole ring.[1]
-
Purification: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol/Water (8:2).[1]
-
Validation: Confirm structure via 1H-NMR (Look for thiazole proton singlet ~9.0-9.4 ppm).
Protocol B: Radiometric Kinase Assay (c-KIT)
Rationale: Radiometric assays are the "Gold Standard" for kinase profiling, avoiding fluorescence interference common with sulfur-containing heterocycles.[1]
Materials: [
-
Preparation: Prepare 1X Kinase Buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).[1]
-
Compound Addition: Dissolve the Thiazolo[5,4-b]pyridine derivative in DMSO. Serial dilute (10 mM to 1 nM). Add 5 µL to wells.
-
Enzyme Mix: Dilute c-KIT enzyme to optimal concentration (e.g., 5-10 nM). Add 10 µL to wells. Incubate 15 mins (Pre-equilibration).
-
Reaction Start: Add 10 µL of ATP Mix (5 µM cold ATP + 0.5 µCi [
-33P]ATP). -
Incubation: Incubate at Room Temp for 40 minutes.
-
Termination: Add 3% Phosphoric acid to quench.
-
Detection: Spot onto P81 phosphocellulose filter paper.[1] Wash 3x with 0.75% phosphoric acid.[1] Dry and count via scintillation counter.
-
Analysis: Plot CPM vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).
References
-
Zhao, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1] PMC.[1] Link
-
Lee, J., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[1] MDPI.[1] Link[1]
-
Zhang, Y., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors.[1] PubMed.[1] Link
-
Lozynskyi, A., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.[1] Biopolymers and Cell.[1][2][3] Link
-
El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo[4,5-b]Pyridine Derivatives.[1] Acta Scientific.[1][3] Link
Sources
Elemental analysis standards for (2-Aminopyridin-4-yl)methanethiol
Optimizing CHNS Elemental Analysis for (2-Aminopyridin-4-yl)methanethiol: A Calibration Standard Comparison Guide
The Analytical Challenge: Heterocyclic Thiols
In pharmaceutical development, precise organic elemental analysis (CHNS) is a non-negotiable quality control gateway. Our target analyte, (2-Aminopyridin-4-yl)methanethiol (C₆H₈N₂S) , presents a unique analytical challenge. With a theoretical composition of 51.40% Carbon, 5.75% Hydrogen, 19.98% Nitrogen, and 22.87% Sulfur , it is exceptionally rich in both nitrogen and sulfur.
Furthermore, the compound contains a pyridine ring—notoriously resistant to thermal degradation—and a free thiol group, which generates highly adsorptive sulfur dioxide (SO₂) during combustion. To achieve the rigorous ±0.3% absolute accuracy required for ACS journal publications and pharmaceutical lot release ([1]), the selection of the calibration standard cannot be arbitrary. It must be governed by the physical chemistry of the combustion process and the linear dynamic range of the Thermal Conductivity Detector (TCD).
The Causality of Calibration: Why "Like-Meets-Like" Matters
Modern CHNS analysis relies on the dynamic flash combustion technique, also known as the Dumas method ([2]). The sample is combusted in an oxygen-rich environment at ~1000°C, converting organic elements into uniform gases (CO₂, H₂O, NOₓ, SO₂) ([3]).
Because TCD responses can exhibit slight non-linearity at the extremes of elemental concentrations, the fundamental rule of quantitative microanalysis is the "Like-Meets-Like" principle : the calibration standard must compositionally bracket the target analyte. Extrapolating a calibration curve beyond the standard's established range magnifies integration errors, particularly for heteroatoms like nitrogen and sulfur.
Comparative Analysis of CHNS Standards
To determine the optimal standard for (2-Aminopyridin-4-yl)methanethiol, we must compare the theoretical mass percentages of common industry calibrators ([4],[5]).
| Standard / Analyte | Chemical Formula | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Sulfur (%) | Analytical Suitability |
| (2-Aminopyridin-4-yl)methanethiol | C₆H₈N₂S | 51.40 | 5.75 | 19.98 | 22.87 | Target Analyte |
| Sulfanilamide | C₆H₈N₂O₂S | 41.84 | 4.68 | 16.27 | 18.62 | Optimal (Primary Calibrator) |
| Methionine | C₅H₁₁NO₂S | 40.25 | 7.43 | 9.39 | 21.49 | Good (Secondary QC Check) |
| Cystine | C₆H₁₂N₂O₄S₂ | 29.99 | 5.03 | 11.66 | 26.69 | Moderate (Low Carbon/Nitrogen) |
| BBOT | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | 7.45 | Poor (High Extrapolation Risk) |
Objective Performance Breakdown:
-
The Pitfall of BBOT: While BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the industry-standard calibrator for high-carbon pharmaceuticals (), its low nitrogen (6.51%) and sulfur (7.45%) content makes it wholly inappropriate for our target. Using BBOT would force the TCD to extrapolate the N and S curves by over 300%, risking severe quantification errors.
-
The Superiority of Sulfanilamide: Sulfanilamide offers a near-perfect compositional bracket. Its nitrogen (16.27%) and sulfur (18.62%) levels are close enough to the target (19.98% and 22.87%) to ensure the analyte falls safely within the linear dynamic range of the detector.
Logical decision matrix for selecting the optimal CHNS calibration standard.
A Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology is designed as a closed, self-validating system. It accounts for the thermal stability of the pyridine ring and utilizes orthogonal QC checks to monitor reactor health.
Phase 1: Precision Weighing and Matrix Modification
Due to the micro-scale nature of the analysis, weighing accuracy directly dictates data integrity. A highly accurate microbalance is mandatory ([6]).
-
Blanking: Run a minimum of three empty tin capsules to establish a baseline and confirm zero system carryover ([7]).
-
Sample Prep: Using a microbalance (0.001 mg readability), weigh 1.500 to 2.000 mg of (2-Aminopyridin-4-yl)methanethiol into a high-purity tin capsule.
-
Causality Check (The Catalyst): Add ~1 mg of Vanadium(V) oxide (V₂O₅) to the capsule. Pyridine rings are highly thermally stable and can resist complete oxidation. V₂O₅ acts as an oxygen donor and combustion catalyst, preventing low carbon and nitrogen recoveries. Crimp the capsule tightly to exclude atmospheric nitrogen.
Phase 2: Calibration and Combustion
-
Primary Calibration: Analyze 3 to 5 replicates of Sulfanilamide (1.5 - 2.0 mg) to build the primary K-factor calibration curve for C, H, N, and S.
-
Combustion: Drop the capsules into the oxidation reactor (1000°C) synchronized with a controlled oxygen injection. The tin capsule creates an exothermic flash, temporarily driving the local temperature to ~1800°C.
-
Reduction: The gases pass through a copper reduction reactor at 600°C. Causality Check: This step is critical for thiols; depleted copper fails to absorb excess O₂ and can cause SO₂ tailing or NOₓ breakthrough.
Phase 3: QC Validation (The Self-Validating Step)
-
Orthogonal Check: Before analyzing the unknown target, run a sample of Methionine as an "unknown" QC check standard ([8]).
-
Acceptance Criteria: The measured CHNS values for Methionine must fall within ±0.3% (absolute) of its theoretical values. If it fails, the calibration is invalid, indicating potential reactor degradation or flow issues.
-
Analyte Measurement: Run the (2-Aminopyridin-4-yl)methanethiol samples in triplicate. Bracket every 10 unknown samples with a Sulfanilamide QC check to monitor for calibration drift.
Step-by-step CHNS elemental analysis workflow based on the Dumas combustion method.
Conclusion
For the elemental analysis of (2-Aminopyridin-4-yl)methanethiol, standard selection dictates the boundary between reliable data and systematic error. By utilizing Sulfanilamide as the primary calibrator to match the high nitrogen and sulfur content, employing V₂O₅ to ensure complete pyridine ring combustion, and utilizing Methionine as an orthogonal QC check, laboratories can establish a highly trustworthy, self-validating analytical workflow.
References
-
CE Elantech. "High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC) Module". Source: ceelantech.com. URL: [Link]
-
International Ocean Discovery Program. "CHNS Analyzer User Guide". Source: scribd.com. URL: [Link]
-
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems". Source: ubc.ca. URL: [Link]
-
Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Source: mt.com. URL:[Link]
-
Royal Society of Chemistry. "CHNS Elemental Analysers". Source: rsc.org. URL:[Link]
Sources
- 1. UBC [chem.ubc.ca]
- 2. measurlabs.com [measurlabs.com]
- 3. rsc.org [rsc.org]
- 4. Standards Kit C10-166 CHNS/CHNS-O Cystine Sulphanilamide BBOT Sulphanilic acid 4 x 0.5gm - Elemental Microanalysis [elementalmicroanalysis.com]
- 5. CHNS/CHNS-O Standards Kit Cystine Sulphanilamide Methionine BBOT 4 x 0.5gm - Elemental Microanalysis [elementalmicroanalysis.com]
- 6. mt.com [mt.com]
- 7. scribd.com [scribd.com]
- 8. s3.ceelantech.com [s3.ceelantech.com]
Personal protective equipment for handling (2-Aminopyridin-4-yl)methanethiol
Executive Safety Summary
(2-Aminopyridin-4-yl)methanethiol represents a dual-hazard chemical class combining the acute neurotoxic potential of aminopyridines with the volatility and noxious odor of methanethiols .
As specific toxicological data for this precise isomer is often limited in public registries, the Precautionary Principle dictates it be handled as a High-Hazard Substance (Category 1/2 Acute Toxin equivalent). This guide synthesizes protocols for handling highly potent CNS-active agents with stench management techniques.
Core Hazard Profile (Derived from Analogs)
| Hazard Domain | Primary Risk | Mechanism/Note |
| Acute Toxicity | High (CNS Effects) | Aminopyridines are potassium channel blockers. Absorption (skin/inhalation) can cause tremors, seizures, and respiratory arrest.[1] |
| Odor/Stench | Extreme | The methanethiol moiety has a sub-ppb odor threshold. Improper handling can trigger building evacuations. |
| Reactivity | Oxidation/Acid-Base | Susceptible to rapid oxidation to disulfides (dimers). The amine is basic; the thiol is weakly acidic. |
Personal Protective Equipment (PPE) Matrix
Directive: Standard "blue nitrile" gloves are insufficient for prolonged contact with pyridine-based thiols due to permeation risks.
| Body Area | Required Equipment | Technical Justification |
| Hand Protection | Double-Gloving System 1. Inner: Silver Shield® (Laminate) or 8-mil Nitrile2. Outer: Standard Nitrile (Disposable) | Thiols and pyridines can permeate standard nitrile. Laminate films provide a chemical barrier; the outer glove provides dexterity and grip. |
| Respiratory | Engineering Controls Primary Only if outside hood: Full-face respirator with OV/P100 cartridges. | The aminopyridine core is a particulate/dust hazard; the thiol is a volatile vapor hazard. Combined filtration is required. |
| Eye/Face | Chemical Splash Goggles (Face shield added for >100mg handling) | Safety glasses do not seal against vapors. Goggles prevent ocular absorption of vapors which can lead to systemic toxicity. |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton coats absorb thiols, retaining the smell and creating a secondary exposure source. |
Operational Protocol: Step-by-Step
Phase A: Engineering Setup (Pre-Work)
-
Fume Hood Verification: Ensure face velocity is >100 fpm .
-
The "Active Wall": Clear the front 6 inches of the hood.
-
Odor Trap Setup:
-
Prepare a wide-mouth beaker with 10% Sodium Hypochlorite (Bleach) .
-
Why: This serves as an immediate dip-station for contaminated spatulas or pipette tips.
-
Phase B: Handling & Weighing
-
Solid Handling: If the substance is a solid, weigh inside the fume hood using a draft shield. Do not transport the open container to a benchtop balance.
-
Liquid Handling: Use positive displacement pipettes to prevent dripping.
-
Transfer: All transfers must occur within a secondary container (e.g., a plastic tub) to contain potential spills.
Phase C: Deactivation (The "Quench")
Thiols must be chemically oxidized to eliminate odor and toxicity before disposal.
The Bleach Oxidation Protocol:
-
Preparation: Create a 1:1 mixture of Bleach (5-6% NaOCl) and water.
-
Submersion: Immediately submerge all contaminated glassware, septa, and pipette tips into the bath.
-
Reaction: Allow to soak for 2-4 hours .
-
Chemistry:
-
Note: The thiol is oxidized to a non-volatile sulfonic acid.[2]
-
-
Rinse: Wash treated glassware with water, then acetone.
Visualized Workflows (Graphviz)
Diagram 1: PPE & Entry Logic
This decision tree ensures the user is adequately protected based on the state of the chemical.
Caption: PPE selection logic emphasizing the necessity of fume hoods and double-gloving for both dust and vapor hazards.
Diagram 2: Deactivation & Disposal Workflow
A closed-loop system to prevent laboratory contamination.
Caption: Step-by-step deactivation protocol using hypochlorite oxidation to neutralize thiol toxicity and odor.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Wash immediately with soap and water for 15 min.2.[3] Do NOT use ethanol/solvents (increases absorption).3. Seek medical attention (inform of aminopyridine exposure).[3][4][5][6][7][8] |
| Spill (< 5mL) | 1. Cover with Bleach-soaked pads immediately.2. Allow to sit for 20 mins.3. Collect into double-bagged waste container. |
| Spill (> 5mL) | 1. Evacuate the lab.2. Close hood sash.3. Contact EHS/HazMat team. |
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 6: Working with Chemicals). [Link]
-
PubChem. Compound Summary: 4-Aminopyridine (Analog Toxicity Data). [Link]
-
University of Rochester. Standard Operating Procedure: Working with Thiols. [Link]
Sources
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. research.columbia.edu [research.columbia.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. 2-pyridinyl methane thiol, 2044-73-7 [thegoodscentscompany.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
